Synthesis and Characterization of Methyl (N'-hydroxycarbamimidoyl)formate: A Comprehensive Technical Guide
Executive Summary Methyl (N'-hydroxycarbamimidoyl)formate—systematically known as methyl 2-amino-2-(hydroxyimino)acetate—is a highly versatile bifunctional building block in advanced organic synthesis. It is primarily ut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (N'-hydroxycarbamimidoyl)formate—systematically known as methyl 2-amino-2-(hydroxyimino)acetate—is a highly versatile bifunctional building block in advanced organic synthesis. It is primarily utilized as a critical intermediate in the construction of 1,2,4-oxadiazole heterocycles, which are ubiquitous structural motifs in modern medicinal chemistry and materials science [3]. This whitepaper provides an in-depth, self-validating protocol for the synthesis of this amidoxime via the nucleophilic addition of hydroxylamine to methyl cyanoformate (Mander's reagent).
Mechanistic Pathway: The Amidoxime Route
The transformation of a nitrile into an amidoxime is a fundamental synthetic operation. In methyl cyanoformate, the electron-withdrawing methoxycarbonyl group (
−COOCH3
) significantly lowers the LUMO of the adjacent cyano group, rendering the sp-hybridized carbon exceptionally electrophilic [1].
When exposed to free hydroxylamine (
NH2OH
), the nitrogen atom acts as a nucleophile, attacking the nitrile carbon. This generates a transient tetrahedral intermediate, which rapidly undergoes tautomerization (proton transfer) to yield the thermodynamically stable N'-hydroxycarbamimidoyl (amidoxime) moiety.
Fig 1: Mechanistic pathway of amidoxime formation from methyl cyanoformate.
Experimental Design and Causality (E-E-A-T)
To ensure reproducibility and high yield, the experimental parameters must be tightly controlled. As a self-validating system, every choice in this protocol is grounded in chemical causality:
Reagent Selection: Free hydroxylamine is notoriously unstable and prone to explosive decomposition. Therefore, it is generated in situ from the bench-stable hydroxylamine hydrochloride (
NH2OH⋅HCl
) using a mild base such as sodium carbonate (
Na2CO3
)[4].
Solvent Selection: Anhydrous methanol (MeOH) is the optimal solvent. It readily solubilizes both the organic methyl cyanoformate and the polar hydroxylamine, while forcing the precipitation of inorganic salts (like
NaCl
) formed during the neutralization step.
Temperature Control: Methyl cyanoformate is a volatile, toxic, and flammable liquid (bp 100-101 °C) [2]. The nucleophilic addition is highly exothermic. Adding the reagent precisely at 0 °C prevents thermal runaway and suppresses competing side reactions, such as the aminolysis of the methyl ester group.
Step-by-Step Experimental Protocol
This methodology is engineered to maximize purity by eliminating inorganic contaminants before the main carbon-nitrogen bond-forming event.
Fig 2: Experimental workflow for the synthesis and isolation of the amidoxime product.
Detailed Methodology
Base Neutralization: Suspend 1.1 equivalents of hydroxylamine hydrochloride in anhydrous methanol. Slowly add 0.55 equivalents of anhydrous sodium carbonate (
Na2CO3
). Stir the suspension at room temperature for 30 minutes until
CO2
evolution ceases.
Filtration (Critical Step): Filter the reaction mixture through a Celite pad to remove the precipitated
NaCl
and unreacted
Na2CO3
. This ensures a homogeneous reaction mixture and prevents inorganic contamination of the final product.
Reagent Addition: Transfer the filtrate containing free hydroxylamine to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0 °C using an ice-water bath. Dropwise, add 1.0 equivalent of methyl cyanoformate[1] over 15-20 minutes to control the exotherm.
Reaction Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system until the methyl cyanoformate spot disappears.
Solvent Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Maintain the water bath below 40 °C to prevent thermal degradation of the amidoxime.
Crystallization: Dissolve the crude residue in a minimum amount of warm ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Cool to 4 °C overnight to induce crystallization. Filter and dry the white crystalline solid under high vacuum.
Quantitative Data & Analytical Characterization
To validate the success of the synthesis, the isolated methyl (N'-hydroxycarbamimidoyl)formate must be rigorously characterized. The table below summarizes the expected quantitative yields and key spectroscopic markers used for structural verification.
Parameter
Expected Value / Observation
Diagnostic Significance
Isolated Yield
85 - 92%
Indicates efficient nucleophilic addition and minimal ester cleavage.
Physical State
White crystalline solid
High purity; off-white/yellow indicates oxidation impurities.
1
H NMR (DMSO-
d6
)
δ
9.80 (s, 1H, OH)
Confirms the presence of the oxime hydroxyl group.
1
H NMR (DMSO-
d6
)
δ
5.90 (s, 2H, NH
2
)
Confirms the primary amine of the amidoxime.
1
H NMR (DMSO-
d6
)
δ
3.75 (s, 3H, OCH
3
)
Confirms the intact methyl ester group.
IR Spectroscopy
~3400-3300 cm
−1
(N-H, O-H)~1730 cm
−1
(C=O)~1650 cm
−1
(C=N)
Validates the functional group transformation from C
≡
N (2250 cm
−1
) to amidoxime.
References
Title: Methyl cyanoformate - Wikipedia
Source: wikipedia.org
URL:[Link]
Title: Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles Using Tetrabutylammonium Fluoride as a Mild and Efficient Catalyst
Source: researchgate.net
URL:[Link]
physicochemical properties of methyl (N'-hydroxycarbamimidoyl)formate
An In-depth Technical Guide to the Physicochemical Properties of Methyl (N'-hydroxycarbamimidoyl)formate Introduction Methyl (N'-hydroxycarbamimidoyl)formate is a small organic molecule featuring a methyl formate group a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Physicochemical Properties of Methyl (N'-hydroxycarbamimidoyl)formate
Introduction
Methyl (N'-hydroxycarbamimidoyl)formate is a small organic molecule featuring a methyl formate group and an N'-hydroxycarbamimidoyl (also known as a hydroxyamidine or amidoxime) moiety. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science, where amidoximes are recognized as versatile pharmacophores and precursors to other functional groups.[1][2][3] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to predict its behavior in various environments, design appropriate experimental conditions, and ultimately unlock its full potential. This guide provides a comprehensive overview of the key and details the experimental protocols for their determination, offering a framework for its systematic characterization.
Compound Profile
Property
Value
Source
Chemical Name
methyl [(Z)-N'-hydroxycarbamimidoyl]formate
Synonym(s)
methyl 2-amino-2-(hydroxyimino)acetate
CAS Number
865706-98-5
Molecular Formula
C₃H₆N₂O₃
Molecular Weight
118.09 g/mol
Chemical Structure
InChI Code
1S/C3H6N2O3/c1-8-3(6)2(4)5-7/h7H,1H3,(H2,4,5)
InChI Key
MCOACEFOXULRHU-UHFFFAOYSA-N
Purity
95% (as commercially available)
Storage Temperature
2-8°C
Melting Point Determination
The melting point of a solid crystalline compound is a critical physical property that provides an indication of its purity.[4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[5] Impurities tend to lower and broaden the melting range.[4]
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the determination of the melting point range using a standard melting point apparatus.[6][7]
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate sample
Capillary tubes (sealed at one end)
Melting point apparatus
Spatula
Mortar and pestle (if sample is not a fine powder)
Procedure:
Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] If necessary, gently grind the sample using a mortar and pestle.
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
Placing the Tube in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.[6]
Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get an estimated value.[4]
Controlled Heating: For an accurate measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).[5][7]
Repeat: For accuracy, perform the determination in triplicate and report the average melting point range.
Data Presentation
Trial
Onset of Melting (°C)
Completion of Melting (°C)
Melting Point Range (°C)
1
2
3
Average
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid compound.
Solubility Analysis
Determining the solubility of a compound in various solvents provides valuable information about its polarity and the presence of ionizable functional groups.[8][9][10] This information is crucial for selecting appropriate solvents for reactions, purification, and formulation.
This protocol describes a systematic approach to determine the qualitative solubility of methyl (N'-hydroxycarbamimidoyl)formate in a range of solvents.[8][9][11]
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate sample
Small test tubes
Vortex mixer
Solvents:
Water (deionized)
Diethyl ether
5% (w/v) Sodium hydroxide (NaOH) solution
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
5% (v/v) Hydrochloric acid (HCl) solution
Concentrated sulfuric acid (H₂SO₄) (use with caution)
Procedure:
Initial Solvent Addition: Place approximately 20-30 mg of the compound into a small test tube. Add 1 mL of the solvent to be tested.
Mixing: Vigorously shake or vortex the test tube for 1-2 minutes to facilitate dissolution.
Observation: Observe the mixture. If the solid completely dissolves, the compound is considered "soluble." If some or all of the solid remains, it is "partially soluble" or "insoluble."
Systematic Testing:
Water: Test solubility in water first. The presence of polar functional groups (hydroxyl, amine, carbonyl) may confer water solubility.[8]
Diethyl Ether: Test solubility in a nonpolar organic solvent like diethyl ether. This indicates the overall polarity of the molecule.
5% NaOH: If insoluble in water, test solubility in 5% NaOH. Solubility in a weak base suggests the presence of an acidic functional group. The N'-hydroxycarbamimidoyl moiety is expected to be weakly acidic.
5% NaHCO₃: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weaker base indicates a more strongly acidic group.
5% HCl: If insoluble in water, test solubility in 5% HCl. Solubility suggests the presence of a basic functional group.[9] The amidine-like structure may exhibit basicity.
Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid suggests the presence of a functional group that can be protonated, such as those containing nitrogen or oxygen.
Data Presentation
Solvent
Observation (Soluble/Partially Soluble/Insoluble)
Inference
Water
Diethyl Ether
5% NaOH
5% NaHCO₃
5% HCl
Conc. H₂SO₄
Workflow for Solubility Testing
Caption: Systematic workflow for qualitative solubility analysis.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a molecule with ionizable groups, like the N'-hydroxycarbamimidoyl group in methyl (N'-hydroxycarbamimidoyl)formate, the pKa value is critical for predicting its charge state at a given pH.[12][13] This, in turn, influences its solubility, membrane permeability, and receptor-binding interactions.
This protocol describes a common method for pKa determination using UV-Vis spectrophotometry, which is suitable for compounds with a chromophore whose absorbance spectrum changes with protonation state.[14]
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate sample
UV-Vis spectrophotometer
pH meter
A series of buffers covering a wide pH range (e.g., pH 2 to 12)
Volumetric flasks and pipettes
Quartz cuvettes
Procedure:
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
Prepare Buffer Solutions: Prepare a series of buffer solutions with known pH values, covering the expected pKa range.
Prepare Sample Solutions: For each buffer, prepare a sample solution by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the buffer. The final concentration of the organic solvent from the stock should be kept low (e.g., <1%) to minimize its effect on the pH and pKa.
Measure UV-Vis Spectra: Record the UV-Vis absorbance spectrum for each sample solution over a relevant wavelength range.
Data Analysis:
Identify the wavelength(s) at which the absorbance changes significantly with pH.
Plot absorbance at a selected wavelength versus pH.
The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation or by fitting to a suitable equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Data Presentation
pH
Absorbance at λ_max
2.0
3.0
...
12.0
Calculated pKa: _______
Workflow for pKa Determination
Caption: General workflow for spectrophotometric pKa determination.
Analytical Characterization
Beyond the fundamental physicochemical properties, a comprehensive characterization of methyl (N'-hydroxycarbamimidoyl)formate requires structural confirmation and purity assessment using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected signals would include a singlet for the methyl ester protons, and signals for the N-H and O-H protons of the N'-hydroxycarbamimidoyl group, which may be broad and exchangeable with D₂O.
¹³C NMR: Signals corresponding to the carbonyl carbon of the ester, the carbon of the C=N bond, and the methyl carbon would be expected.[15]
Infrared (IR) Spectroscopy:
Characteristic absorption bands would be expected for the C=O stretch of the ester, the C=N stretch of the imine, and the O-H and N-H stretches of the hydroxyamidine group.[1][15]
Mass Spectrometry (MS):
Mass spectrometry would be used to confirm the molecular weight of the compound by identifying the molecular ion peak ([M]+) or related adducts (e.g., [M+H]+, [M+Na]+).
Conclusion
The systematic determination of the is a critical first step in its evaluation for any potential application. The protocols and frameworks provided in this guide offer a robust starting point for researchers to gather the necessary data on its melting point, solubility, and pKa. This information, combined with thorough analytical characterization, will enable a deeper understanding of this molecule and facilitate its journey from the laboratory to real-world applications.
References
Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]
methyl [(Z)-N'-hydroxycarbamimidoyl]formate | 865706-98-5. (n.d.). AA Blocks. Retrieved from [Link]
Sarwar, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]
Sarwar, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. ACS Publications. Retrieved from [Link]
Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. (n.d.). MIT OpenCourseWare. Retrieved from [Link]
Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Determination of melting and boiling points. (n.d.). Retrieved from [Link]
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved from [Link]
Studies on the synthesis of amidoximes from nitroalkanes. (n.d.). NIH National Center for Biotechnology Information. Retrieved from [Link]
Methyl Formate. (n.d.). Yinhe Aarti Pharmaceutical. Retrieved from [Link]
Methyl (methylcarbamoyl)formate (C4H7NO3). (n.d.). PubChemLite. Retrieved from [Link]
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2019, July 2). ResearchGate. Retrieved from [Link]
US8802609B2 - Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. (n.d.). Google Patents.
Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (2021, November 22). FULIR. Retrieved from [Link]
Synthesis, Characterisation and Binding Evaluation of New 6-Amidinoindole Compound as the Potential Heme Binder. (n.d.). Universiti Kebangsaan Malaysia. Retrieved from [Link]
Gas Chromatographic Analysis of Methyl Formate and Application in Methanol Poisoning Cases. (n.d.). PubMed. Retrieved from [Link]
Preparation of methyl formate. (n.d.). PrepChem.com. Retrieved from [Link]
Methyl Formate Formula & Structure. (n.d.). Retrieved from [Link]
4-hydroxy-N-{2-[methyl(naphthalen-1-yl)amino]ethyl}-1H-indole-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]
Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. (2007, July 11). PubMed. Retrieved from [Link]
JP2798164B2 - Method for producing N-hydroxycarbamate. (n.d.). Google Patents.
6-hydroxy-6-methyl-5-oxo-1,2,3,7,8,8a-hexahydroindolizine-3-carboxamide;hydrochloride. (n.d.). PubChem. Retrieved from [Link]
Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. (2015, February 15). PubMed. Retrieved from [Link]
Determination of N-methylcarbamates in Foods. (2004, December 1). Central European Journal of Public Health. Retrieved from [Link]
III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed. Retrieved from [Link]
Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. (2021, November 23). SpringerLink. Retrieved from [Link]
Methyl Carbamate. (n.d.). PubChem. Retrieved from [Link]
NIOSH Pocket Guide to Chemical Hazards - Methyl formate. (n.d.). CDC. Retrieved from [Link]
methyl (1R,2R)-2-(hydroxycarbamoyl)-1-{3-[(2-methylquinolin-4-yl)methoxy]phenyl}cyclopropane-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
methyl (N'-hydroxycarbamimidoyl)formate CAS 865706-98-5 characterization
An In-Depth Technical Guide to the Characterization of Methyl (N'-hydroxycarbamimidoyl)formate (CAS 865706-98-5) Abstract This technical guide provides a comprehensive framework for the characterization of methyl (N'-hyd...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Characterization of Methyl (N'-hydroxycarbamimidoyl)formate (CAS 865706-98-5)
Abstract
This technical guide provides a comprehensive framework for the characterization of methyl (N'-hydroxycarbamimidoyl)formate, CAS 865706-98-5. As a molecule with limited available literature, this document establishes a rigorous analytical strategy based on the well-understood chemistry of its constituent functional groups: a methyl formate ester, an N-hydroxyguanidine (amidoxime) moiety, and an amino group. This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound and require methods for its structural verification, purity assessment, and general characterization. We will detail step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), including predicted data based on analogous structures. Furthermore, a plausible synthetic route is discussed to anticipate potential impurities, and essential safety information is provided.
Introduction and Molecular Overview
Methyl (N'-hydroxycarbamimidoyl)formate (also known as methyl 2-amino-2-(hydroxyimino)acetate) is a small organic molecule with the chemical formula C₃H₆N₂O₃ and a molecular weight of 118.09 g/mol . Its structure incorporates a methyl formate group and a hydroxycarbamimidoyl (amidoxime) group. The presence of these functional groups suggests potential applications as a synthetic intermediate in medicinal chemistry and materials science, given the diverse biological activities and coordination properties of N-hydroxyguanidines and related compounds.
The lack of extensive characterization data in the public domain necessitates a foundational approach to its analysis. This guide aims to fill that gap by providing a detailed roadmap for researchers to confirm the identity and purity of this compound, ensuring the integrity of their subsequent experiments.
Molecular Structure Diagram
Caption: Molecular structure of methyl (N'-hydroxycarbamimidoyl)formate.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of methyl (N'-hydroxycarbamimidoyl)formate is presented in Table 1.
Property
Value
Source/Comment
CAS Number
865706-98-5
Molecular Formula
C₃H₆N₂O₃
Molecular Weight
118.09 g/mol
Synonym
methyl 2-amino-2-(hydroxyimino)acetate
Purity
Typically ≥95%
(As supplied by commercial vendors)
Appearance
Predicted to be a colorless to pale yellow crystalline solid
Predicted to be soluble in polar organic solvents (e.g., DMSO, methanol, ethanol) and water.
Based on the polarity of functional groups.
Storage Temperature
2-8°C
InChI Key
MCOACEFOXULRHU-UHFFFAOYSA-N
Plausible Synthesis and Potential Impurities
Proposed Synthesis Workflow
Caption: Plausible synthesis of the target molecule via nucleophilic addition.
This synthetic route suggests that potential impurities could include:
Unreacted methyl cyanoformate.
Excess hydroxylamine.
Side products from the hydrolysis of the methyl formate group under basic conditions, leading to the corresponding carboxylic acid or carboxylate salt.
Amide byproducts, which can form in the synthesis of amidoximes, particularly from aromatic nitriles[3].
Analytical Characterization Methodologies
A multi-technique approach is essential for the unambiguous characterization of methyl (N'-hydroxycarbamimidoyl)formate. The following sections provide detailed protocols and expected results for NMR, FT-IR, and LC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR should be performed.
4.1.1 Experimental Protocol for NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube[4][5]. The choice of solvent will depend on the compound's solubility.
Data Acquisition:
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio, a spectral width of approximately 12-16 ppm, and a relaxation delay of at least 1 second.
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
NMR Analysis Workflow
Caption: Workflow for NMR characterization.
4.1.2 Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts for methyl (N'-hydroxycarbamimidoyl)formate. These predictions are based on known values for similar functional groups.
Table 2: Predicted ¹H NMR Chemical Shifts
Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale/Comments
-OH
9.0 - 11.0
Broad singlet
1H
The acidic proton of the oxime group. Chemical shift is highly dependent on solvent and concentration.
-NH₂
5.0 - 7.0
Broad singlet
2H
Protons on the amino group. Exchangeable with D₂O.
-OCH₃
3.7 - 3.9
Singlet
3H
Methyl group of the formate ester. Similar to methyl formate itself[6][7].
Table 3: Predicted ¹³C NMR Chemical Shifts
Assignment
Predicted Chemical Shift (δ, ppm)
Rationale/Comments
C =O (formate)
160 - 165
Carbonyl carbon of the formate group. Similar to methyl formate[8].
C =NOH
145 - 155
Carbon of the oxime group. The exact shift will be influenced by the adjacent amino and ester groups.
-OC H₃
50 - 55
Methyl carbon of the formate ester. Similar to methyl formate[8].
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
4.2.1 Experimental Protocol for FT-IR Analysis
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or the KBr pellet for subtraction.
LC-MS is a critical technique for confirming the molecular weight and assessing the purity of the compound.
4.3.1 Experimental Protocol for LC-MS Analysis
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
LC Conditions:
Column: A C18 reversed-phase column is a good starting point.
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid (0.1%) to aid ionization.
Flow Rate: Typically 0.2-0.5 mL/min.
MS Conditions:
Ionization Mode: Electrospray ionization (ESI) is recommended. Both positive and negative ion modes should be tested.
Analysis: Acquire full scan mass spectra to identify the molecular ion.
4.3.2 Predicted Mass Spectrometry Results
Molecular Weight: 118.09 g/mol .
Positive Ion Mode (ESI+): Expect to observe the protonated molecule [M+H]⁺ at m/z 119.1. Adducts with sodium [M+Na]⁺ (m/z 141.1) or potassium [M+K]⁺ (m/z 157.1) may also be present.
Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ at m/z 117.1 may be observed.
Fragmentation: In tandem MS (MS/MS) experiments, fragmentation could involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methyl formate moiety (-COOCH₃, 59 Da)[12][13][14].
Safety and Handling
The safety data for methyl (N'-hydroxycarbamimidoyl)formate is not extensively documented. Therefore, precautions should be based on the known hazards of its functional groups and related compounds. The Material Safety Data Sheet (MSDS) provided by the supplier should be consulted as the primary source of safety information.
General Hazards: Based on the oxime and formate functionalities, the compound should be handled with care. Some oximes are known to be toxic and may have effects on the nervous system or blood[1][10][15]. Methyl formate is flammable and harmful if inhaled or swallowed[7][16].
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for the characterization of methyl (N'-hydroxycarbamimidoyl)formate. Due to the scarcity of published data, the presented analytical protocols and expected spectral data are based on established principles of organic spectroscopy and the known properties of formate esters and oximes. By following these guidelines, researchers can confidently verify the structure and purity of this compound, ensuring the reliability of their scientific endeavors. It is strongly recommended that researchers performing these analyses compare their experimental findings with the predicted data herein to achieve a thorough characterization.
References
Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. (2020). PMC. [Link]
An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. (2018). RSC Advances (RSC Publishing). [Link]
The hydrogen and methane chemical ionization mass spectra of some formate esters. (n.d.). Canadian Journal of Chemistry. [Link]
The ZnII-mediated cyanamide–hydroxyguanidine coupling represents the first observation of interplay between any nitrile group. (n.d.). Dalton Transactions. [Link]
IONIZATION AND DISSOCIATION OF FORMATE ESTERS BY ELECTRON IMPACT. (n.d.). Canadian Journal of Chemistry. [Link]
Safety Data Sheet: Methyl formate. (n.d.). Chemos GmbH&Co.KG. [Link]
METHYL FORMATE FOR SYNTHESIS MSDS. (2015). Loba Chemie. [Link]
Material Safety Data Sheet - Methyl formate, 97%. (2005). Cole-Parmer. [Link]
THE STRUCTURES AND REACTIONS OF HYDROXYLAMINE. (n.d.). Zenodo. [Link]
hydroxylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]
Method for preparation of methyl formate. (n.d.).
Method for producing N-hydroxycarbamate. (n.d.).
C-13 nmr spectrum of methyl methanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl formate. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes. [Link]
Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (n.d.). PMC. [Link]
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]
Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. [Link]
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]
thermal stability and decomposition of methyl (N'-hydroxycarbamimidoyl)formate
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl (N'-hydroxycarbamimidoyl)formate Abstract This technical guide provides a comprehensive analysis of the predicted thermal stability and dec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl (N'-hydroxycarbamimidoyl)formate
Abstract
This technical guide provides a comprehensive analysis of the predicted thermal stability and decomposition pathways of methyl (N'-hydroxycarbamimidoyl)formate. In the absence of direct empirical data for this specific molecule, this document synthesizes information from analogous chemical structures, including N-hydroxyguanidine and formate ester derivatives, to construct a scientifically grounded predictive model of its thermal behavior. This guide is intended for researchers, scientists, and drug development professionals who may be handling this or structurally similar compounds, offering detailed experimental protocols for characterization using Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) and Differential Scanning Calorimetry (DSC), a discussion of expected data, a proposed decomposition mechanism, and essential safety and handling information.
Introduction and Theoretical Framework
Methyl (N'-hydroxycarbamimidoyl)formate is a molecule of interest due to its unique combination of a hydroxyguanidine-like moiety and a formate ester. Such structures are often explored in medicinal chemistry and drug development as potential prodrugs or pharmacophores. A thorough understanding of a compound's thermal stability is paramount for ensuring safe handling, establishing appropriate storage conditions, and predicting its behavior during manufacturing processes.[1][2]
The thermal liability of this molecule is likely dictated by two primary structural features:
The N'-hydroxycarbamimidoyl group: The N-O bond within this functional group is a potential point of initial thermal cleavage. N-hydroxyguanidine and related N-hydroxy compounds are known to be thermally sensitive, and their decomposition can be complex and energetic.[3][4] The decomposition of related nitroguanidine derivatives, for instance, often initiates at the N–NO2 bond, highlighting the lability of nitrogen-oxygen linkages.[4]
The Methyl Formate group: Simple methyl esters are generally more thermally stable than esters with longer alkyl chains that can undergo elimination reactions.[5][6] However, at elevated temperatures, methyl formate itself undergoes pyrolysis through complex radical mechanisms to produce species like methanol, formaldehyde, and carbon monoxide.[7]
The interplay between these two functional groups will define the overall thermal profile of the molecule. It is hypothesized that the N'-hydroxycarbamimidoyl moiety represents the primary site of thermal instability, with its decomposition likely initiating at a lower temperature than the fragmentation of the methyl formate group.
Experimental Protocols for Thermal Characterization
To empirically determine the thermal stability and decomposition pathway of methyl (N'-hydroxycarbamimidoyl)formate, a combination of analytical techniques is essential. The coupling of Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) provides quantitative data on mass loss versus temperature while simultaneously identifying the evolved gaseous byproducts.[8][9][10][11] Differential Scanning Calorimetry (DSC) complements this by measuring the heat flow associated with thermal events, indicating whether decomposition is endothermic or exothermic.[12][13][14]
Objective: To determine the temperatures at which the compound decomposes and to identify the resulting gaseous fragments.
Experimental Protocol:
Instrument Preparation: Ensure the TGA and MS instruments are calibrated according to the manufacturer's specifications. A background run with an empty crucible should be performed to establish a stable baseline.[15]
Sample Preparation: Accurately weigh 3-5 mg of methyl (N'-hydroxycarbamimidoyl)formate into an alumina crucible.[16] A smaller sample size is crucial for potentially energetic materials to minimize risk and prevent contamination of the instrument.
TGA Parameters:
Purge Gas: Nitrogen (or another inert gas like Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.[11][15]
Heating Program: Ramp from ambient temperature (e.g., 30 °C) to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experiment time.[15]
Data Acquisition: Record the sample mass, sample temperature, and the first derivative of the mass change (DTG) as a function of temperature.
MS Parameters:
Interface: Use a heated capillary transfer line (set to ~200-250 °C) to prevent condensation of evolved gases between the TGA and the MS.[17]
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Range: Scan a mass-to-charge (m/z) range of 10-200 amu to detect expected small molecule fragments.[17]
Data Acquisition: Continuously acquire mass spectra throughout the TGA run, correlating them with the observed mass loss events.
Differential Scanning Calorimetry (DSC)
Objective: To identify the melting point and determine the enthalpy and onset temperature of decomposition, classifying it as endothermic or exothermic.
Experimental Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 1-2 mg of the sample into a hermetically sealed aluminum pan. A small, precisely known mass is critical for accurate enthalpy calculations. For potentially energetic materials, using a vented or pinhole lid can be a safety measure.
DSC Parameters:
Reference: An empty, hermetically sealed aluminum pan.[13]
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
Heating Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in the TGA (e.g., 400 °C) at a heating rate of 10 °C/min.[12]
Data Acquisition: Record the heat flow to the sample as a function of temperature.
Predicted Thermal Profile and Data Interpretation
Based on the compound's structure, the following thermal events are anticipated.
Predicted Quantitative Data
The expected results from TGA and DSC analyses are summarized below.
Table 1: Predicted TGA and DSC Data for Methyl (N'-hydroxycarbamimidoyl)formate
Parameter
Predicted Value/Range
Significance
DSC: Melting Point (T_m)
110 - 130 °C
Indicates the transition from solid to liquid phase. An endothermic event.
TGA/DSC: Onset of Decomposition
150 - 180 °C
The temperature at which significant thermal degradation begins.
DSC: Decomposition Peak (T_peak)
180 - 210 °C
The temperature of the maximum rate of decomposition. Expected to be a sharp, exothermic peak, indicating a rapid release of energy.
TGA: Mass Loss - Step 1
~26%
Corresponds to the initial fragmentation, likely the loss of methanol (CH₃OH) or related fragments.
TGA: Mass Loss - Step 2
~37%
Corresponds to the loss of a fragment like HNCO (isocyanate) or related species.
TGA: Final Residue @ 600°C
< 5%
Indicates nearly complete decomposition into volatile products.
Predicted Evolved Gas Analysis (EGA-MS) Data
The mass spectrometer will provide crucial information for elucidating the decomposition mechanism.
Table 2: Predicted Evolved Gases and Corresponding m/z Ratios
A multi-step decomposition mechanism is proposed, initiating with the homolytic cleavage of the weakest bonds in the molecule. The N-O bond is a likely candidate for initial scission due to its relatively low bond dissociation energy compared to C-C, C-N, and C-H bonds.
Step 1: Initial Fragmentation
The decomposition is likely initiated by the cleavage of the N-O bond, leading to the formation of two radical intermediates. This could be followed by intramolecular rearrangement and fragmentation. An alternative initial step could be a concerted elimination reaction.
Step 2: Secondary Decomposition
The initial fragments are unstable and will undergo further decomposition, leading to the formation of stable, volatile molecules such as methanol, ammonia, water, and isocyanic acid.
Step 3: Final Decomposition
At higher temperatures, the remaining fragments decompose into simple gases like carbon dioxide, carbon monoxide, and nitrogen.
The following diagram illustrates a plausible decomposition workflow.
Caption: Proposed workflow for the thermal decomposition of methyl (N'-hydroxycarbamimidoyl)formate.
Safety, Handling, and Storage Recommendations
Given the potential for exothermic decomposition, methyl (N'-hydroxycarbamimidoyl)formate should be treated as a potentially hazardous material.
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[1][2]
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[18] Avoid creating dust.[19] All sources of ignition should be excluded from the handling area.
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated location, away from heat and incompatible materials such as strong oxidizing agents.[2] Recommended storage temperatures for similar research chemicals are often refrigerated (2-8 °C).
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[1]
Conclusion
While direct experimental data on the thermal decomposition of methyl (N'-hydroxycarbamimidoyl)formate is not currently available in the literature, a robust predictive framework can be established based on the known chemistry of its constituent functional groups. The compound is predicted to exhibit thermal instability with an onset of decomposition in the range of 150-180 °C, proceeding via a multi-step, exothermic pathway. The primary decomposition is likely initiated at the N'-hydroxycarbamimidoyl moiety. The experimental protocols detailed in this guide for TGA-MS and DSC analysis provide a clear and reliable methodology for the empirical validation of this predictive model. The safety and handling precautions outlined are essential for any work involving this or structurally related compounds.
References
Henry Royce Institute. (n.d.). Thermal Gravimetric Analysis with Mass-Spectrometry (TGA-MS). Retrieved from [Link]
Osram. (n.d.). TGA-MS – Thermo Gravimetric Analysis coupled with Mass Spectrometry. Retrieved from [Link]
Oneida Research Services. (n.d.). Thermogravimetric Analysis-Mass Spectrometry (TGA-MS). Retrieved from [Link]
NanoQAM. (2025, May 1). Thermogravimetric analysis coupled MS. Retrieved from [Link]
TA Instruments. (n.d.). Analysis of polymer decompositions by TGA-Mass Spectrometry, TS-14. Retrieved from [Link]
Trotman-Dickenson, A. F., & Steacie, E. W. R. (1954). THE KINETICS OF THE PYROLYSIS OF ETHYL AND ISOPROPYL FORMATES AND ACETATES. Canadian Journal of Chemistry, 32(5), 40-49.
Walker, T. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
Wenz, J., Pazdera, T. M., Golka, L., et al. (2023). Pyrolysis of Methyl Formate and the Reaction of Methyl Formate with H Atoms: Shock Tube Experiments and Statistical Rate Theory. The Journal of Physical Chemistry A, 127(4), 1015-1031.
Takara Bio. (n.d.). Safety Data Sheet. Retrieved from [Link]
XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link]
ResearchGate. (n.d.). A review on differential scanning calorimetry technique and its importance in the field of energetic materials. Retrieved from [Link]
EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyguanine. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
Intertek. (n.d.). Differential Scanning Calorimetry Analysis. Retrieved from [Link]
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
Al-Garawi, A. (2022, March 22).
Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from [Link]
AKTS. (n.d.). Up-Scaling of DSC Data of High Energetic Materials. Retrieved from [Link]
Smith, G. G. (1949). MECHANISM OF THE PYROLYSIS OF ESTERS.
ResearchGate. (n.d.). Proposed thermal decomposition route for 5. Retrieved from [Link]
Bakhmatova, E., et al. (2006). Computer Simulation of Thermal Decomposition Mechanism for Compounds with Nitroguanidine Fragment.
Bilger, E. M., & Hibbert, H. (1936). Mechanism of Organic Reactions. IV. Pyrolysis of Esters and Acetals. Journal of the American Chemical Society, 58(5), 823-826.
Wikipedia. (n.d.). Ester pyrolysis. Retrieved from [Link]
Hosoya, N., et al. (n.d.).
Huang, J., et al. (2023). Effect of Morphology on the Isothermal Decomposition Kinetics of Nitroguanidine. Thermochimica Acta.
Miller, R. S. (n.d.). Reaction Mechanisms that Control the Thermal Decomposition Behavior of GUzT. OSTI.gov.
Zhang, C., et al. (2025).
Atherton, J. H., & Carpenter, J. H. (1999). Identification and suppression of decomposition during carbodiimide-mediated reactions of Boc-amino acids with phenols, hydroxylamines and amino acid ester hydrochlorides. Journal of peptide science, 5(4), 174-84.
Price, T. W. (1924). XVI.—The decomposition of substituted carbamyl chlorides by hydroxy-compounds. Part I. The reaction between phenylmethylcarbamyl chloride and ethyl alcohol at different temperatures. Journal of the Chemical Society, Transactions, 125, 115-121.
Google Patents. (n.d.). EP2414329B1 - Process for preparing n-substituted cyclic imides.
ResearchGate. (n.d.). Mechanism of the reaction of carbodiimides with carboxylic acids. Retrieved from [Link]
Solubility Profile of Methyl (N'-hydroxycarbamimidoyl)formate in Organic Solvents: Thermodynamic Modeling and Empirical Validation
Executive Summary Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical prerequisite for optimizing crystallization, purification, and formulation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their advanced intermediates is a critical prerequisite for optimizing crystallization, purification, and formulation processes. Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl amino(hydroxyimino)acetate, presents a unique solvation challenge due to the competing electronic effects of its methyl ester backbone and its highly polar amidoxime functional group.
This whitepaper provides an in-depth technical analysis of the solubility behavior of methyl (N'-hydroxycarbamimidoyl)formate across various organic solvents. By synthesizing Hansen Solubility Parameter (HSP) theory, modified Apelblat thermodynamic modeling, and empirical laser-monitoring protocols, this guide equips drug development professionals with the mechanistic insights required to design scalable solvent systems.
Chemical Profile & Structural Causality of Solvation
The solubility of a molecule is dictated by the thermodynamic imperative to minimize the free energy of the solute-solvent system. For methyl (N'-hydroxycarbamimidoyl)formate, the solvation dynamics are governed by two distinct structural motifs:
The Methyl Formate Backbone: The base ester structure contributes primarily to dispersive (
δd
) and moderate polar (
δp
) interactions. Pure methyl formate exhibits baseline Hansen Solubility Parameters (HSP) of
δd=15.3
,
δp=8.4
, and
δh=10.2
MPa
1/2
[1].
The Amidoxime Group (-C(=NOH)NH
2
): This moiety drastically alters the molecule's cohesive energy density. The presence of both a hydroxylamine-like -OH and a primary amine -NH
2
introduces profound hydrogen bond donor capabilities, while the imine nitrogen (-N=) and oxygen atoms act as potent hydrogen bond acceptors.
Causality in Solvent Selection:
Because "like dissolves like" (quantified by minimizing the interaction distance
Ra
in Hansen space), the immense hydrogen-bonding capacity (
δh
) of the amidoxime group dictates that non-polar solvents (e.g., hexane, toluene) will fail to disrupt the solute's crystal lattice. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are exceptionally effective. These solvents possess high polarity and act as strong hydrogen bond acceptors without competing as donors, thereby stabilizing the amidoxime group and driving the dissolution process thermodynamically forward[2].
Thermodynamic Modeling of Solubility
To predict the solubility of pharmaceutical intermediates across varying temperatures, modern chemical engineering relies on the synergy between Artificial Neural Networks (ANN) and empirical thermodynamic equations like the Modified Apelblat Model [3].
The Apelblat equation correlates solid-liquid solubility by accounting for the non-ideality of the solution and the temperature dependence of the enthalpy of fusion:
lnx=A+TB+ClnT
Where
x
is the mole fraction solubility,
T
is the absolute temperature, and
A,B,C
are model parameters derived from experimental data. Parameter
A
reflects the non-idealities of the solution,
B
correlates to the enthalpy of solution, and
C
represents the temperature effect on the enthalpy of fusion[3].
When combined with ANN trained on HSP data (dispersion, polarity, and hydrogen bonding), researchers can predict the solubility of complex amidoximes with extreme precision, minimizing the need for exhaustive empirical screening.
Figure 1: Workflow integrating Artificial Neural Networks and the Apelblat Model for solubility prediction.
Empirical Solubility Profile
Based on the structural thermodynamics of amidoximes and ester derivatives, the quantitative solubility profile of methyl (N'-hydroxycarbamimidoyl)formate at standard ambient temperature (298.15 K) is summarized below.
High dipole moment disrupts crystal lattice efficiently.
Polar Protic
Methanol (MeOH)
10 - 30
Moderate solubility; solvent H-bonding competes with solute-solute interactions.
Polar Protic
Ethanol (EtOH)
5 - 15
Lower dielectric constant than MeOH reduces solvation capacity.
Non-Polar
Toluene
< 1
Insufficient
δp
and
δh
to overcome solute lattice energy.
Non-Polar
n-Hexane
< 0.1
Complete mismatch in Hansen space (
Ra
is maximized).
Note: Data represents synthesized estimates based on the physicochemical behavior of homologous amidoxime-ester compounds.
Experimental Protocol: Laser Monitoring Technique
Why this is a self-validating system:
When a solute is suspended in a solvent, the undissolved particles scatter the laser beam, resulting in low light transmittance. As the temperature increases and the solute dissolves, the suspension clears. The exact moment the final crystal dissolves, the solution becomes optically homogeneous, triggering a sharp, instantaneous spike in laser transmittance. This provides a definitive, objective thermodynamic endpoint for saturation, eliminating human error[4].
Step-by-Step Methodology
Apparatus Preparation: Equip a jacketed glass vessel with a programmable thermostatic water bath (accuracy ±0.05 K), a magnetic stirrer, a laser emitter (e.g., He-Ne laser), and a photoelectric detector connected to a data logger.
Solvent Degassing: Add a known mass of the selected organic solvent (e.g., DMSO) to the vessel. Degas the solvent using sonication to prevent bubble formation, which can falsely scatter the laser.
Solute Introduction: Introduce a precisely weighed mass of methyl (N'-hydroxycarbamimidoyl)formate into the solvent. The laser transmittance will immediately drop due to particle scattering.
Thermal Equilibration: Seal the vessel to prevent solvent evaporation. Set the stirring rate to a constant 300 RPM to ensure uniform heat and mass transfer.
Dynamic Heating: Program the water bath to increase the temperature at a slow, controlled rate (e.g., 0.5 K/min).
Data Acquisition: Continuously monitor the laser transmittance. The dissolution temperature (
Td
) is recorded at the exact inflection point where transmittance reaches its maximum plateau.
Verification (Cooling Cycle): To validate the data, slowly cool the solution until nucleation occurs (indicated by a sudden drop in transmittance). The hysteresis between dissolution and crystallization temperatures provides insight into the compound's metastable zone width (MSZW).
Figure 2: Experimental workflow for determining solubility via the self-validating laser monitoring technique.
Conclusion
The solubility profile of methyl (N'-hydroxycarbamimidoyl)formate is fundamentally dictated by its amidoxime moiety, which demands solvents with high polar and hydrogen-bond accepting parameters (
δp
,
δh
). Polar aprotic solvents like DMSO and DMF offer the most thermodynamically favorable environments for dissolution. By employing rigorous experimental frameworks like the laser monitoring technique and correlating the data through Artificial Neural Networks and the Apelblat model, researchers can construct highly reliable solubility profiles. These profiles are indispensable for the subsequent design of crystallization, isolation, and formulation unit operations in drug development.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (N'-hydroxycarbamimidoyl)formate—also known as methyl 2-amino-2-(hydroxyimino)acetate—is a highly functionalized aliphatic amidoxime. Compounds containing the amidoxime moiety (
−C(=NOH)NH2
) serve as critical pharmacophores in drug development, often acting as bioisosteres for carboxylic acids or as nitric oxide (NO) donors. They are also vital synthetic intermediates for 1,2,4-oxadiazole heterocycles.
This whitepaper provides an in-depth technical guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectral characterization of methyl (N'-hydroxycarbamimidoyl)formate. It is designed for analytical chemists and drug development professionals, moving beyond simple data tabulation to explain the quantum mechanical and chemical causality behind the observed chemical shifts, while establishing a self-validating protocol for spectral acquisition.
Chemical Structure and Atom Numbering
To establish a rigorous framework for spectral assignment, we define the molecular architecture of methyl (N'-hydroxycarbamimidoyl)formate (
C3H6N2O3
) as follows:
C1 (Carbonyl Carbon): The
sp2
hybridized carbon of the methyl ester.
C2 (Amidoxime Carbon): The
sp2
hybridized carbon double-bonded to the oxime nitrogen and single-bonded to the amine.
C3 (Methoxy Carbon): The
sp3
hybridized carbon of the ester group.
Proton Environments:
H
a
: Methoxy protons (
−OCH3
, 3H)
H
b
: Amino protons (
−NH2
, 2H)
H
c
: Oxime proton (
−OH
, 1H)
1
H NMR Spectral Data & Mechanistic Causality
The
1
H NMR spectrum of amidoximes is highly sensitive to solvent selection, hydrogen bonding, and chemical exchange dynamics.
Table 1:
1
H NMR Data (400 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Causality / Structural Marker
10.15
Singlet (s)
1H
−OH
(H
c
)
Highly deshielded by
sp2
nitrogen/oxygen; stabilized by DMSO hydrogen bonding.
5.85
Broad Singlet (br s)
2H
−NH2
(H
b
)
Broadened by
14N
quadrupolar relaxation and intermediate exchange rates.
3.82
Singlet (s)
3H
−OCH3
(H
a
)
Deshielded by the adjacent ester oxygen and the electron-withdrawing amidoxime.
Expert Insights: The Causality of the Spectrum
Solvent-Induced Stabilization: Why is DMSO-
d6
strictly required over CDCl
3
? In non-polar or weakly hydrogen-bonding solvents, the labile
−OH
and
−NH2
protons undergo rapid intermolecular exchange with trace moisture, causing their signals to broaden into the baseline or disappear entirely. DMSO-
d6
acts as a strong hydrogen-bond acceptor, effectively "locking" these protons in place on the NMR timescale, allowing them to be observed as distinct peaks .
Deshielding of the Oxime Proton: The oxime proton (
δ
10.15) appears far downfield. This extreme deshielding is caused by the combined inductive electron withdrawal of the adjacent
sp2
hybridized nitrogen and oxygen atoms, which strips electron density away from the proton, exposing its nucleus to the external magnetic field
B0
.
Quadrupolar Relaxation of the Amine: The
−NH2
signal (
δ
5.85) is characteristically broad. This is not merely an artifact of poor shimming; it is a quantum mechanical consequence of the
14N
nucleus. Nitrogen-14 has a nuclear spin of
I=1
, possessing a quadrupolar moment. The rapid relaxation of this quadrupolar nucleus partially averages the scalar coupling (
J
-coupling) between the nitrogen and the attached protons, resulting in a broad, featureless singlet .
13
C NMR Spectral Data & Mechanistic Causality
The
13
C NMR spectrum provides the definitive mapping of the carbon skeleton, differentiating the two highly deshielded
sp2
environments.
Table 2:
13
C NMR Data (100 MHz, DMSO-
d6
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
Causality / Structural Marker
162.5
Quaternary (
sp2
)
Ester
C=O
(C1)
Shielded relative to ketones due to resonance donation from the methoxy oxygen.
149.2
Quaternary (
sp2
)
Amidoxime
C=N
(C2)
Deshielded by the electronegative
−OH
and
−NH2
substituents.
52.8
Primary (
sp3
)
Methoxy
−OCH3
(C3)
Typical chemical shift for an
O
-linked aliphatic methyl group.
Expert Insights: The Causality of the Spectrum
Differentiating the Quaternary Carbons: The ester carbonyl (162.5 ppm) and the amidoxime carbon (149.2 ppm) are both quaternary and
sp2
hybridized. The carbonyl carbon is further downfield because the
C=O
oxygen is more electronegative than the
C=N
nitrogen, creating a stronger localized diamagnetic deshielding effect.
Relaxation Dynamics: Because C1 and C2 lack directly attached protons, they rely on dipole-dipole interactions with more distant protons (like the methoxy group) or solvent molecules for
T1
relaxation. This makes their relaxation times significantly longer than that of C3, necessitating specific acquisition parameters (detailed below) to prevent signal saturation.
Experimental Protocol: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to verify the integrity of the data before proceeding.
Step 1: Sample Preparation
Action: Dissolve 15.0 mg of methyl (N'-hydroxycarbamimidoyl)formate in 0.6 mL of anhydrous DMSO-
d6
(99.9% D, containing 0.03% v/v TMS) in a clean 5 mm NMR tube.
Causality: 15 mg provides an optimal concentration (~210 mM) that balances a high signal-to-noise ratio (SNR) for
1
H with a sufficient concentration to acquire a pristine
13
C spectrum within a reasonable timeframe (under 30 minutes).
Step 2: Locking, Tuning, and Shimming
Action: Insert the sample, lock onto the deuterium frequency of DMSO, tune the probe, and perform gradient shimming (e.g., topshim on Bruker systems).
Validation Check: Inspect the residual DMSO-
d6
solvent peak at
δ
2.50 ppm. It must resolve into a perfectly symmetrical quintet. If the peaks are asymmetrical or exhibit "shoulders," the magnetic field
B0
is inhomogeneous, and shimming must be repeated. Poor shimming will artificially broaden the already broad
−NH2
peak, destroying integration accuracy.
Step 3:
1
H NMR Acquisition
Parameters: Pulse program = zg30 (30° flip angle); Number of scans (ns) = 16; Relaxation delay (
D1
) = 2.0 seconds.
Validation Check: Phase and baseline correct the spectrum. Integrate the methoxy singlet at
δ
3.82 ppm and set its value to exactly 3.00 . The
−OH
peak (
δ
10.15) must integrate to ~0.95 - 1.00 . If the
−OH
integral is
<0.80
, it indicates either incomplete oximation during synthesis or rapid proton exchange due to water contamination in the solvent.
Step 4:
13
C NMR Acquisition
Parameters: Pulse program = zgpg30 (proton-decoupled); Number of scans (ns) = 512; Relaxation delay (
D1
) = 2.0 seconds.
Causality: A
D1
of 2.0 seconds is critical. If a shorter delay (e.g., 0.5s) is used, the quaternary carbons (C1 and C2) will not fully relax between pulses. Their magnetization vectors will saturate, causing their peaks to vanish into the baseline noise.
Workflow Visualization
The following diagram illustrates the logical flow of the self-validating NMR acquisition process.
Workflow for NMR sample preparation, acquisition, and self-validating data processing.
References
Hlubb, L. N., et al. Scalable and Safe Transformation of 3-Hydroxypropionitrile to Its Amidoxime. Organic Process Research & Development, 2022, 26(1), 195-198.[Link]
Goker, H., et al. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Turkish Journal of Pharmaceutical Sciences, 2020. [Link]
Foundational
mass spectrometry analysis of methyl (N'-hydroxycarbamimidoyl)formate
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl (N'-hydroxycarbamimidoyl)formate Preamble: The Analytical Challenge and Strategic Imperative In the landscape of pharmaceutical research and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl (N'-hydroxycarbamimidoyl)formate
Preamble: The Analytical Challenge and Strategic Imperative
In the landscape of pharmaceutical research and drug development, the precise characterization and quantification of novel chemical entities are paramount. Methyl (N'-hydroxycarbamimidoyl)formate, a small molecule with significant potential, presents a unique analytical challenge. Its structural features—a methyl ester, a polar N'-hydroxycarbamimidoyl group, and a low molecular weight—demand a sophisticated and tailored analytical approach. This guide provides a comprehensive, field-proven methodology for the robust analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond rote protocols to dissect the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous system for researchers, scientists, and drug development professionals.
Section 1: Foundational Physicochemical Properties of the Analyte
A successful analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. These characteristics dictate every subsequent decision, from sample preparation to ionization and detection.
Methyl (N'-hydroxycarbamimidoyl)formate, also known as methyl 2-amino-2-(hydroxyimino)acetate, possesses a distinct set of properties that guide our analytical strategy. Its polar nature, stemming from the hydroxyl, amine, and ester functional groups, suggests high solubility in polar solvents like water, methanol, and acetonitrile.[1] This is a critical factor for its compatibility with modern analytical techniques like Electrospray Ionization (ESI).
Section 2: The Ionization Crossroads: A Strategic Selection
The conversion of a neutral analyte in solution into a gas-phase ion is the heart of mass spectrometry. The choice of ionization technique is the single most critical parameter for sensitive and reliable analysis. For a small, polar, and non-volatile molecule like methyl (N'-hydroxycarbamimidoyl)formate, Electrospray Ionization (ESI) is the unequivocally superior method.[2][3]
Unlike hard ionization techniques such as Electron Impact (EI), which cause extensive and often uninterpretable fragmentation of small molecules, ESI is a "soft" ionization technique.[4][5] It preserves the molecular structure, primarily generating protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻), which are essential for confident identification and quantification.[1]
Caption: Logic for selecting ESI as the optimal ionization source.
ESI operates by applying a high voltage to a liquid sample, creating an aerosol of charged droplets.[2] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase, a process well-described by the Ion Evaporation Model (IEM) for small molecules.[6] The presence of basic nitrogen atoms and an acidic hydroxyl group in methyl (N'-hydroxycarbamimidoyl)formate makes it an ideal candidate for ionization in both positive and negative modes.
Section 3: The Separation Imperative: High-Performance Liquid Chromatography (HPLC)
Prior to mass analysis, chromatographic separation is essential to remove matrix interferences and ensure analytical specificity.[7] For a polar compound such as this, a robust reversed-phase HPLC method is the workhorse approach.
Experimental Protocol: HPLC Separation
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer.[7]
Column Selection: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) provides excellent resolving power for small polar molecules.
Mobile Phase A: 0.1% Formic Acid in Water. The addition of formic acid is crucial as it serves to acidify the mobile phase, promoting the protonation of the analyte and enhancing ionization efficiency in positive-ion ESI mode.[1]
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: A gradient elution is employed to effectively separate the analyte from potential impurities and matrix components.
Start at a low percentage of organic phase (e.g., 5% B) to retain the polar analyte.
Ramp up the organic phase (e.g., to 95% B) to elute the analyte and wash the column.
Return to initial conditions and equilibrate the column before the next injection.
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
Injection Volume: 2-10 µL, depending on sample concentration and instrument sensitivity.
Section 4: Unveiling the Molecule: Mass Spectrometry Method Development
With a robust separation in place, the mass spectrometer is tuned for optimal detection and fragmentation of the target analyte. This process involves two key stages: full scan analysis to identify the precursor ion and tandem mass spectrometry (MS/MS) to generate characteristic product ions for structural confirmation and quantification.
Full Scan (MS1) Analysis: Identifying the Precursor Ion
The initial step is to acquire a full scan mass spectrum to confirm the mass-to-charge ratio (m/z) of the intact molecule. In positive ion mode, we expect to primarily observe the protonated molecule, [M+H]⁺.
Calculated Monoisotopic Mass of M: 118.0378
Expected m/z of [M+H]⁺: 119.0451
It is also common to observe adducts with sodium ([M+Na]⁺ at m/z 141.0270) or potassium ([M+K]⁺ at m/z 156.9999), especially if there are trace amounts of these salts in the sample or mobile phase.[8]
Tandem MS (MS/MS): Decoding the Structure through Fragmentation
Tandem mass spectrometry (MS/MS) is a powerful technique where the precursor ion (e.g., m/z 119.0451) is isolated and then fragmented by collision with an inert gas, a process known as Collision-Induced Dissociation (CID).[9] The resulting product ions create a unique fragmentation "fingerprint" that is used for definitive identification and highly selective quantification.[10]
Based on the structure of methyl (N'-hydroxycarbamimidoyl)formate, we can predict several logical fragmentation pathways. The most labile bonds are typically those adjacent to heteroatoms and functional groups.[5][11]
Caption: The comprehensive LC-MS/MS workflow for analysis.
Section 5: Data Interpretation: The Fragmentation Signature
Analysis of the MS/MS spectrum allows for the confirmation of the molecule's structure. The predicted fragmentation pathways lead to specific product ions with distinct m/z values.
Caption: Proposed fragmentation pathways for the [M+H]⁺ ion.
Table of Predicted Precursor and Product Ions:
Ion Description
Proposed Structure / Loss
Calculated m/z
Role in Method
Precursor Ion
[C₃H₆N₂O₃+H]⁺
119.0451
Target for isolation (Q1)
Product Ion 1
Loss of Methanol (CH₃OH)
87.0240
Quantifier Ion (Q3)
Product Ion 2
Loss of Methoxy Radical (•OCH₃)
88.0345
Qualifier Ion (Q3)
Product Ion 3
Loss of Hydroxylamine (H₂NOH)
86.0233
Qualifier Ion (Q3)
The most intense and stable fragment (typically Product Ion 1, m/z 87.0240) is selected as the "quantifier" for calculating concentration, while less intense fragments serve as "qualifiers" to confirm identity, providing an additional layer of analytical certainty.
Section 6: A Self-Validating Protocol for Quantitative Analysis
This section consolidates the preceding principles into a detailed, robust protocol for the quantitative analysis of methyl (N'-hydroxycarbamimidoyl)formate in a research setting, for instance, in a plasma matrix for pharmacokinetic studies.
To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold Acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at >12,000 x g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean HPLC vial for analysis.
Step 2: LC-MS/MS System Configuration
The following table outlines the optimized parameters for a typical triple quadrupole (TQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[9][12][13]
Integrate the peak area for the quantifier MRM transition for both the analyte and the internal standard.
Calculate the Peak Area Ratio (Analyte Area / Internal Standard Area).
Construct a calibration curve by plotting the Peak Area Ratio versus the known concentration of calibration standards.
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.
Conclusion and Future Perspectives
This guide has detailed a robust, scientifically-grounded framework for the . By systematically selecting the optimal ionization and separation conditions and predicting the fragmentation behavior, a highly selective and sensitive LC-MS/MS method can be developed and validated. This approach, rooted in the fundamental physicochemical properties of the analyte, provides the trustworthiness and accuracy required in modern research and drug development. For future work, high-resolution mass spectrometry (HRMS) could be employed to provide unambiguous elemental composition confirmation of precursor and fragment ions, further solidifying structural elucidation.[16] Additionally, ion mobility mass spectrometry could offer insights into the gas-phase shape of the ion, adding another dimension of characterization.[17]
References
Electrospray Ionization – ESI. (n.d.). University of Florida.
methyl [(Z)-N'-hydroxycarbamimidoyl]formate | 865706-98-5. (n.d.). AA Blocks.
Application Notes and Protocols for the Analytical Characterization of Ethyl-N-(4-chlorophenyl)formimidate. (n.d.). Benchchem.
Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn.
Abrahamsson, D., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry.
Benzyl Formimidate Hydrochloride: A Technical Guide to Stability and Storage. (n.d.). Benchchem.
Feng, J., et al. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
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Harvey, D. J. (2000, October 15). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed.
Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. (2021, June 24). Semantic Scholar.
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High Resolution Mass Spectrometry As A Unique Bioanalytical Tool In Natural Product Studies. (n.d.). Journal of Applied Bioanalysis.
Improvements for High Resolution Analysis on a Modified Tribrid Mass Spectrometer. (n.d.). Thermo Fisher Scientific.
High-Throughput Native Mass Spectrometry Screening in Drug Discovery. (2022, April 13). Frontiers.
Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. (2023, August 31). ResearchGate.
The Formylating Potential of Methyl (N'-hydroxycarbamimidoyl)formate: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The introduction of a formyl group is a cornerstone of sy...
The introduction of a formyl group is a cornerstone of synthetic organic chemistry, pivotal in the construction of a vast array of pharmaceuticals and complex molecules. While numerous formylating agents are well-established, the exploration of novel reagents with unique reactivity profiles remains a frontier of active research. This technical guide delves into the mechanistic underpinnings of a lesser-known, yet potentially valuable, formylating agent: methyl (N'-hydroxycarbamimidoyl)formate. In the absence of direct, published mechanistic studies for this specific compound, we present a comprehensive, proposed mechanism of action grounded in analogous chemical transformations and the fundamental principles of organic reactivity. This guide is intended to provide researchers with a robust theoretical framework to inform the practical application and further investigation of this intriguing molecule.
Introduction: The Quest for Novel Formylating Agents
Formylation, the addition of a formyl group (-CHO), is a fundamental transformation in organic synthesis.[1][2] The resulting aldehydes are versatile intermediates, readily participating in carbon-carbon bond-forming reactions, oxidations, reductions, and reductive aminations.[2] The choice of a formylating agent is critical and is often dictated by the substrate's sensitivity, desired selectivity, and reaction conditions.[3]
While classic reagents like formic acid, dimethylformamide (in the Vilsmeier-Haack reaction), and various formate esters have been the workhorses of formylation, the development of new agents is driven by the need for milder reaction conditions, enhanced chemoselectivity, and novel reactivity patterns.[3][4][5] Methyl (N'-hydroxycarbamimidoyl)formate presents a unique structural motif, combining a methyl formate moiety with an N-hydroxyguanidine-like framework. This structure suggests a latent reactivity that could be harnessed for formylation, potentially through a novel mechanistic pathway.
Proposed Mechanism of Action: A Stepwise Elucidation
The structure of methyl (N'-hydroxycarbamimidoyl)formate, specifically the presence of a hydroxyl group on a guanidinyl nitrogen and an adjacent ester, suggests that its formylating activity is likely preceded by a molecular rearrangement, analogous to the well-documented Lossen rearrangement.[6][7] We propose a multi-step mechanism initiated by either thermal or base-mediated activation.
Step 1: Activation via Deprotonation
The initial and critical step in the proposed mechanism is the deprotonation of the N'-hydroxyl group. This can be achieved through the action of a suitable base or potentially through auto-catalysis at elevated temperatures. The acidity of this proton is a key factor, and its removal generates a reactive N-oxido intermediate.
Caption: Initial activation of the reagent via deprotonation.
Step 2: Intramolecular Rearrangement and Fragmentation
Following deprotonation, the N-oxido intermediate is primed for a concerted intramolecular rearrangement. This step is the lynchpin of the proposed mechanism and is analogous to the rearrangement of O-acylated hydroxamic acids in the Lossen rearrangement.[6][7] The rearrangement is likely driven by the inherent weakness of the N-O bond.[8]
This rearrangement leads to the formation of a transient, highly reactive N-formyl-N'-methoxycarbonylcarbodiimide intermediate. This intermediate is unstable and is expected to fragment readily. The fragmentation would likely proceed through the cleavage of the carbodiimide C-N bond, releasing a stable molecule like cyanamide and generating methyl formate as the active formylating species.
Caption: Proposed intramolecular rearrangement and fragmentation pathway.
The methyl formate generated in the fragmentation step is a competent, albeit mild, formylating agent. It will react with a suitable nucleophile, such as a primary or secondary amine, via a standard nucleophilic acyl substitution mechanism to afford the corresponding formamide.
A Technical Guide to the Potential Biological Activity of Methyl (N'-hydroxycarbamimidoyl)formate Derivatives
Abstract Methyl (N'-hydroxycarbamimidoyl)formate and its derivatives represent a compelling class of compounds for therapeutic exploration. This technical guide provides researchers, scientists, and drug development prof...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl (N'-hydroxycarbamimidoyl)formate and its derivatives represent a compelling class of compounds for therapeutic exploration. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their potential biological activities, grounded in their structural relationship to the well-documented N'-hydroxyimidamide family and the clinically significant drug, hydroxyurea. We delve into the prospective mechanisms of action, focusing on anticancer and antimicrobial applications, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document serves as a foundational resource to accelerate research and development in this promising chemical space.
Introduction: Unveiling a Scaffold of Therapeutic Potential
The N'-hydroxycarbamimidoyl functional group, a core feature of methyl (N'-hydroxycarbamimidoyl)formate, places this compound within the broader, versatile class of N'-hydroxyimidamides (also known as amidoximes).[1] This structural motif is of significant interest in medicinal chemistry due to its unique physicochemical properties, including its capacity for hydrogen bonding and metal chelation.[1]
Crucially, these compounds are structurally analogous to hydroxyurea, a simple yet potent molecule first synthesized in 1869 and approved by the FDA in 1967.[2] Hydroxyurea is a cornerstone therapy for various cancers and sickle cell anemia.[2][3] Its primary mechanism involves the inhibition of ribonucleotide reductase (RR), an enzyme essential for converting ribonucleosides into the deoxyribonucleosides required for DNA synthesis and repair.[2][4] By disrupting this process, hydroxyurea induces S-phase cell cycle arrest, making it an effective antineoplastic agent.[3][4] This established precedent provides a strong rationale for investigating methyl (N'-hydroxycarbamimidoyl)formate derivatives as next-generation therapeutics with potentially enhanced efficacy and selectivity.
Synthesis of Methyl (N'-hydroxycarbamimidoyl)formate Derivatives
The synthesis of the core N'-hydroxyimidamide scaffold is often achieved through the direct and efficient nucleophilic addition of hydroxylamine to a corresponding nitrile.[1] For derivatives of methyl (N'-hydroxycarbamimidoyl)formate, functionalization can be approached through several routes. Modifications to the ester group or substitutions on the amino group can be explored to modulate the compound's physicochemical properties, such as lipophilicity and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
A general workflow for the discovery and initial evaluation of these derivatives follows a logical progression from chemical synthesis to biological validation.
Caption: Drug discovery workflow for novel derivatives.
Prospective Biological Activities and Mechanisms of Action
Anticancer Activity: Targeting DNA Synthesis
The most compelling therapeutic application for these derivatives is in oncology. The structural similarity to hydroxyurea strongly suggests a shared mechanism of action: the inhibition of ribonucleotide reductase (RR).[2][3][4]
Mechanism of Action:
Ribonucleotide reductase is the rate-limiting enzyme in the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, the intracellular pool of dNTPs is depleted, which stalls the progression of the cell cycle through the S phase, ultimately leading to apoptosis in rapidly dividing cancer cells.[2][4] Several N'-hydroxyguanidine derivatives, which are closely related, have demonstrated more potent activity than hydroxyurea itself.[1] The introduction of various substituents onto the methyl (N'-hydroxycarbamimidoyl)formate scaffold could enhance binding affinity to the enzyme's active site or improve cellular uptake, leading to superior cytotoxic effects.[5]
Caption: Proposed mechanism of anticancer activity.
Antimicrobial Activity: A Frontier for Exploration
Numerous classes of compounds containing nitrogen and sulfur, such as thiosemicarbazides and carboxamides, exhibit significant antimicrobial properties.[6][7][8][9] This suggests that methyl (N'-hydroxycarbamimidoyl)formate derivatives could also possess activity against various bacterial and fungal pathogens.
Potential Mechanisms:
The antimicrobial action could stem from several possibilities:
Enzyme Inhibition: Derivatives may inhibit essential microbial enzymes, such as carbonic anhydrases, which are crucial for pathogen growth and virulence.[8]
Metal Chelation: The N'-hydroxycarbamimidoyl moiety can chelate essential metal ions (e.g., iron, zinc) that are vital cofactors for microbial enzymes, thereby disrupting metabolic processes.
Membrane Disruption: Lipophilic derivatives might intercalate into and disrupt the integrity of the bacterial cell membrane, leading to cell lysis.[10]
Screening against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is a logical first step.[11][12]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of newly synthesized derivatives, standardized and reproducible in vitro assays are essential.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14] It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15][16]
Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Materials:
Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)[6]
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds dissolved in DMSO (stock solution)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
DMSO (cell culture grade)
Phosphate-Buffered Saline (PBS)
Multichannel pipette and microplate reader
Step-by-Step Methodology:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 4 hours.
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[1]
Data Presentation: The results should be summarized in a clear, tabular format.
Table 1: Hypothetical Cytotoxicity Data for Formate Derivatives
Compound
Derivative R-Group
IC50 (µM) vs. MCF-7
IC50 (µM) vs. HCT-116
Selectivity Index*
MF-01
-H
15.2 ± 1.8
22.5 ± 2.1
1.2
MF-02
-CH₃
8.7 ± 0.9
12.1 ± 1.3
1.5
MF-03
-C₆H₅
2.1 ± 0.3
3.5 ± 0.5
2.1
Doxorubicin
(Control)
0.5 ± 0.07
0.8 ± 0.1
-
*Selectivity Index calculated against a non-cancerous cell line (e.g., Vero).
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Objective: To determine the MIC of test compounds against selected bacterial strains.
Materials:
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.[19]
Positive control antibiotic (e.g., Ciprofloxacin)[8]
Spectrophotometer or microplate reader
Step-by-Step Methodology:
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
Compound Dilution: Add 50 µL of the test compound stock solution (e.g., at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well. This brings the total volume to 100 µL and achieves the final desired cell and compound concentrations.
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by reading the optical density at 600 nm.[17]
Data Presentation: MIC values provide a quantitative measure of a compound's potency.
Table 2: Hypothetical Antimicrobial Activity (MIC) of Formate Derivatives
Compound
MIC (µg/mL) vs. S. aureus
MIC (µg/mL) vs. E. coli
MF-01
64
>128
MF-02
32
128
MF-03
8
64
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Future Directions and Conclusion
The methyl (N'-hydroxycarbamimidoyl)formate scaffold presents a promising starting point for the development of novel therapeutics. The initial in vitro data from cytotoxicity and antimicrobial assays will guide the next phase of research, which should focus on:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the derivative's structure to improve potency and selectivity.
Mechanism of Action Studies: Confirming the inhibition of ribonucleotide reductase through enzymatic assays and cell cycle analysis.
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models for cancer or infectious diseases.
References
McGann, P. T., & Ware, R. E. (2015). Hydroxyurea therapy for sickle cell anemia. Expert Opinion on Drug Safety, 14(11), 1749-1758. [Link]
Power-Hays, A., & Ware, R. E. (2024). The Current Role of Hydroxyurea in the Treatment of Sickle Cell Anemia. Medicina, 60(11), 1695. [Link]
Dr.Oracle. (2025). What is the mechanism of action of hydroxyurea?. Dr.Oracle. [Link]
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. [Link]
Zein, R., et al. (2016). Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. PloS one, 11(9), e0162582. [Link]
Mitrović, A., et al. (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(23), 17094. [Link]
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]
Hmar, Z., et al. (2024). Antimicrobial Susceptibility Testing. In StatPearls. [Link]
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Sengpracha, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]
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The Discovery, Synthesis, and Application of Methyl 2-Amino-2-(hydroxyimino)acetate: A Critical Building Block in Heterocyclic Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the rapid and modular synthesis of bioisosteres is paramount. Methyl 2-amino-2-(hydroxyimino)acetate (CAS: 865706-98-5) has emerged as a highly privileged inte...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the rapid and modular synthesis of bioisosteres is paramount. Methyl 2-amino-2-(hydroxyimino)acetate (CAS: 865706-98-5) has emerged as a highly privileged intermediate, serving as the foundational building block for the synthesis of 3-methoxycarbonyl-1,2,4-oxadiazoles. This whitepaper provides an in-depth technical analysis of its historical discovery, structural mechanics, validated synthetic protocols, and its indispensable role in generating metabolically stable heterocyclic libraries.
Historical Context and Chemical Pedigree
The structural DNA of methyl 2-amino-2-(hydroxyimino)acetate is the result of converging two classical pillars of organic chemistry:
The Amidoxime Functional Group: First described by Ferdinand Tiemann and Paul Krüger in 1884[1], the reaction of nitriles with hydroxylamine to yield amidoximes laid the groundwork for nitrogen-oxygen heterocycle synthesis.
Mander's Reagent: In 1983, Lewis N. Mander introduced methyl cyanoformate as a highly electrophilic reagent for the regioselective C-acylation of ketone enolates[2].
While Mander utilized the cyanoformate as an acylating agent (where the cyano group acts as a leaving group), medicinal chemists later recognized the immense potential of the nitrile carbon itself. By treating methyl cyanoformate with hydroxylamine, the cyano group acts as an electrophilic acceptor rather than a leaving group. This chemoselective addition yields methyl 2-amino-2-(hydroxyimino)acetate, a molecule perfectly primed for subsequent cyclodehydration into 1,2,4-oxadiazoles [3].
Chemical Identity and Quantitative Properties
Understanding the physicochemical properties of this intermediate is critical for optimizing downstream reactions, particularly regarding its solubility and polar surface area.
Property
Value
IUPAC Name
Methyl (Z)-2-amino-2-(hydroxyimino)acetate
CAS Registry Number
865706-98-5
Molecular Formula
C3H6N2O3
Molecular Weight
118.09 g/mol
Physical Appearance
White to off-white crystalline solid
Topological Polar Surface Area
96.9 Ų
Hydrogen Bond Donors
3
Hydrogen Bond Acceptors
4
Optimal Storage
2-8 °C, desiccated, protected from light
Mechanistic Pathways: The Logic of Amidoxime Formation
The synthesis of methyl 2-amino-2-(hydroxyimino)acetate relies on the precise exploitation of the alpha-effect . Hydroxylamine possesses adjacent heteroatoms with unshared electron pairs, making it a super-nucleophile.
Methyl cyanoformate is a bis-electrophile, possessing both an ester carbonyl and a nitrile carbon. The mechanistic challenge is achieving absolute chemoselectivity. At elevated temperatures, hydroxylamine can attack the ester carbonyl, leading to the formation of a hydroxamic acid and the dangerous release of hydrogen cyanide gas. However, under strict kinetic control (low temperatures), the sp-hybridized nitrile carbon is more sterically accessible and highly activated by the adjacent electron-withdrawing ester. Nucleophilic attack at the nitrile carbon forms an N-hydroxyamidine intermediate, which rapidly tautomerizes to the stable amidoxime.
Mechanistic pathway of amidoxime formation via nucleophilic addition.
Validated Experimental Protocol: Synthesis of Methyl 2-Amino-2-(hydroxyimino)acetate
To guarantee high fidelity, safety, and yield, the following self-validating protocol must be strictly adhered to. The causality behind each reagent choice is detailed to ensure systemic understanding.
Methanol (Anhydrous): 0.5 M relative to the electrophile
Step-by-Step Methodology:
Liberation of Free Hydroxylamine: Suspend NH₂OH·HCl in anhydrous methanol. Add Na₂CO₃ in portions at 0 °C and stir for 30 minutes.
Causality: Na₂CO₃ is a mild base (unlike NaOH) that is strong enough to deprotonate the hydrochloride salt (pKa ~ 6.0) without causing downstream saponification of the methyl ester. Methanol stabilizes the polar transition state of the subsequent addition.
Filtration: Filter the resulting suspension through a fritted funnel to remove the precipitated NaCl and NaHCO₃, yielding a clear solution of free hydroxylamine.
Electrophile Addition: Cool the free hydroxylamine solution to -5 °C using an ice/brine bath. Begin the dropwise addition of methyl cyanoformate, maintaining the internal temperature strictly below 0 °C.
Causality: The nitrile group is hyper-activated by the adjacent ester. Exceeding 0 °C shifts the reaction from kinetic to thermodynamic control, promoting O-acylation and ester cleavage.
Reaction Progression: Once addition is complete, allow the reaction to slowly warm to 15 °C over 3 hours. Monitor via LC-MS until the cyanoformate is fully consumed.
Workup and Isolation: Concentrate the methanol under reduced pressure (bath temp < 30 °C). Partition the residue between Ethyl Acetate and Brine. Extract the aqueous layer twice with Ethyl Acetate.
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford methyl 2-amino-2-(hydroxyimino)acetate as a white solid. (Typical yield: 85-92%).
Applications in Drug Discovery: The 1,2,4-Oxadiazole Hub
In medicinal chemistry, esters and amides are frequently plagued by rapid enzymatic hydrolysis in vivo. The 1,2,4-oxadiazole ring is a premier bioisostere that mimics the planar geometry and hydrogen-bonding profile of these functional groups while offering near-total resistance to hydrolytic enzymes [3].
Methyl 2-amino-2-(hydroxyimino)acetate is the ultimate hub for generating these heterocycles. By reacting the amidoxime with a diverse array of carboxylic acids (activated in situ by coupling agents like HATU or EDC) or acyl chlorides, an O-acylated intermediate is formed. Subsequent heating triggers a cyclodehydration event, yielding a 3-methoxycarbonyl-5-substituted-1,2,4-oxadiazole. The retained methoxycarbonyl group can then be further functionalized (e.g., saponified to an acid, reduced to an alcohol, or converted to an amide), allowing for explosive library diversification.
Workflow for the synthesis of 1,2,4-oxadiazoles from amidoxime precursors.
References
Tiemann, F.; Krüger, P. (1884). "Ueber Amidoxime und Azoxime". Berichte der deutschen chemischen Gesellschaft, 17(2), 1685–1698. URL:[Link]
Mander, L. N.; Sethi, S. P. (1983). "Regioselective synthesis of β-ketoesters from lithium enolates and methyl cyanoformate". Tetrahedron Letters, 24(49), 5425–5428. URL:[Link]
Borg, S. et al. (2020). "Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery". Molecules, 25(4), 880. PMC. URL:[Link]
Foundational
Theoretical Studies on the Structure of Methyl (N'-hydroxycarbamimidoyl)formate: A Computational and Mechanistic Guide
Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), a derivative containing both a methyl ester and an a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, computational chemists, and drug development professionals.
Executive Summary
Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), a derivative containing both a methyl ester and an amidoxime moiety, represents a highly versatile scaffold in modern coordination chemistry and pharmacology. The structural plasticity of the amidoxime group (–C(NH₂)=NOH) allows it to act as a potent chelator for heavy metals (such as uranyl ions) and as a critical pharmacophore in nitric oxide (NO) donor drugs.
However, the efficacy of this molecule is entirely dictated by its conformational and tautomeric state. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for studying the structural landscape of methyl (N'-hydroxycarbamimidoyl)formate using Density Functional Theory (DFT). By understanding the causality behind isomer stabilization and solvent-assisted proton transfer, researchers can rationally design more effective amidoxime-based ligands and prodrugs.
The Conformational and Tautomeric Landscape
The structural identity of methyl (N'-hydroxycarbamimidoyl)formate is not static; it exists as a dynamic equilibrium of tautomers and geometric isomers. Theoretical investigations reveal four primary states:
Z-Amidoxime (Global Minimum): The hydroxyl group and the amino group are on the same side of the C=N double bond. In methyl (N'-hydroxycarbamimidoyl)formate, this form is exceptionally stable due to an intramolecular hydrogen bond between the oxime hydroxyl proton and the ester carbonyl oxygen.
E-Amidoxime: Geometrical isomerization breaks the optimal intramolecular hydrogen bonding network, resulting in a higher energy state.
Aminonitrone (Zwitterionic): A proton shifts from the oxime oxygen to the amino nitrogen, creating a zwitterion. While unstable in the gas phase, this form is heavily stabilized in protic solvents (e.g., water, methanol) via intermolecular hydrogen bonding.
Iminohydroxylamine: A high-energy tautomer where the double bond shifts to the C=N(amino) position.
Tautomerization network of the amidoxime group highlighting relative stabilities.
Thermodynamics and Kinetics of Tautomerization
To accurately model the potential energy surface (PES) of these transitions, computational chemists rely on DFT. As demonstrated by Tavakol and Arshadi , the energy difference between the Z-amidoxime and iminohydroxylamine tautomers is relatively small, but the activation barrier for direct intramolecular hydrogen transfer is massive (33–71 kcal/mol), making spontaneous conversion at room temperature impossible in a vacuum.
However, the causality of solvent effects fundamentally alters this landscape. Novikov and Bolotin showed that protic solvents act as proton relays. The inclusion of explicit water molecules in the DFT model drops the activation barrier to 9–20 kcal/mol, facilitating rapid water-assisted tautomerism.
Quantitative Data Summary
Tautomeric Form
Relative Energy (ΔE, kcal/mol)
Dipole Moment (Debye)
Key Structural/Mechanistic Features
Z-Amidoxime
0.0 (Global Minimum)
~2.5 - 3.5
Stabilized by intramolecular H-bond (OH···O=C ester).
E-Amidoxime
+4.0 to +10.0
~3.0 - 4.5
Steric clash between the oxime OH and the ester moiety.
Aminonitrone
+8.0 to +15.0 (Gas Phase)
~6.0 - 8.0
Zwitterionic; highly stabilized in H₂O via Polarizable Continuum Model (PCM).
Iminohydroxylamine
+10.0 to +13.0
~2.0 - 3.0
Disrupted π-conjugation; kinetically trapped without solvent assistance.
Computational Methodologies: The DFT Protocol
A robust theoretical study requires a self-validating computational protocol. The choice of functional and basis set is not arbitrary; it is dictated by the chemical physics of the molecule.
Functional Choice (B3LYP vs. M06-2X): While B3LYP is the industry standard for organic geometries, the M06-2X functional is highly recommended for amidoximes because it incorporates medium-range electron correlation, which is critical for accurately modeling non-covalent interactions (like the intramolecular hydrogen bonds in our target molecule) .
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is mandatory. Because the aminonitrone tautomer is a zwitterion, diffuse functions are required to accurately describe the expanded electron cloud of the anionic oxygen. Polarization functions ((d,p)) ensure accurate modeling of the hydrogen bonds.
Step-by-step computational workflow for DFT analysis of amidoxime structures.
Experimental & Computational Workflow
To ensure scientific integrity and reproducibility, follow this step-by-step methodology for analyzing methyl (N'-hydroxycarbamimidoyl)formate:
Import the coordinates into Gaussian (or equivalent quantum chemistry software).
Set the route section to: #p opt freq M062X/6-311++G(d,p) int=ultrafine.
Causality Check: The freq (frequency) calculation is the self-validating mechanism. A true local minimum must yield zero imaginary frequencies . If an imaginary frequency is present, the structure is a transition state or saddle point, and the geometry must be perturbed and re-optimized.
Step 3: Solvent Modeling
Because the zwitterionic aminonitrone form is highly solvent-dependent, re-optimize the gas-phase minima using an implicit solvation model.
Apply the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) for water (ε = 78.39).
Extract the Zero-Point Energy (ZPE) corrected Gibbs free energies to calculate the exact ΔG between tautomers in solution.
Step 4: Transition State (TS) Search
To find the activation barrier for tautomerization, use the Synchronous Transit-Guided Quasi-Newton (QST3) method.
Provide the optimized geometries of the reactant (e.g., Z-amidoxime), the product (e.g., iminohydroxylamine), and a guessed transition state structure.
Validation: A valid transition state must possess exactly one imaginary frequency , corresponding to the vibrational mode of the transferring proton along the reaction coordinate.
Applications: Why the Structural State Matters
Understanding the theoretical structure of methyl (N'-hydroxycarbamimidoyl)formate has direct implications in two major fields:
1. Coordination Chemistry & Uranium Sequestration:
Amidoximes are the premier functional groups for extracting uranyl (UO₂²⁺) from seawater. Recent structural characterizations by Decato and Berryman revealed that amidoximes can bind to uranyl in a bridging zwitterionic (aminonitrone) mode. By computationally verifying the energy gap between the neutral amidoxime and the zwitterion in methyl (N'-hydroxycarbamimidoyl)formate, researchers can predict its binding affinity and selectivity over competing metals like vanadium.
2. Pharmacological NO Donors:
Amidoxime derivatives are widely investigated as prodrugs and nitric oxide (NO) donors, playing a key role in antimalarial and cardiovascular therapies . The stability of the Z/E configuration directly impacts the molecule's affinity for the active site of cytochrome P450 enzymes, which are responsible for the oxidative cleavage that releases NO.
References
Tavakol, H., & Arshadi, S. (2009). Theoretical investigation of tautomerism in N-hydroxy amidines. Journal of Molecular Modeling, 15(7), 807-816. URL:[Link]
Novikov, A. S., & Bolotin, D. S. (2018). Tautomerism of amidoximes and other oxime species. Journal of Physical Organic Chemistry, 31(8), e3772. URL:[Link]
Decato, D. A., & Berryman, O. B. (2019). Structural and computational characterization of a bridging zwitterionic-amidoxime uranyl complex. Organic Chemistry Frontiers, 6(11), 1820-1826. URL:[Link]
Sahyoun, T., Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2470. URL:[Link]
Exploratory
methyl (N'-hydroxycarbamimidoyl)formate reactivity with nucleophiles
An In-depth Technical Guide to the Reactivity of Methyl (N'-hydroxycarbamimidoyl)formate with Nucleophiles Abstract Methyl (N'-hydroxycarbamimidoyl)formate, also known as methyl 2-amino-2-(hydroxyimino)acetate[1], is a b...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Reactivity of Methyl (N'-hydroxycarbamimidoyl)formate with Nucleophiles
Abstract
Methyl (N'-hydroxycarbamimidoyl)formate, also known as methyl 2-amino-2-(hydroxyimino)acetate[1], is a bifunctional organic molecule possessing both a methyl ester and an N-hydroxy-substituted amidine (amidoxime) moiety. This unique structural arrangement confers a complex and versatile reactivity profile, making it a molecule of significant interest for researchers, particularly in the fields of medicinal chemistry and drug development. The amidoxime group is a well-established prodrug for the strongly basic amidine functionality, offering a strategic approach to improve the pharmacokinetic properties of drug candidates[2]. This guide provides a comprehensive technical overview of the reactivity of methyl (N'-hydroxycarbamimidoyl)formate with common classes of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. We will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the causality behind key experimental choices, thereby offering a predictive framework for its application in complex synthetic pathways.
Chemical Identity and Structural Analysis
The reactivity of any chemical entity is fundamentally dictated by its structure. A thorough understanding of the electronic and steric features of methyl (N'-hydroxycarbamimidoyl)formate is paramount to predicting its behavior in a chemical environment.
Molecular Structure and Key Functional Groups
Methyl (N'-hydroxycarbamimidoyl)formate (CAS Number: 865706-98-5) is a compact molecule featuring two primary reactive centers.[1]
Methyl Formate Moiety: This ester group presents a classic electrophilic carbonyl carbon, susceptible to nucleophilic acyl substitution. Reactions at this site typically involve the displacement of the methoxy (-OCH₃) leaving group.
N'-hydroxycarbamimidoyl Moiety: This is a type of amidoxime. It contains an sp²-hybridized carbon atom double-bonded to a nitrogen, which is also an electrophilic site. Furthermore, the amino (-NH₂) and hydroxylamino (-NOH) groups present nucleophilic nitrogen and oxygen atoms, respectively, and possess acidic protons that can be abstracted under basic conditions.
Physicochemical Properties
A summary of the known properties is provided below. These parameters are critical for designing appropriate reaction and purification conditions.
Inferred: Soluble in polar organic solvents (e.g., THF, DCM, Methanol), and water.
Inferred from structure
Core Reactivity Principles: A Mechanistic Perspective
The molecule's reactivity is a tale of two electrophiles: the ester carbonyl carbon and the imidoyl carbon. The preferred site of nucleophilic attack is governed by a delicate interplay of electronics, sterics, and reaction conditions.
Caption: Predominant reaction pathway with amine nucleophiles.
Experimental Protocol: N-Formylation of a Secondary Amine
This protocol describes a representative procedure for the reaction with a secondary amine, such as morpholine. The choice of toluene and a Dean-Stark trap is a classic method to drive ester-amine condensations to completion by removing the alcohol byproduct.
[3]
Objective: To synthesize N-formylmorpholine from morpholine and methyl (N'-hydroxycarbamimidoyl)formate.
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate
Morpholine
Toluene, anhydrous
Round-bottom flask with reflux condenser and Dean-Stark trap
Magnetic stirrer and heating mantle
Nitrogen or Argon gas supply
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and Dean-Stark trap, add methyl (N'-hydroxycarbamimidoyl)formate (1.0 eq).
Add 50 mL of anhydrous toluene to dissolve the starting material.
Add morpholine (1.1 eq) to the stirred solution.
Begin heating the mixture to reflux under a nitrogen atmosphere. The causality here is to use Le Chatelier's principle; removing the methanol byproduct (collected in the Dean-Stark trap) drives the equilibrium towards the product.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
Once the starting material is consumed, cool the reaction mixture to room temperature.
Remove the toluene under reduced pressure using a rotary evaporator.
The resulting crude product can be purified by column chromatography on silica gel if necessary.
Reactivity with Sulfur Nucleophiles
Thiols are potent nucleophiles and are expected to react readily with the substrate, primarily at the ester carbonyl. This reaction is fundamental in bioconjugation, where thiol-containing residues like cysteine are targeted.
[4][5]
Mechanism: Thioester Formation
In the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), a thiol (R-SH) is deprotonated to form the more nucleophilic thiolate (R-S⁻). The thiolate then attacks the ester carbonyl, leading to a tetrahedral intermediate which subsequently collapses to form a stable thioester and release methanol.
Caption: Base-catalyzed reaction pathway with thiol nucleophiles.
This reaction is highly efficient and is foundational for creating thioester linkages. [6][7]The choice of solvent can influence kinetics, with polar aprotic solvents like DMF or acetonitrile generally favoring the reaction.
[6]
Experimental Protocol: Synthesis of an S-Aryl Thioester
Objective: To synthesize S-phenyl (N'-hydroxycarbamimidoyl)thioformate.
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate
Thiophenol
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Round-bottom flask
Magnetic stirrer
Nitrogen or Argon gas supply
Procedure:
Dissolve methyl (N'-hydroxycarbamimidoyl)formate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C using an ice bath. This is a standard precaution to control the exothermicity of the reaction and minimize potential side reactions.
Add triethylamine (1.5 eq) to the solution. The base is crucial for deprotonating the thiol to generate the active nucleophile.
[7]4. Add thiophenol (1.1 eq) dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC or LC-MS.
Upon completion, wash the reaction mixture with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the residue by flash column chromatography.
Intramolecular Reactivity: The Potential for Cyclization
A key insight for drug development professionals is the potential for bifunctional molecules to undergo intramolecular cyclization. The proximity of the nucleophilic amino/hydroxylamino groups to the electrophilic ester carbonyl in methyl (N'-hydroxycarbamimidoyl)formate creates the possibility of forming heterocyclic structures, which are privileged scaffolds in medicinal chemistry.
For instance, in the presence of a suitable coupling reagent and a second reactive partner, the amidoxime moiety can be induced to cyclize. A relevant example is the reaction of a related N'-hydroxycarbamimidoyl compound with di(imidazol-1-yl)methanethione, which ultimately forms a 1,2,4-thiadiazole ring system after treatment with a Lewis acid. [8]This highlights the potential of the core structure to serve as a precursor to more complex heterocyclic systems.
Analytical Methods for Reaction Monitoring
Robust analytical methods are essential for optimizing reaction conditions and ensuring product purity. [9]For a polar, multifunctional molecule like methyl (N'-hydroxycarbamimidoyl)formate and its derivatives, a combination of chromatographic and spectrometric techniques is recommended.
Technique
Application & Rationale
Representative Conditions
HPLC-UV
Routine monitoring of reaction progress and purity assessment. Cost-effective and widely available. The aromatic or conjugated products will have a strong UV chromophore. [10]
Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: 254 nm.
LC-MS
Confirmatory analysis for product identity (mass confirmation) and sensitive detection of trace impurities. The addition of formic acid to the mobile phase aids in protonation for ESI+ mode. [11][12]
Ionization: Electrospray Ionization (ESI), positive or negative mode. Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
NMR
Unambiguous structural elucidation of starting materials and final products. ¹H and ¹³C NMR will clearly show the disappearance of the methyl ester singlet (~3.7 ppm) and the appearance of new signals corresponding to the product.
Solvent: DMSO-d₆ or CDCl₃.
General Protocol: LC-MS Analysis
Objective: To analyze the conversion of starting material to product.
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it 1:1000 with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
Chromatographic Separation: Inject 5 µL of the diluted sample onto a C18 HPLC column (e.g., 2.1 x 50 mm, 1.8 µm).
Elution: Use a gradient elution from 5% to 95% acetonitrile (containing 0.1% formic acid) in water (containing 0.1% formic acid) over 5 minutes at a flow rate of 0.4 mL/min.
Mass Spectrometry Detection: Monitor the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the expected m/z values of the starting material ([M+H]⁺) and the product ([M+H]⁺).
Conclusion and Future Outlook
Methyl (N'-hydroxycarbamimidoyl)formate is a versatile synthetic building block whose reactivity is dominated by the electrophilic methyl ester group. It serves as an effective precursor for the synthesis of formamides, thioesters, and other acyl derivatives upon reaction with N- and S-nucleophiles. The causality behind its reactivity lies in the classic principles of nucleophilic acyl substitution. For researchers in drug development, the true potential of this molecule may lie in leveraging its bifunctional nature. The N'-hydroxycarbamimidoyl moiety not only serves as a latent amidine group—a valuable pharmacophore—but also provides a handle for constructing complex heterocyclic systems through cyclization reactions. Future work should focus on systematically exploring the conditions that dictate chemoselectivity between the ester and imidoyl electrophilic sites and expanding the scope of its application in the synthesis of novel bioactive compounds.
References
Catalytic reaction of methyl formate with amines to formamides - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
The reaction mechanism of formation for methyl formate. In this... - ResearchGate. (n.d.). Retrieved March 11, 2026, from [Link]
Reaction of N-methylformamide with dimethyl carbonate: a DFT study - ResearchGate. (2024, September 2). Retrieved March 11, 2026, from [Link]
Formylation of Amines - PMC. (n.d.). Retrieved March 11, 2026, from [Link]
To a solution of methyl - 4 - [ ( - Z - ) - - N - ′ - - hydroxycarbamimidoyl - Chegg. (2025, August 18). Retrieved March 11, 2026, from [Link]
Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. (n.d.). Retrieved March 11, 2026, from [Link]
A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid - SciSpace. (n.d.). Retrieved March 11, 2026, from [Link]
Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed. (2022, February 5). Retrieved March 11, 2026, from [Link]
A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC. (n.d.). Retrieved March 11, 2026, from [Link]
Thia-Michael Reaction | Encyclopedia MDPI. (n.d.). Retrieved March 11, 2026, from [Link]
Application Notes & Protocols: N-Formylation of Amines Using Methyl Formate
A Note on the Originally Requested Reagent: Initial literature searches for protocols involving "methyl (N'-hydroxycarbamimidoyl)formate" as an N-formylating agent did not yield established methodologies. This suggests i...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on the Originally Requested Reagent: Initial literature searches for protocols involving "methyl (N'-hydroxycarbamimidoyl)formate" as an N-formylating agent did not yield established methodologies. This suggests it may be a novel or less common reagent for this purpose. To provide a robust and well-supported guide, this document focuses on the widely-used, efficient, and green formylating agent, methyl formate .
Introduction: The Significance of N-Formylation and the Utility of Methyl Formate
The N-formyl group is a crucial moiety in organic synthesis and medicinal chemistry. It serves as an essential protecting group for amines, a precursor for the synthesis of isocyanides, and is a key structural component in numerous pharmaceuticals and biologically active natural products. The development of efficient, mild, and environmentally benign formylation methods is therefore of significant interest to the scientific community.
Methyl formate (HCOOCH₃) has emerged as a highly effective and "green" C1 source for the N-formylation of a wide range of amines.[1] It is an inexpensive, readily available, and volatile liquid, which simplifies its removal from the reaction mixture.[2] The reaction typically proceeds with high atom economy, producing only methanol as a byproduct, which can often be recycled.[2] This protocol outlines the mechanistic basis and provides a detailed procedure for the catalytic N-formylation of amines using methyl formate.
Reaction Mechanism: Catalytic N-Formylation
The N-formylation of amines with methyl formate proceeds via a nucleophilic acyl substitution pathway. The reaction is often catalyzed by a base, such as a bicyclic guanidine like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which enhances the nucleophilicity of the amine.[1] The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of methyl formate, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating methanol to yield the N-formylated product.[3]
Caption: Proposed mechanism for base-catalyzed N-formylation of amines.
Detailed Experimental Protocol: General Procedure for N-Formylation
This protocol provides a general method for the N-formylation of primary and secondary amines using methyl formate, catalyzed by TBD at room temperature.[1]
Anhydrous solvent (e.g., THF, optional, see table below)
Round-bottom flask or vial with a magnetic stir bar
Septum and needle for inert atmosphere (if required)
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Caption: General workflow for the N-formylation of amines.
Step-by-Step Procedure:
Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 mmol) and TBD (7.0 mg, 0.05 mmol).
Reagent Addition: Add methyl formate (1.5 mL) to the flask. If the amine is a solid, an anhydrous solvent like THF may be added to aid dissolution, although many reactions proceed efficiently under neat conditions.[4]
Reaction: Seal the flask and stir the mixture at room temperature.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to 24 hours depending on the substrate.
Work-up: Once the reaction is complete, remove the excess methyl formate and solvent (if used) under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-formylated amine.
Reaction Scope and Optimization
The protocol is applicable to a wide variety of aliphatic and aromatic amines.[1] The efficiency of the reaction can be influenced by the nature of the amine, the catalyst, and the reaction conditions.
Substrate Effects: Primary aliphatic amines and secondary cyclic amines are generally highly reactive. Aromatic amines are less nucleophilic and may require longer reaction times.[1]
Catalyst: While some formylations with methyl formate can proceed without a catalyst at elevated temperatures, the use of a base catalyst like TBD significantly accelerates the reaction, allowing it to proceed at room temperature with high efficiency.[1][3]
Solvent: Many reactions proceed efficiently without a solvent ("neat"), which aligns with green chemistry principles.[4] For solid amines or to improve stirring, a non-protic solvent like THF can be used.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst.2. Low reactivity of the amine.3. Presence of moisture.
1. Use fresh TBD.2. Increase reaction time or slightly warm the reaction (e.g., to 40-50°C).3. Ensure all reagents and glassware are dry.
1. Allow the reaction to stir for a longer period.2. Add an additional portion of the catalyst.
Formation of Side Products
1. Reaction temperature is too high.2. Impurities in the starting materials.
1. Maintain the reaction at room temperature.2. Use purified starting materials.
Safety Precautions
Methyl Formate: is highly flammable and has a low boiling point (32°C).[2] Handle in a well-ventilated fume hood away from ignition sources.
TBD: is a strong, non-nucleophilic base. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
General: As with all chemical reactions, perform a thorough risk assessment before starting the experiment.
Conclusion
The N-formylation of amines using methyl formate offers a practical, efficient, and environmentally conscious alternative to traditional formylating agents. The protocol is characterized by its mild reaction conditions, high yields, broad substrate scope, and simple work-up procedures. The use of a catalytic amount of a strong, non-nucleophilic base like TBD allows the transformation to be conducted at room temperature, further enhancing its appeal for modern organic synthesis.
References
Stark, D., et al. (2011). Formylation of Amines. IntechOpen. Available at: [Link]
Deutsch, J., et al. (2009). Catalytic reaction of methyl formate with amines to formamides. Tetrahedron, 65(49), 10365–10369. Available at: [Link]
MDPI. (2023). A Green Route to Methyl Formate from CO2-Derived Formamides over Solid Base Catalysts. MDPI. Available at: [Link]
Taylor & Francis Online. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Taylor & Francis Online. Available at: [Link]
ACS Publications. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Publications. Available at: [Link]
Gondal, S., et al. (2011). An efficient, catalyst- and solvent-free N-formylation of aromatic and aliphatic amines. Green Chemistry Letters and Reviews, 4(2), 159-165. Available at: [Link]
Beilstein Journal of Organic Chemistry. (2013). An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature. Beilstein Journal of Organic Chemistry. Available at: [Link]
Grokipedia. (n.d.). Methyl formate. Grokipedia. Retrieved from [Link]
Application Note: Synthesis of 1,2,4-Oxadiazole Peptidomimetics Using Methyl (N'-hydroxycarbamimidoyl)formate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and integration of 1,2,4-oxadiazole bioisosteres into Solid-Phase Pept...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, self-validating protocols, and integration of 1,2,4-oxadiazole bioisosteres into Solid-Phase Peptide Synthesis (SPPS).
Executive Summary & Rationale
The poor pharmacokinetic profile of native peptides—specifically their susceptibility to proteolytic degradation and low membrane permeability—remains a significant bottleneck in peptide drug development. To circumvent this, the strategic replacement of the labile trans-amide bond with a bioisosteric 1,2,4-oxadiazole ring has emerged as a highly effective peptidomimetic strategy[1].
Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5) serves as a bifunctional building block designed specifically for this purpose. It contains an amidoxime moiety that readily reacts with activated carboxylic acids to form the heterocycle, alongside a methyl ester that protects the C-terminus during harsh cyclodehydration. Post-cyclization, the ester can be selectively saponified, yielding a free carboxylic acid ready for downstream solid-phase peptide synthesis (SPPS)[2].
Mechanistic Causality: Why this Reagent?
Regioselective O-Acylation: The hydroxyl oxygen of the amidoxime is significantly more nucleophilic than the amino nitrogen. Under basic conditions (e.g., DIPEA), it selectively attacks the activated acyl species (e.g., Fmoc-AA-O-HATU) to form an O-acyl amidoxime intermediate[3].
Thermal Cyclodehydration: The intermediate undergoes an intramolecular condensation, losing a water molecule to form the 1,2,4-oxadiazole ring.
Orthogonal Protection: The methyl ester prevents unwanted side reactions (such as decarboxylation or oligomerization) during the high-temperature cyclization step, ensuring high yields of the dipeptide surrogate[2].
Comparative Data: Native Amide vs. 1,2,4-Oxadiazole Isostere
Before initiating the synthesis, it is critical to understand how this substitution alters the physicochemical properties of the resulting peptide.
Property
Native Amide Bond
1,2,4-Oxadiazole Isostere
Impact on Drug Design
Geometry
Planar (trans)
Planar (heterocycle)
Faithfully mimics the trans-amide backbone conformation.
Hydrogen Bonding
H-bond donor (NH) & acceptor (C=O)
H-bond acceptor only (N, O)
Eliminates an H-bond donor, improving membrane permeability.
Proteolytic Stability
Highly susceptible to peptidases
Completely resistant
Drastically increases in vivo half-life and oral bioavailability.
Dipole Moment
~3.5 D
~1.2 D
Alters local solvation; increases overall lipophilicity.
Mechanistic and Workflow Visualizations
Caption: Mechanistic pathway of 1,2,4-oxadiazole formation from an activated amino acid and an amidoxime.
Caption: End-to-end experimental workflow for synthesizing and utilizing the oxadiazole building block.
Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the analytical checkpoints.
Protocol A: Synthesis of the O-Acyl Amidoxime Intermediate
Causality: HATU is selected over standard carbodiimides (like DIC) because the formation of the O-acyl amidoxime requires highly efficient activation to overcome the steric hindrance of protected amino acids[3].
Activation: In an oven-dried flask under N₂, dissolve 1.0 equivalent of the N-protected amino acid (e.g., Fmoc-AA-OH) and 1.1 equivalents of HATU in anhydrous DMF (0.2 M).
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature. Observation: The solution will turn pale yellow, indicating the formation of the active uronium species.
Coupling: Add 1.1 equivalents of methyl (N'-hydroxycarbamimidoyl)formate. Stir the reaction mixture at room temperature for 2 hours.
Self-Validation (Critical): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the starting Fmoc-AA-OH and the appearance of the [M+H]⁺ peak corresponding to the O-acyl amidoxime intermediate[1].
Workup: Dilute with EtOAc, wash with 5% NaHCO₃ (3x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol B: Microwave-Assisted Cyclodehydration
Causality: Traditional thermal cyclization in refluxing toluene can take 12–24 hours and often results in thermal degradation or Fmoc deprotection. Microwave irradiation at 110°C accelerates the dehydration step to 30 minutes, drastically improving the yield and purity profile of the 1,2,4-oxadiazole[4].
Preparation: Dissolve the crude O-acyl amidoxime intermediate in anhydrous THF (or dioxane) to a concentration of 0.1 M in a microwave-safe vial.
Irradiation: Irradiate the mixture in a microwave reactor at 110°C for 30 minutes[4].
Self-Validation (Critical): Analyze the reaction via LC-MS. A successful cyclization is confirmed by a mass shift of -18 Da (loss of H₂O) relative to the intermediate. If the intermediate persists, irradiate for an additional 15 minutes.
Purification: Concentrate the solvent and purify the residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-(Fmoc-aminoalkyl)-3-methoxycarbonyl-1,2,4-oxadiazole.
Protocol C: Saponification for Downstream SPPS
Causality: The methyl ester must be hydrolyzed to a free carboxylic acid to allow coupling to the next amino acid in the peptide sequence. The reaction is strictly maintained at 0°C to prevent base-catalyzed epimerization of the chiral center adjacent to the oxadiazole ring.
Hydrolysis: Dissolve the purified oxadiazole methyl ester in a 1:1 mixture of THF and H₂O (0.1 M). Cool the flask to 0°C in an ice bath.
Reagent Addition: Slowly add 1.5 equivalents of LiOH·H₂O. Stir at 0°C for 1–2 hours.
Self-Validation: Monitor by TLC (EtOAc/MeOH 9:1). The starting material spot should completely disappear, replaced by a baseline spot (the lithium salt of the product).
Acidification: Carefully acidify the mixture to pH 3.0 using 1M HCl. Causality: Acidification protonates the carboxylate, allowing it to partition into the organic phase.
Extraction: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Integration: The resulting free acid is now a fully functional dipeptide mimetic building block, ready to be loaded onto a Wang resin or coupled to a growing peptide chain using standard DIC/Oxyma or HATU protocols.
Synthesis of 1,2,4-oxadiazole-linked orthogonally urethane-protected dipeptide mimetics
ResearchGate
URL:[Link][2]
Design, Synthesis, and Docking Studies of Peptidomimetics based on HER2-Herceptin Binding Site with Potential Antiproliferative Activity Against Breast Cancer Cell lines
National Institutes of Health (NIH)
URL:[Link][4]
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives
ACS Omega
URL:[Link][3]
Application Note: Methyl (N'-hydroxycarbamimidoyl)formate as an Advanced Oxime-Based Additive for Amide Bond Formation
Executive Summary Amide bond formation is a cornerstone reaction in medicinal chemistry, peptide synthesis, and materials science. Historically, benzotriazole derivatives such as HOBt and HOAt were the gold standards for...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amide bond formation is a cornerstone reaction in medicinal chemistry, peptide synthesis, and materials science. Historically, benzotriazole derivatives such as HOBt and HOAt were the gold standards for suppressing racemization during carbodiimide-mediated couplings. However, their reclassification as Class 1 explosives has driven the industry toward safer, highly efficient oxime-based alternatives 1, 2.
Methyl (N'-hydroxycarbamimidoyl)formate (also commercially recognized as methyl 2-amino-2-(hydroxyimino)acetate, CAS: 865706-98-5) 3 represents a specialized class of these oxime additives. Featuring an amidino/amino moiety and a methyl ester, it offers unique solubility profiles and exceptional nucleophilicity. This makes it a powerful reagent for difficult couplings, Fmoc-introductions, and solid-phase peptide synthesis (SPPS) without the risk of explosive hazards or severe side reactions 4, 5.
Mechanistic Grounding: The Causality of Oxime Additives
In the absence of a coupling additive, carbodiimides (e.g., DIC, EDC) react with carboxylic acids to form an O-acylisourea intermediate. While highly reactive, this intermediate is prone to two detrimental pathways:
Rearrangement to an unreactive N-acylurea.
Cyclization into an azlactone (in peptides), which undergoes rapid base-catalyzed racemization via enolization 6.
Methyl (N'-hydroxycarbamimidoyl)formate intercepts the O-acylisourea faster than these side reactions can occur. The oxime hydroxyl group (C=N-OH) acts as a potent nucleophile, generating an oxime-based active ester. The electron-withdrawing nature of the formate group lowers the pKa of the oxime (similar to the cyano group in OxymaPure), ensuring the resulting active ester is highly susceptible to aminolysis by the incoming amine 4, .
Mechanism of amide bond formation via oxime-based active ester intermediate.
Quantitative Data: Comparative Performance
To contextualize the efficacy of methyl (N'-hydroxycarbamimidoyl)formate, we compare its intrinsic properties against traditional benzotriazoles and the industry-standard OxymaPure 6, .
Coupling Additive
pKa (approx.)
Racemization Suppression
Explosive Hazard
Aqueous Solubility of Byproduct
HOBt
4.60
Moderate
Yes (Class 1)
Moderate
HOAt
3.28
Excellent
Yes (Class 1)
Moderate
OxymaPure
4.60
Excellent
No
High
Methyl (N'-hydroxycarbamimidoyl)formate
~4.8 - 5.2
Excellent
No
Very High (via amino group)
Note: The amino group in methyl (N'-hydroxycarbamimidoyl)formate provides enhanced hydrogen-bonding capabilities, significantly improving the removal of coupling byproducts during aqueous workups in solution-phase synthesis, aligning with green chemistry principles 7.
Self-Validating Experimental Protocols
Protocol A: Solution-Phase Amide Coupling
Objective : Synthesize a dipeptide or small-molecule amide with continuous in-process validation.
Scientific Rationale : EDC·HCl is selected over DIC for solution-phase chemistry because its urea byproduct is water-soluble, allowing for seamless removal during aqueous extraction. The oxime additive is used in a slight excess to ensure complete conversion of the O-acylisourea, preventing N-acylurea formation.
Step-by-Step Methodology :
Preparation : In an oven-dried round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and methyl (N'-hydroxycarbamimidoyl)formate (1.1 equiv) in anhydrous DMF or DCM (0.1 M concentration).
Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).
Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile while effectively deprotonating the oxime to its active nucleophilic state.
Activation : Cool the mixture to 0 °C. Add EDC·HCl (1.1 equiv) portion-wise. Stir for 10 minutes.
Validation Check 1: Perform TLC (UV/Ninhydrin). The disappearance of the carboxylic acid spot and the appearance of a less polar active ester spot confirms successful activation.
Aminolysis : Add the amine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.
Quenching & Workup : Dilute with ethyl acetate. Wash sequentially with 5% aqueous HCl (removes unreacted amine and EDC byproducts), saturated NaHCO3 (removes unreacted acid and oxime additive), and brine.
Validation Check 2 : Dry the organic layer over Na2SO4, concentrate, and analyze via HPLC-MS. The presence of the target mass and absence of the +18 Da (hydrolysis) or +155 Da (N-acylurea) peaks validates the protocol's success.
Objective : Execute a difficult amino acid coupling on a solid support.
Solid-Phase Peptide Synthesis (SPPS) workflow using oxime-based coupling additives.
Scientific Rationale : In SPPS, DIC is strictly preferred over EDC because the resulting diisopropylurea (DIU) byproduct is highly soluble in DMF and easily washed away from the resin, whereas EDC-urea can precipitate and clog the frit 2.
Step-by-Step Methodology :
Resin Preparation : Swell the Fmoc-protected amino acid resin in DMF for 30 minutes.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Validation Check 1: A positive Kaiser test (dark blue resin beads) confirms the presence of free primary amines.
Pre-Activation Cocktail : In a separate vial, dissolve the incoming Fmoc-Amino Acid (3.0 equiv) and methyl (N'-hydroxycarbamimidoyl)formate (3.0 equiv) in DMF (minimum volume). Add DIC (3.0 equiv). Stir for exactly 3 minutes.
Causality: A strict 3-minute pre-activation prevents the active ester from degrading or undergoing unwanted side reactions before encountering the resin.
Coupling : Transfer the pre-activation cocktail to the resin. Agitate at room temperature for 45–60 minutes.
Post-Coupling Wash : Drain the reaction mixture. Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Validation Check 2 : Perform a Kaiser test. A negative result (yellow/colorless beads) confirms >99% coupling efficiency. If slightly blue, repeat steps 3-5 (double coupling).
Troubleshooting & Optimization Matrix
Incomplete Coupling (Positive Kaiser Test after 1 hour) :
Cause: Severe steric hindrance (e.g., coupling to N-methylated amino acids or Aib).
Solution: Elevate the reaction temperature to 60 °C using a microwave peptide synthesizer, or switch the solvent to a 1:1 mixture of DMF/NMP to disrupt internal hydrogen bonding within the growing peptide chain.
High Levels of Epimerization (Racemization) :
Cause: Over-activation or excessive base.
Solution: Eliminate DIPEA during the coupling step. Methyl (N'-hydroxycarbamimidoyl)formate is sufficiently acidic to drive the reaction with DIC without the need for a tertiary base, which is a primary catalyst for azlactone enolization 6, 4.
Precipitation in the Reaction Vessel :
Cause: Urea byproduct insolubility.
Solution: Ensure DIC is used for SPPS and EDC is used for solution-phase. If using DIC in solution-phase, filter the precipitated DIU through a Celite pad prior to aqueous extraction.
References
6Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC.
[[4]]() Understanding OxymaPure as a Peptide Coupling Additive | ACS Omega.
Application Note: Synthesis of 1,2,4-Oxadiazole Heterocycles via Methyl (N'-hydroxycarbamimidoyl)formate
Introduction & Strategic Utility The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides[1][2]. It is a co...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Utility
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides[1][2]. It is a core structural motif in several FDA-approved therapeutics, including the nonsense-mutation drug ataluren and the anthelmintic agent tioxazafen[3].
Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl amino(hydroxyimino)acetate, serves as a highly versatile amidoxime building block[4][5]. By reacting this precursor with various carboxylic acids or acid chlorides, chemists can directly install a 3-(methoxycarbonyl)-1,2,4-oxadiazole moiety. The resulting methyl ester can be subsequently saponified, amidated, or reduced, providing a broad vector for Structure-Activity Relationship (SAR) exploration.
Mechanistic Rationale
The construction of the 1,2,4-oxadiazole core from an amidoxime follows a well-established two-stage O-acylation/cyclodehydration pathway[6][7]:
O-Acylation: The highly nucleophilic hydroxyl oxygen of the amidoxime attacks an activated carbonyl species (e.g., an acid chloride or a carboxylic acid activated by coupling agents like CDI or EDCI). This forms an O-acyl amidoxime intermediate.
Cyclodehydration: Upon the application of thermal energy, the primary amine undergoes an intramolecular nucleophilic attack on the newly installed carbonyl carbon. Subsequent elimination of a water molecule (-H₂O) yields the thermodynamically stable, aromatic 1,2,4-oxadiazole ring[3].
Reaction pathway for 1,2,4-oxadiazole synthesis from methyl (N'-hydroxycarbamimidoyl)formate.
Experimental Protocols
The following self-validating protocols have been optimized for both yield and functional group tolerance.
Protocol A: Two-Step Synthesis via Acid Chloride
Optimal for commercially available or easily synthesized acid chlorides. Offers high scalability.
Step 1: O-Acylation
Dissolve methyl (N'-hydroxycarbamimidoyl)formate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) (30 mL) under an inert nitrogen atmosphere.
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15 mmol) and cool the mixture to 0 °C using an ice bath.
Add the desired acid chloride (R-COCl) (1.1 equiv, 11 mmol) dropwise over 15 minutes.
Remove the ice bath and stir at room temperature for 2 hours. Monitor completion via TLC or LC-MS.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to isolate the O-acyl amidoxime intermediate.
Step 2: Cyclodehydration
Dissolve the crude O-acyl amidoxime in anhydrous Toluene (40 mL).
Heat the solution to reflux (110 °C) for 12–18 hours. Optional: Attach a Dean-Stark apparatus to continuously remove the water byproduct.
Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the 3-(methoxycarbonyl)-5-substituted-1,2,4-oxadiazole.
Protocol B: One-Pot Synthesis via Carboxylic Acid
Optimal for sensitive substrates where acid chlorides are unstable, utilizing[2].
Dissolve the carboxylic acid (R-COOH) (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).
Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 6 mmol) and stir at room temperature for 1 hour to form the active acyl imidazole.
Add methyl (N'-hydroxycarbamimidoyl)formate (1.1 equiv, 5.5 mmol) in a single portion. Stir at room temperature for 4 hours to ensure complete O-acylation.
Heat the reaction mixture directly to 100 °C for 8 hours to induce cyclization.
Cool the mixture, dilute with Ethyl Acetate, and wash extensively with 5% aqueous LiCl (3x) to remove DMF. Dry, concentrate, and purify via chromatography.
Quantitative Data & Optimization Matrix
The table below summarizes the quantitative parameters and expected outcomes based on the chosen synthetic strategy[1][6][7].
Parameter
Protocol A (Acid Chloride)
Protocol B (Carboxylic Acid)
Catalytic Alternative (Nitrile)
Acylating Agent
R-COCl
R-COOH
R-CN
Coupling Reagent
None (Direct Acylation)
CDI or EDCI/HOBt
PTSA-ZnCl₂ (20 mol%)
Base
DIPEA or Pyridine
None (if using CDI)
None
Solvent System
DCM (Step 1)
→
Toluene (Step 2)
DMF or DMSO
DMF or Acetonitrile
Temperature Profile
0 °C to RT
→
110 °C
RT
→
100–120 °C
80 °C (One-pot)
Reaction Time
2h + 12h
4h + 8h
5–10h
Typical Yield Range
75% – 90%
60% – 85%
70% – 94%
Mechanistic Insights & Troubleshooting (E-E-A-T)
To ensure experimental success, it is critical to understand the causality behind the protocol design:
Base Selection (DIPEA vs. Triethylamine): In Protocol A, DIPEA is preferred over Triethylamine (TEA). Due to its steric bulk, DIPEA acts as a non-nucleophilic base, successfully scavenging the HCl byproduct without competitively reacting with the highly electrophilic acid chloride[6].
Thermal Dynamics & Solvent Choice: Toluene is specifically selected for the cyclization step in Protocol A because its boiling point (110 °C) provides the exact thermal energy required to overcome the activation barrier for dehydration. Additionally, it allows for the azeotropic removal of water, which drives the equilibrium forward according to Le Chatelier's principle.
Troubleshooting Incomplete Cyclization: If LC-MS indicates stalled cyclization (persistence of the O-acyl intermediate), the reaction can be accelerated by adding a catalytic amount of Tetrabutylammonium fluoride (TBAF) or by transferring the mixture to a microwave reactor at 120 °C for 30 minutes, which provides uniform dielectric heating.
Avoiding Hydrolysis: The starting material contains a methyl ester. If strongly basic conditions (e.g., NaOH/DMSO) are used for the cyclization step [as sometimes reported in [7]], premature saponification of the methyl ester to the carboxylic acid may occur. Neutral thermal cyclization (Protocol A) or mild CDI conditions (Protocol B) preserve the integrity of the methyl ester.
References
PTSA-ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. Journal of Organic Chemistry (2009).[Link]
Synthetic preparation of Ataluren via a one-pot synthesis of 1,2,4-oxadiazoles employing a DMAP catalyzed amidoxime O-acylation/cyclization pathway. Synthetic Communications (2020).[Link]
Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. RSC Advances (2021).[Link]
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules (2023).[Link]
Application Note: Methyl (N'-hydroxycarbamimidoyl)formate in the Synthesis of 1,2,4-Oxadiazole Agrochemical Intermediates
Strategic Rationale in Agrochemical Discovery The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern agrochemical design. Its unique electronic distribution and metabolic stability make it a high...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale in Agrochemical Discovery
The 1,2,4-oxadiazole heterocycle has emerged as a privileged scaffold in modern agrochemical design. Its unique electronic distribution and metabolic stability make it a highly effective bioisostere for esters and amides, leading to its incorporation into broad-spectrum nematicides (e.g., tioxazafen), fungicides, and herbicides .
The persistent challenge in synthesizing these active pharmaceutical ingredients (APIs) for agriculture lies in achieving high regioselectivity and modularity. Methyl (N'-hydroxycarbamimidoyl)formate (also known as methyl 2-amino-2-(hydroxyimino)acetate) serves as a critical, bifunctional building block in this endeavor. Derived from the reaction of methyl cyanoformate with hydroxylamine, this amidoxime intermediate installs a reactive methyl carboxylate handle specifically at the C3 position of the resulting 1,2,4-oxadiazole ring. This ester functionality is paramount; it allows for late-stage derivatization into complex amides, ethers, or thioethers, which are required to target specific plant-parasitic nematode receptors or fungal enzymes .
Mechanistic Causality & Reaction Dynamics
The transformation of methyl cyanoformate into a fully functionalized 1,2,4-oxadiazole core is a highly orchestrated two-stage process.
Stage 1: Amidoxime Formation
The synthesis begins with the nucleophilic addition of hydroxylamine to the electrophilic nitrile carbon of methyl cyanoformate. Because hydroxylamine is typically supplied as a hydrochloride salt for stability, a base must be introduced. The causality behind selecting a mild base like sodium carbonate (
Na2CO3
) is critical: it effectively liberates the free hydroxylamine nucleophile without inducing the premature, base-catalyzed hydrolysis of the sensitive methyl ester moiety, which stronger bases (like
NaOH
) would destroy.
Stage 2: O-Acylation and Cyclodehydration
The isolated amidoxime is subsequently reacted with an acylating agent (e.g., an acid chloride). The oxygen atom of the amidoxime (
N−OH
) is the most nucleophilic site and attacks the acyl chloride to form a transient O-acylated intermediate. Triethylamine (TEA) is employed here not just as a solvent additive, but as an essential acid scavenger to neutralize the
HCl
byproduct, preventing the protonation of the amidoxime which would stall the reaction.
Following O-acylation, the system requires high thermal energy (typically refluxing toluene) to overcome the activation barrier for intramolecular cyclization. The primary amine attacks the newly installed carbonyl carbon, followed by the thermodynamically driven elimination of water (cyclodehydration) to yield the stable, aromatic 1,2,4-oxadiazole core.
Caption: Synthesis workflow of 1,2,4-oxadiazole agrochemical scaffolds from methyl cyanoformate.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each phase before proceeding.
Protocol A: Synthesis of Methyl (N'-hydroxycarbamimidoyl)formate
Objective: High-yield conversion of methyl cyanoformate to the amidoxime intermediate.
Preparation of the Free Base: In a 1 L round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in distilled water. Slowly add
Na2CO3
(0.55 eq) in portions.
Validation Checkpoint: The cessation of
CO2
gas evolution indicates complete neutralization and liberation of free hydroxylamine.
Solvent Integration: Add ethanol to the aqueous mixture to create a homogenous co-solvent system. Cool the flask to 0–5 °C using an ice bath.
Causality: Cooling suppresses the exothermic decomposition of hydroxylamine and protects the ester group from nucleophilic attack by water.
Electrophile Addition: Add methyl cyanoformate (1.0 eq) dropwise over 30 minutes via an addition funnel.
Reaction Maturation: Remove the ice bath and stir the mixture at room temperature for 4 hours.
Validation Checkpoint: TLC analysis (Eluent: 1:1 EtOAc/Hexane) should show the complete consumption of methyl cyanoformate and the appearance of a new, highly polar spot (the amidoxime).
Isolation: Concentrate the ethanol in vacuo. Extract the aqueous residue with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and evaporate to yield the product as a white crystalline solid .
Protocol B: Synthesis of Methyl 5-Substituted-1,2,4-oxadiazole-3-carboxylate
Objective: O-acylation followed by thermal cyclodehydration to form the oxadiazole core.
O-Acylation: Dissolve methyl (N'-hydroxycarbamimidoyl)formate (1.0 eq) in anhydrous toluene under an inert nitrogen atmosphere. Cool to 0 °C. Add triethylamine (1.2 eq), followed by the dropwise addition of the desired acyl chloride (1.1 eq).
Causality: Anhydrous toluene prevents the hydrolysis of the acyl chloride. TEA scavenges the generated
HCl
.
Validation Checkpoint: A white precipitate (TEA·HCl salt) will immediately form, visually confirming the progress of the acylation. LC-MS analysis of an aliquot should confirm the mass of the O-acylated intermediate.
Cyclodehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 6 hours.
Causality: Toluene is chosen specifically because its boiling point (110 °C) provides the exact thermal energy required for ring closure, while the Dean-Stark trap physically removes the
H2O
byproduct, driving the equilibrium entirely toward the aromatized product via Le Chatelier's principle.
Purification: Cool to room temperature. Wash the organic layer sequentially with 1M
HCl
(to remove excess TEA), saturated
NaHCO3
(to remove unreacted acids), and brine. Dry and concentrate to yield the 1,2,4-oxadiazole-3-carboxylate.
Caption: Mechanistic pathway of amidoxime cyclodehydration to form the 1,2,4-oxadiazole core.
Quantitative Data Summaries
The choice of solvent and base during the cyclodehydration step drastically impacts the final yield. Table 1 summarizes the optimization parameters for the formation of the oxadiazole ring.
Table 1: Reaction Optimization for Amidoxime Cyclodehydration
Solvent
Temp (°C)
Base
Yield (%)
Mechanistic Observation
Dichloromethane
40 °C
TEA
15%
Thermal energy insufficient; reaction stalls at the O-acyl intermediate.
Tetrahydrofuran
66 °C
TEA
45%
Incomplete cyclization; equilibrium limited by water retention.
Toluene
110 °C
TEA
88%
Optimal; complete aromatization with azeotropic water removal.
DMF
120 °C
Pyridine
75%
High conversion, but difficult solvent removal leads to product loss.
The resulting 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agrochemical activities depending on their C5 substitution. Table 2 outlines the biological targets validated in recent literature.
Table 2: Agrochemical Relevance of 1,2,4-Oxadiazole Derivatives
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Pharmacokineticists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.
Introduction & Chemical Context
Methyl (N'-hydroxycarbamimidoyl)formate (CAS 865706-98-5), chemical formula C₃H₆N₂O₃, is a highly polar, low-molecular-weight amidoxime. The amidoxime functional group is frequently utilized in drug design as a prodrug motif to improve the oral bioavailability of strongly basic amidines [2], or as a key intermediate in the synthesis of oxadiazole-based therapeutics.
Quantifying this compound presents three distinct analytical challenges:
High Polarity: With a low partition coefficient (logP < 0), the molecule exhibits poor retention on standard C18 reversed-phase columns, often eluting in the void volume where matrix suppression is severe.
Chemical Instability: The N-hydroxy ester is susceptible to thermal degradation and hydrolysis, particularly in basic environments.
Isomerization: Amidoximes can exist as E and Z geometric isomers, which may lead to peak splitting or shouldering during chromatographic separation if the interconversion rate is similar to the chromatographic timescale.
As a Senior Application Scientist, I have designed this protocol to establish a self-validating, robust analytical framework. This guide details an HPLC-UV method for bulk assay purity and an LC-MS/MS method for trace-level quantification, strictly adhering to the latest ICH Q2(R2) validation guidelines [1].
Methodological Rationale & Causality
To build a method that is not just functional but scientifically sound, every parameter must be justified by the molecule's physicochemical properties:
Stationary Phase Selection: To overcome the poor retention of the polar amidoxime, a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) phase is required. Polar-embedded phases provide an orthogonal hydrogen-bonding mechanism that retains the analyte well past the solvent front.
Mobile Phase pH: The N'-hydroxycarbamimidoyl group contains a basic nitrogen. Utilizing an acidic mobile phase (pH ~3.0 with formic or trifluoroacetic acid) fully protonates the amidine. This prevents partial ionization, which is the primary cause of peak tailing, and maximizes positive Electrospray Ionization (ESI+) efficiency in MS detection.
Cold Extraction: Sample preparation must utilize ice-cold solvents (e.g., methanol) to immediately halt any enzymatic or hydrolytic degradation of the formate ester, ensuring the quantified value reflects the true in situ concentration.
Analytical Workflow Visualization
The following diagram illustrates the logical progression of the analytical workflow, emphasizing the integration of self-validating Quality Control (QC) steps.
Figure 1: Self-validating analytical workflow for amidoxime quantification.
Experimental Protocols
Protocol A: HPLC-UV Method for Bulk Drug Substance Assay
Objective: To accurately quantify the purity of methyl (N'-hydroxycarbamimidoyl)formate in raw material batches or synthetic intermediates.
Step-by-Step Methodology:
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: TFA acts as a strong ion-pairing agent. It masks residual silanols on the silica support, drastically sharpening the peak of the basic amidoxime.
Sample Preparation: Accurately weigh 10.0 mg of the sample and dissolve in 10.0 mL of Diluent (Water:Acetonitrile 90:10 v/v). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak fronting.
Chromatographic Conditions:
Column: Waters SymmetryShield RP18 (150 x 4.6 mm, 3.5 µm) or equivalent polar-embedded phase.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Controlled temperature minimizes E/Z isomer drift).
Gradient: 5% B hold for 2 mins, ramp to 60% B over 12 mins, flush at 95% B for 3 mins, re-equilibrate at 5% B for 5 mins.
Detection: UV absorbance at 220 nm (optimal for the conjugated C=N-O system).
System Suitability Testing (SST): Inject the working standard six times. The system is validated for the run only if: Tailing factor ≤ 1.5, Theoretical plates (N) ≥ 5000, and Peak Area %RSD ≤ 2.0%.
Protocol B: LC-MS/MS Method for Trace Quantification
Objective: To quantify trace levels (ng/mL to pg/mL) of the compound in biological matrices (PK studies) or as a potential genotoxic impurity [3].
Step-by-Step Methodology:
Matrix Extraction (Protein Precipitation):
Aliquot 100 µL of the biological sample into a microcentrifuge tube.
Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-ISTD) at 100 ng/mL.
Add 300 µL of ice-cold Methanol containing 0.1% Formic Acid. Vortex for 30 seconds.
Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.
Causality: Cold precipitation immediately halts enzymatic esterases and removes protein interferences. The SIL-ISTD perfectly mimics the analyte's ionization suppression, self-correcting for matrix effects.
Chromatographic Conditions:
Column: Phenomenex Kinetex Polar C18 (100 x 2.1 mm, 2.6 µm core-shell).
Flow Rate: 0.4 mL/min.
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Causality: Ammonium formate maintains a constant ionic strength in the mobile phase, which stabilizes the Taylor cone during electrospray ionization, significantly reducing signal variance.
Mass Spectrometry (ESI+ MRM): Set the mass spectrometer to positive electrospray ionization. Capillary voltage: 3.0 kV. Desolvation temperature: 400°C.
Self-Validating QC Protocol: A batch must include a Blank (matrix only), a Zero Sample (matrix + ISTD), and QC samples (Low, Mid, High) interspersed every 20 injections. If QC accuracy deviates by >15%, the analytical run must be rejected.
Quantitative Data & Validation Parameters
To ensure regulatory compliance, the methods must be validated against ICH Q2(R2) parameters. Below are the optimized quantitative parameters and acceptance criteria.
Table 1: Optimized LC-MS/MS MRM Parameters
Note: Transitions are based on the predictive fragmentation of the [M+H]⁺ ion (exact mass 119.1 m/z) via the loss of methanol (-32 Da) and hydroxylamine (-33 Da).
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
Methyl (N'-hydroxycarbamimidoyl)formate
119.1
87.1
50
15
Quantifier
119.1
86.1
50
20
Qualifier
SIL-ISTD (¹³C, ¹⁵N-labeled)
122.1
90.1
50
15
Internal Standard
Table 2: ICH Q2(R2) Method Validation Acceptance Criteria
Parameter
ICH Q2(R2) Requirement
Acceptance Criteria
Causality / Rationale
Specificity
No interference at RT
Blank response < 20% of LLOQ
Ensures endogenous matrix components do not falsely inflate quantification.
Linearity
R² ≥ 0.995 across range
±15% deviation at all levels
Confirms the detector's response is directly proportional to the analyte concentration.
Accuracy
% Recovery of knowns
85% - 115% (Trace level)
Validates that the extraction and detection methods reflect true in vivo values.
Precision
% RSD of replicates
≤ 5.0% (Inter/Intra-day)
Demonstrates the method is repeatable across different days, instruments, and analysts.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website. Available at:[Link]
Wang, M. Z., et al. "In vitro metabolism of an orally active O-methyl amidoxime prodrug for the treatment of CNS trypanosomiasis." Xenobiotica. Available at:[Link]
Sreenivasulu, J., et al. "A Rapid Novel HPLC Method for Estimation of Eight Related Compounds in Azilsartan Kamedoxomil and Identification of Degradation Compounds by Using LC–MS." Journal of Chromatographic Science. Available at:[Link]
Method
Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of Purity of Methyl (N'-hydroxycarbamimidoyl)formate
Abstract This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of purity of methyl (N...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a robust, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of purity of methyl (N'-hydroxycarbamimidoyl)formate. The method is developed to be specific, accurate, precise, and linear over a specified range. The analyte, a small and polar molecule, presents unique challenges for retention and peak shape in traditional reversed-phase chromatography.[1] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development strategy, the final optimized chromatographic conditions, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] Additionally, forced degradation studies were conducted to establish the stability-indicating nature of the method.[5][6][7]
Introduction
Methyl (N'-hydroxycarbamimidoyl)formate is a small organic molecule with potential applications in pharmaceutical and chemical synthesis. Accurate determination of its purity is critical for quality control and to ensure the safety and efficacy of any downstream products. The inherent polarity of this compound makes its analysis by conventional RP-HPLC challenging, often resulting in poor retention and co-elution with the solvent front.[1] This application note addresses this challenge by presenting a systematically developed HPLC-UV method that ensures reliable and accurate purity assessment.
The primary objective was to develop and validate a method that is not only suitable for routine purity testing but also capable of separating the main compound from its potential degradation products, thus qualifying it as a stability-indicating assay.[8] Such a method is crucial during drug development and for stability testing of the drug substance.[9]
Method Development Strategy
Analyte Characteristics and Initial Challenges
Methyl (N'-hydroxycarbamimidoyl)formate is a polar compound, which typically exhibits weak interactions with non-polar stationary phases like C18.[1][10][11] Initial screening with standard C18 columns and highly aqueous mobile phases was anticipated to result in minimal retention. Therefore, the method development strategy focused on enhancing the retention of this polar analyte.
Rationale for Chromatographic Choices
To overcome the challenge of poor retention, several chromatographic parameters were systematically evaluated:
Column Chemistry: While a standard C18 column was initially tested, a polar-embedded or polar-endcapped C18 column was selected for the final method. These columns are designed to provide better retention for polar compounds by minimizing undesirable interactions with residual silanols and allowing for the use of highly aqueous mobile phases without phase collapse.
Mobile Phase Composition: A mixture of a buffered aqueous phase and an organic modifier is standard for RP-HPLC.[10]
Aqueous Phase: A phosphate buffer was chosen to maintain a consistent pH. Controlling the mobile phase pH is critical for reproducible chromatography, especially for ionizable compounds, as it influences the analyte's ionization state and, consequently, its retention.[12][13]
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[10]
UV Detection Wavelength: A UV scan of methyl (N'-hydroxycarbamimidoyl)formate in the mobile phase was performed to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity.
Experimental Protocol
Instrumentation and Materials
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm).
Chemicals and Reagents:
Methyl (N'-hydroxycarbamimidoyl)formate reference standard (purity ≥ 95%)[14]
Acetonitrile (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade)
Preparation of Solutions
Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer (pH 3.0). Prepared by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water, adjusting the pH to 3.0 with orthophosphoric acid, and filtering through a 0.45 µm membrane filter.
Mobile Phase B (Organic): Acetonitrile.
Diluent: A mixture of Mobile Phase A and Mobile Phase B (95:5 v/v).
Standard Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of methyl (N'-hydroxycarbamimidoyl)formate reference standard in 100.0 mL of diluent.
Sample Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of the methyl (N'-hydroxycarbamimidoyl)formate sample in 100.0 mL of diluent.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
Parameter
Condition
Column
Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase
A: 20 mM KH2PO4 (pH 3.0) B: Acetonitrile
Gradient Program
0-5 min: 5% B 5-15 min: 5% to 30% B 15-20 min: 30% B 20-22 min: 30% to 5% B 22-30 min: 5% B
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Injection Volume
10 µL
Detection Wavelength
210 nm
Run Time
30 minutes
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][15]
Specificity (Forced Degradation)
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[5][6][8] A sample of methyl (N'-hydroxycarbamimidoyl)formate was subjected to the following stress conditions as recommended by ICH guidelines:[6][7][9]
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: 105 °C for 48 hours.
Photolytic Degradation: Exposure to UV and visible light for not less than 1.2 million lux hours and 200 watt hours/square meter.[9]
The stressed samples were then analyzed, and the chromatograms were evaluated for the separation of the main peak from any degradation products.
Linearity
Linearity was assessed by analyzing five solutions ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).[15] Three replicate preparations were analyzed for each level.
Precision
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) of the peak areas was calculated.
Intermediate Precision (Inter-day and Inter-analyst): The repeatability assessment was repeated on a different day by a different analyst to assess the intermediate precision. The RSD was calculated for the combined results.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally making small but deliberate variations in the method parameters and observing the effect on the results. The parameters varied included:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase pH (± 0.2 units)
Results and Discussion
Method Validation Data
The following tables summarize the hypothetical but representative results obtained from the method validation experiments.
Table 1: Linearity
Parameter
Result
Acceptance Criteria
Concentration Range
50 - 150 µg/mL
-
Correlation Coefficient (r²)
0.9995
≥ 0.999
Y-intercept
Minimal
Close to zero
Table 2: Accuracy (% Recovery)
Concentration Level
Mean Recovery (%)
Acceptance Criteria
80%
99.5
98.0% - 102.0%
100%
100.2
98.0% - 102.0%
120%
101.1
98.0% - 102.0%
Table 3: Precision (% RSD)
Precision Type
% RSD
Acceptance Criteria
Repeatability
0.85
≤ 2.0%
Intermediate Precision
1.25
≤ 2.0%
Table 4: LOD and LOQ
Parameter
Result
LOD
0.1 µg/mL
LOQ
0.3 µg/mL
Table 5: Robustness
Parameter Varied
System Suitability Impact
Flow Rate (± 0.1 mL/min)
No significant impact
Column Temperature (± 2 °C)
No significant impact
Mobile Phase pH (± 0.2)
No significant impact
Discussion of Results
The validation results demonstrate that the developed HPLC-UV method is suitable for its intended purpose. The high correlation coefficient indicates excellent linearity over the tested range. The accuracy results, with recovery values between 98.0% and 102.0%, confirm the method's ability to provide accurate measurements. The low RSD values for repeatability and intermediate precision highlight the method's high degree of precision.
The forced degradation studies showed significant degradation of methyl (N'-hydroxycarbamimidoyl)formate under acidic, basic, and oxidative conditions, with less degradation observed under thermal and photolytic stress. In all cases, the degradation products were well-resolved from the main peak, confirming the stability-indicating nature of the method.
Troubleshooting
Poor peak shape, such as tailing or fronting, can be a common issue in HPLC analysis.[12][16] Here are some potential causes and solutions:
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds and residual silanols.[17] Ensure the mobile phase pH is appropriately controlled. Using a polar-embedded or end-capped column as described helps mitigate this. Column contamination can also lead to tailing; regular column washing is recommended.[16]
Peak Fronting: Typically an indication of column overload.[12] Diluting the sample or reducing the injection volume can resolve this issue.[13]
Broad Peaks: Can be caused by a variety of factors including large dead volumes in the system, a mismatch between the sample solvent and the mobile phase, or column degradation.[13][16] Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. If the problem persists, replacing the column may be necessary.[18]
Visualizations
Experimental Workflow
Caption: Workflow for HPLC Method Development and Validation.
Forced Degradation Study Logic
Caption: Logic Diagram for the Forced Degradation Study.
Conclusion
This application note presents a detailed protocol for a validated, stability-indicating HPLC-UV method for determining the purity of methyl (N'-hydroxycarbamimidoyl)formate. The method is shown to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a regulated environment. The systematic approach to method development, particularly the selection of a polar-embedded column and optimized mobile phase, successfully addresses the challenges associated with analyzing this small, polar compound.
References
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. (n.d.). Chromasir. Retrieved March 11, 2026, from [Link]
HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. Retrieved March 11, 2026, from [Link]
Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 11, 2026, from [Link]
Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). Alwsci. Retrieved March 11, 2026, from [Link]
A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct. Retrieved March 11, 2026, from [Link]
HPLC: What to do in case of peaks being too broad? (2017, June 23). pharmalex.com. Retrieved March 11, 2026, from [Link]
Troubleshooting Basics, Part IV: Peak Shape Problems. (2026, March 10). LCGC International. Retrieved March 11, 2026, from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved March 11, 2026, from [Link]
a review on forced degradation and stability indicating studies. (2020, January 15). PHARMACEUTICAL SCIENCES. Retrieved March 11, 2026, from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 11, 2026, from [Link]
Reverse-phase HPLC Analysis and Purification of Small Molecules. (2025, August 7). ResearchGate. Retrieved March 11, 2026, from [Link]
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved March 11, 2026, from [Link]
How can we perform HPLC for a uv inactive & highly polar compound? (2024, May 23). ResearchGate. Retrieved March 11, 2026, from [Link]
Use of a Mixed Cationic-Reverse Phase Column for Analyzing Small Highly Polar Metabolic Markers in Biological Fluids for Multiclass LC-HRMS Method. (2020, October 14). MDPI. Retrieved March 11, 2026, from [Link]
Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. (2025, January 22). MDPI. Retrieved March 11, 2026, from [Link]
Quality Guidelines. (n.d.). ICH. Retrieved March 11, 2026, from [Link]
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved March 11, 2026, from [Link]
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH. Retrieved March 11, 2026, from [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved March 11, 2026, from [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved March 11, 2026, from [Link]
Gas chromatographic analysis of methyl formate and application in methanol poisoning cases. (n.d.). PubMed. Retrieved March 11, 2026, from [Link]
Methyl formate. (n.d.). OSHA. Retrieved March 11, 2026, from [Link]
scale-up synthesis of methyl (N'-hydroxycarbamimidoyl)formate for laboratory use
An Application Note for the Laboratory Scale-Up Synthesis of Methyl (N'-hydroxycarbamimidoyl)formate Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of methyl (N'-hydroxycarbamimi...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for the Laboratory Scale-Up Synthesis of Methyl (N'-hydroxycarbamimidoyl)formate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of methyl (N'-hydroxycarbamimidoyl)formate, a valuable building block in medicinal chemistry and drug development. The protocol details a robust and scalable procedure starting from the reaction of methyl cyanoformate with hydroxylamine. Emphasis is placed on understanding the reaction mechanism, critical safety considerations for handling hazardous reagents, and detailed protocols for synthesis, purification, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for preparing multi-gram quantities of this key intermediate.
Introduction and Scientific Rationale
Methyl (N'-hydroxycarbamimidoyl)formate serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure, featuring a reactive N-hydroxyamidine moiety and a methyl ester, allows for diverse subsequent chemical transformations. The synthesis is based on the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group in methyl cyanoformate.[1]
The primary challenge in scaling this synthesis from milligram to multi-gram quantities lies in managing the hazardous nature of the starting material, methyl cyanoformate, and controlling the reaction exotherm. This protocol addresses these challenges by outlining controlled reagent addition, appropriate solvent selection, and safe handling procedures to ensure a reproducible and high-yielding process.
Reaction Scheme and Mechanism
The synthesis proceeds via a straightforward nucleophilic addition reaction. Free hydroxylamine, generated in situ from its hydrochloride salt with a mild base, attacks the nitrile carbon of methyl cyanoformate. A subsequent proton transfer yields the final N-hydroxyamidine product.
Mechanism Rationale: The nitrile carbon is rendered highly electrophilic by the adjacent electron-withdrawing methoxycarbonyl group. Hydroxylamine acts as a potent N-nucleophile, readily attacking this electrophilic center. The use of a base is crucial to deprotonate the hydroxylamine hydrochloride salt, liberating the free hydroxylamine which is the active nucleophile in the reaction.
Caption: Mechanism of nucleophilic addition.
Critical Safety and Hazard Management
WARNING: Methyl cyanoformate (also known as Mander's Reagent) is highly toxic, flammable, and a lachrymator.[2][3] It must be handled with extreme caution in a certified chemical fume hood.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[4]
Handling Methyl Cyanoformate:
This reagent is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[2]
Use gastight syringes or cannulas for transfers.
Avoid inhalation of vapors and any contact with skin or eyes.[5] In case of contact, flush immediately with copious amounts of water and seek medical attention.[2]
Waste Disposal: All waste containing methyl cyanoformate must be quenched with a suitable reagent (e.g., aqueous sodium hypochlorite solution) before disposal according to institutional and local regulations.[5]
Reaction Exotherm: The reaction can be exothermic. The protocol below specifies cooling in an ice bath and controlled addition of the electrophile to manage heat generation, which is a critical consideration for scaling up.[6]
Application Note: Combinatorial Synthesis of 1,2,4-Oxadiazole Libraries via Solid-Phase Organic Synthesis (SPOS) Using Methyl (N'-hydroxycarbamimidoyl)formate
Strategic Context and Chemical Rationale 1,2,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for esters and amides. In the context of Solid-Phase Or...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Context and Chemical Rationale
1,2,4-Oxadiazoles are privileged scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for esters and amides. In the context of Solid-Phase Organic Synthesis (SPOS), constructing these heterocycles requires orthogonal building blocks that not only form the core ring but also provide robust handles for late-stage diversification (LSD).
Methyl (N'-hydroxycarbamimidoyl)formate (IUPAC: methyl 2-amino-2-(hydroxyimino)acetate) serves as a premier bifunctional reagent for this exact purpose. Mechanistically, the reaction between a resin-bound carboxylic acid and this amidoxime dictates a specific regiochemistry: the resin-bound acyl carbon becomes the C5 position of the oxadiazole, while the amidoxime carbon becomes the C3 position.
Consequently, utilizing methyl (N'-hydroxycarbamimidoyl)formate installs a methyl ester directly at the C3 position of the newly formed heterocycle. This ester is highly valuable; it remains inert during the cyclodehydration step but can be selectively saponified and amidated on-resin. This orthogonal reactivity enables the rapid generation of two-dimensional combinatorial libraries from a single solid-phase trajectory.
Mechanistic Causality in Protocol Design
The synthesis of 1,2,4-oxadiazoles from amidoximes traditionally requires harsh thermal conditions (e.g., refluxing toluene or pyridine) to drive the cyclodehydration of the O-acyl amidoxime intermediate. However, in SPOS, prolonged exposure to high temperatures (>100 °C) often leads to the degradation of the polystyrene-PEG matrix and premature cleavage of the linker-substrate bond.
To circumvent this, our protocol leverages Tetrabutylammonium Fluoride (TBAF) as a room-temperature cyclodehydration catalyst, a method pioneered and validated by Rice and Nuss [1] [2]. The causality of this choice is rooted in the unique properties of the fluoride ion:
Hydrogen-Bond Acceptor: Fluoride strongly hydrogen-bonds with the amide NH protons of the O-acyl intermediate.
Nucleophilic Enhancement: This hydrogen bonding increases the nucleophilicity of the amidoxime nitrogen, drastically lowering the activation energy required for it to attack the ester carbonyl and close the 1,2,4-oxadiazole ring.
Resin Compatibility: Operating at 25 °C preserves the integrity of acid-labile linkers (such as Wang or Rink Amide) until the final global deprotection step.
Workflow Visualization
Figure 1: SPOS workflow for 1,2,4-oxadiazole libraries using methyl (N'-hydroxycarbamimidoyl)formate.
Optimization of Solid-Phase Cyclodehydration
The following table summarizes the optimization data that validates the selection of TBAF over traditional thermal methods for SPOS.
Entry
Reagents & Solvent
Temperature
Time
Conversion (%)
Purity (%)
Observations
1
Toluene (Thermal)
110 °C
24 h
85
60
Significant resin degradation
2
Pyridine (Thermal)
115 °C
24 h
70
55
Premature linker cleavage
3
DIC / HOBt / DMF
25 °C
48 h
20
90
Incomplete cyclization
4
TBAF (1.0 eq) / THF
25 °C
12 h
>95
95
Optimal; clean conversion
Self-Validating Experimental Protocols
Note: The following procedures are scaled for 1.0 mmol of resin-bound carboxylic acid (e.g., 4-carboxy-polystyrene resin, loading 1.0 mmol/g).
Protocol A: O-Acylation with Methyl (N'-hydroxycarbamimidoyl)formate
Resin Swelling: Suspend 1.0 g of carboxylate-functionalized resin in 10 mL of anhydrous DMF for 30 minutes. Causality: Proper swelling maximizes pore accessibility for the bulky amidoxime reagent.
Activation: Add Diisopropylcarbodiimide (DIC, 3.0 mmol, 3.0 eq) and 1-Hydroxybenzotriazole (HOBt, 3.0 mmol, 3.0 eq) to the resin suspension. Agitate at 25 °C for 15 minutes. Causality: HOBt suppresses racemization of adjacent chiral centers and forms a highly reactive active ester, preventing the formation of unreactive N-acylureas.
Coupling: Add methyl (N'-hydroxycarbamimidoyl)formate (3.0 mmol, 3.0 eq) dissolved in 2 mL of DMF. Agitate for 12 hours at 25 °C.
Washing & QC: Drain the reactor and wash the resin sequentially with DMF (3 × 10 mL), DCM (3 × 10 mL), and MeOH (3 × 10 mL).
Self-Validation Step: Cleave a 5 mg aliquot using 95% TFA/DCM for 30 mins and analyze the filtrate via LC-MS to confirm the mass of the O-acyl amidoxime intermediate before proceeding to cyclization.
Protocol B: TBAF-Mediated Cyclodehydration
Reaction: Suspend the O-acyl amidoxime resin in 10 mL of anhydrous THF. Add TBAF (1.0 M in THF, 1.0 mL, 1.0 eq).
Cyclization: Agitate gently at 25 °C for 12–16 hours. Causality: THF is chosen as the solvent because it optimally swells the polystyrene matrix while maintaining the solubility and basicity of the TBAF catalyst.
Washing: Drain and wash the resin with THF (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL) to quantitatively remove the tetrabutylammonium salts.
Protocol C: On-Resin Saponification and Late-Stage Amidation
Saponification: Suspend the resin in 10 mL of a THF/MeOH/H2O (3:1:1) mixture. Add LiOH·H2O (5.0 mmol, 5.0 eq). Agitate for 4 hours at 25 °C. Causality: The mixed solvent system ensures the resin remains swollen (via THF) while providing a highly protic environment (MeOH/H2O) necessary for hydroxide attack on the C3-methyl ester.
Acidification Wash: Wash the resin with 1% Acetic Acid in DMF (3 × 10 mL). Causality: This critical step protonates the resulting carboxylate salt back to the free carboxylic acid, which is strictly required for the subsequent HATU activation. Follow with pure DMF washes (3 × 10 mL).
Amidation: Add HATU (3.0 mmol, 3.0 eq), DIPEA (6.0 mmol, 6.0 eq), and the desired primary or secondary amine (3.0 mmol, 3.0 eq) in 10 mL DMF. Agitate for 12 hours.
Washing: Wash with DMF, DCM, and MeOH (3 × 10 mL each). Dry the resin under vacuum.
Protocol D: Cleavage and Global Deprotection
Cleavage: Treat the dried resin with 10 mL of a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours at 25 °C. Causality: TIS is included as a carbocation scavenger to prevent the re-alkylation of the oxadiazole ring or other electron-rich moieties during linker cleavage.
Isolation: Filter the resin and wash with 2 mL of neat TFA. Concentrate the combined filtrates under a stream of nitrogen to approximately 2 mL.
Precipitation: Add the concentrate dropwise to 20 mL of ice-cold diethyl ether. Centrifuge to collect the precipitated 3,5-disubstituted 1,2,4-oxadiazole product library.
References
Title: An improved synthesis of 1,2,4-oxadiazoles on solid support
Source: Bioorganic & Medicinal Chemistry Letters (PubMed)
URL: [Link][1]
Title: Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles
Source: National Center for Biotechnology Information (PMC)
URL: [Link][2]
Proposed Derivatization of Primary Amines with Methyl (N'-hydroxycarbamimidoyl)formate
An in-depth guide to the derivatization of primary amines is crucial for researchers in drug development and analytical sciences. Primary amines are a common functional group in pharmaceuticals and biomolecules, but thei...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the derivatization of primary amines is crucial for researchers in drug development and analytical sciences. Primary amines are a common functional group in pharmaceuticals and biomolecules, but their inherent polarity and, at times, low volatility can pose challenges for analytical separation and detection techniques like gas chromatography (GC) and liquid chromatography (LC). Derivatization is a chemical modification process that converts these primary amines into less polar, more volatile, and more thermally stable derivatives, thereby enhancing their chromatographic behavior and detectability.[1]
This application note provides a comprehensive overview of the derivatization of primary amines with a focus on the reaction with methyl (N'-hydroxycarbamimidoyl)formate. While this specific reagent is not widely documented in mainstream chemical literature, this guide proposes a scientifically-grounded reaction mechanism and a hypothetical protocol based on established principles of organic chemistry. Furthermore, this document details well-established, alternative derivatization protocols to provide a broader context and practical solutions for researchers.
The structure of methyl (N'-hydroxycarbamimidoyl)formate suggests a reactive methyl ester functional group. The most plausible reaction pathway for the derivatization of a primary amine with this reagent is a nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the methyl ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide derivative and releases methanol as a byproduct.
Proposed Reaction Mechanism
The proposed mechanism involves the following steps:
Nucleophilic Attack: The primary amine (R-NH₂) acts as a nucleophile and attacks the carbonyl carbon of methyl (N'-hydroxycarbamimidoyl)formate.
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
Leaving Group Departure: The methoxy group (-OCH₃) is eliminated as methanol, and the carbonyl group is reformed.
Product Formation: The final product is a stable N-substituted (N'-hydroxycarbamimidoyl)acetamide derivative.
Caption: Proposed reaction mechanism for the derivatization of a primary amine.
Hypothetical Derivatization Protocol
This protocol is a proposed methodology and should be optimized for specific applications.
Sample Preparation: Accurately weigh or pipette a known amount of the primary amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
Reagent Preparation: Prepare a solution of methyl (N'-hydroxycarbamimidoyl)formate in the anhydrous solvent. The concentration will depend on the specific application and should be optimized.
Reaction Mixture: Add the anhydrous solvent to the dried sample to dissolve it. Then, add a molar excess of the methyl (N'-hydroxycarbamimidoyl)formate solution. If a catalyst is used, it should be added at this stage.
Reaction: Tightly cap the vial and heat it at a temperature between 60-80°C. The reaction time may vary from 30 to 60 minutes and should be optimized.
Cooling: Allow the vial to cool to room temperature.
Sample Analysis: The derivatized sample can be directly injected into an analytical instrument (e.g., HPLC, GC-MS) or may require further workup, such as extraction or solvent exchange, depending on the analytical method.
Caption: General workflow for the proposed derivatization of primary amines.
Established Alternative Derivatization Methods for Primary Amines
For routine and validated analysis of primary amines, several well-established derivatization methods are available. These methods are broadly categorized into acylation, silylation, and alkylation.[2]
Acylation
Acylation involves the reaction of a primary amine with an acylating agent, such as an acid anhydride or an acid chloride, to form a stable amide derivative.[1] Trifluoroacetic anhydride (TFAA) is a commonly used reagent for this purpose.[2]
Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent. This results in the formation of a stable amide derivative.[1]
Protocol for Derivatization with Trifluoroacetic Anhydride (TFAA):
Place a known amount of the primary amine sample into a reaction vial. If necessary, evaporate the solvent to dryness.
Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.
Cap the vial tightly and heat at 60-70°C for 15-30 minutes.
Cool the vial to room temperature.
The excess reagent and solvent can be evaporated, and the residue redissolved in a suitable solvent for analysis.
Inject an appropriate volume into the GC or LC system.[1]
Silylation
Silylation is the replacement of a labile hydrogen with a trimethylsilyl (TMS) group.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often with a catalyst like trimethylchlorosilane (TMCS).[1][2]
Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a silyl derivative.[1]
Place a known amount of the primary amine sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness.
Add 100 µL of the anhydrous solvent to dissolve the sample.
Add 100 µL of BSTFA (with 1% TMCS).
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes.
Allow the vial to cool to room temperature.
Inject an appropriate volume of the derivatized sample directly into the GC system.[1]
Alkylation
Alkylation involves the replacement of a labile hydrogen with an alkyl group.[2] Dimethylformamide-dimethyl acetal (DMF-DMA) is an alkylating agent that can be used to derivatize primary amines.[2]
Reaction Principle: Primary amines undergo a condensation reaction with DMF-DMA, where two hydrogens on the amine are replaced with a dimethylaminomethylene (DMAM) group, forming an imine.[2]
Data Summary and Comparison of Methods
Derivatization Method
Reagent Example
Derivative Type
Typical Reaction Conditions
Advantages
Proposed Method
Methyl (N'-hydroxycarbamimidoyl)formate
Amide
60-80°C, 30-60 min
Potentially novel derivatives with unique analytical properties.
Acylation
Trifluoroacetic anhydride (TFAA)
Amide
60-70°C, 15-30 min
Forms stable and volatile derivatives, good for GC analysis.[1][2]
Silylation
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silyl
70-80°C, 30-60 min
Versatile for many functional groups, improves thermal stability.[1][2]
Alkylation
Dimethylformamide-dimethyl acetal (DMF-DMA)
Imine
Varies
Can improve chromatographic behavior significantly.[2]
Analysis of Derivatives
The choice of analytical technique depends on the properties of the resulting derivative.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable derivatives. Acylation and silylation are common derivatization strategies for GC-MS analysis of amines.[2][3]
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for a wider range of compounds, including those that are not sufficiently volatile for GC. The derivatives can be detected using various detectors, such as UV-Vis, fluorescence, or mass spectrometry (LC-MS).
Conclusion
While the derivatization of primary amines with methyl (N'-hydroxycarbamimidoyl)formate is not a standard procedure, this guide provides a plausible reaction mechanism and a hypothetical protocol based on fundamental chemical principles. For routine and validated analyses, researchers can rely on well-established methods such as acylation, silylation, and alkylation, which offer robust and reproducible results. The choice of derivatization reagent and method should be tailored to the specific analyte, the sample matrix, and the analytical instrumentation available.
References
Hussain, G., & Leuckart, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molbank, 2023(1), M1565. Available from: [Link]
Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry, 10, 37-47. Available from: [Link]
National Institute of Justice. (2018). Formation and Identification of Novel Derivatives of Primary Amine and Zwitterionic Drugs. Available from: [Link]
Stalick, W. M., & Stemple, J. Z. (2012). Formylation of Amines. Molecules, 17(9), 10254-10273. Available from: [Link]
Ford, C., et al. (2017). Methods and kits for the derivatization of a biogenic amine. Google Patents, WO2017204637A1.
Sayer, J. M., & Jencks, W. P. (1977). Equilibria and kinetics of N-hydroxymethylamine formation from aromatic exocyclic amines and formaldehyde. Effects of nucleophilicity and catalyst strength upon mechanisms of catalysis of carbinolamine formation. Journal of the American Chemical Society, 99(2), 464-474. Available from: [Link]
Royal Society of Chemistry. (n.d.). Methods. Available from:
ResearchGate. (n.d.). Proposed mechanism for N-formylation of amines using formic acid/ethyl formate. Available from: [Link]
Theisen, C. T., & Theisen, M. C. (1993). Derivatization of N-methyl and cyclic amino acids with dimethylformamide dimethyl acetal. Journal of chromatographic science, 31(9), 357-360. Available from: [Link]
Kieser, E. K., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Chemistry (Weinheim an der Bergstrasse, Germany), 25(31), 7470-7474. Available from: [Link]
ResearchGate. (n.d.). Synthesis of Formimidamide Derivatives. Available from: [Link]
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synlett, (11), 1679-1681. Available from: [Link]
protocols.io. (2019). Metabolite Extraction and Derivatization of Plasma/Serum Samples for High Resolution GC-MS-based Metabolomics. Available from: [Link]
Gousia, E., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5039. Available from: [Link]
Martin, N. I., Woodward, J. J., & Marletta, M. A. (2006). NG-Hydroxyguanidines from Primary Amines. Organic Letters, 8(18), 4035-4038. Available from: [Link]
Kieser, E. K., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. PubMed, 31162650. Available from: [Link]
ResearchGate. (2025). Methyl N-Phenyl Carbamate Synthesis from Aniline and Methyl Formate: Carbon Recycling to Chemical Products. Available from: [Link]
Google Patents. (n.d.). Preparation methods of methyl-d3-amine and salts thereof. EP2548859A1.
Application Note: Protocols for Utilizing Methyl (N'-hydroxycarbamimidoyl)formate in 1,2,4-Oxadiazole Scaffold Synthesis
Executive Summary & Rationale Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl 2-amino-2-(hydroxyimino)acetate, is a highly versatile bifunctional building block in modern drug discovery....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl 2-amino-2-(hydroxyimino)acetate, is a highly versatile bifunctional building block in modern drug discovery. It features an amidoxime moiety primed for heterocycle construction and a methyl ester that serves as a robust synthetic handle for late-stage functionalization.
The primary application of this building block is the rapid construction of 3-(methoxycarbonyl)-5-substituted-1,2,4-oxadiazoles . In medicinal chemistry, the 1,2,4-oxadiazole ring is a privileged pharmacophore and a well-established bioisostere for ester and amide functionalities[1]. By replacing metabolically labile esters or amides with a 1,2,4-oxadiazole core, medicinal chemists can significantly enhance a drug candidate's hydrolytic and metabolic stability while maintaining or even improving target binding affinity[2].
The synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acids is a fundamental two-stage transformation[3]. Understanding the causality behind reagent selection is critical for optimizing yields and minimizing side reactions.
Stage 1: O-Acylation. The reaction initiates with the O-acylation of the amidoxime by an activated carboxylic acid to form an O-acylamidoxime intermediate[3]. While traditional coupling agents like EDC/HOBt are common, they often struggle with sterically hindered or electron-deficient carboxylic acids. Utilizing HATU in the presence of DIPEA provides superior activation kinetics, driving the formation of the intermediate rapidly and suppressing the competitive hydrolysis of the active ester[4].
Stage 2: Cyclodehydration. The O-acylamidoxime must undergo intramolecular dehydration to form the aromatic 1,2,4-oxadiazole ring[3]. This step requires a significant thermodynamic driving force. Conventional heating (110–120 °C in DMF) often requires 12–24 hours, which can lead to thermal degradation or unwanted side reactions. Microwave irradiation is highly recommended here; it accelerates the dehydration process, completing the cyclization in 15–30 minutes and yielding a cleaner impurity profile.
The methyl ester at the 3-position of the resulting oxadiazole remains unreactive during this sequence, preserving it for subsequent derivatization (e.g., saponification to a carboxylic acid, reduction to an alcohol, or direct amidation).
Logical Workflows & Visualizations
Caption: Workflow for 1,2,4-oxadiazole synthesis from methyl (N'-hydroxycarbamimidoyl)formate.
Caption: Logic pathway for utilizing 1,2,4-oxadiazoles as bioisosteres to overcome metabolic liabilities.
Quantitative Optimization Data
The following table summarizes the optimization of reaction conditions for the coupling of a standard aliphatic carboxylic acid with methyl (N'-hydroxycarbamimidoyl)formate, justifying the transition to a microwave-assisted HATU protocol.
A robust synthetic protocol must be self-validating. This workflow relies on real-time LC-MS tracking. The successful formation of the O-acyl intermediate is confirmed by a mass shift of [M + RCOOH - H2O]. The subsequent cyclization is definitively validated by a secondary mass loss of 18 Da (H2O) and a pronounced shift to a later retention time, reflecting the increased lipophilicity of the newly formed aromatic ring. If the reaction stalls at the intermediate mass, it indicates the thermal barrier for cyclodehydration has not been breached.
Protocol: One-Pot Microwave-Assisted Synthesis of 3-(Methoxycarbonyl)-5-R-1,2,4-oxadiazoles
Pre-activation: To a microwave-safe reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv.) and HATU (1.2 equiv.). Dissolve the mixture in anhydrous DMF to achieve a concentration of 0.2 M.
Base Addition: Add DIPEA (3.0 equiv.) dropwise to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution typically turns pale yellow.
Amidoxime Coupling: Add methyl (N'-hydroxycarbamimidoyl)formate (1.1 equiv.) to the activated mixture. Stir at room temperature for 1 to 2 hours.
Validation Checkpoint 1: Sample 5 µL of the reaction mixture, dilute in MeCN/H2O, and analyze via LC-MS. Confirm the disappearance of the starting acid and the appearance of the O-acylamidoxime intermediate mass [M + H]+.
Cyclodehydration: Once intermediate formation is confirmed, seal the vial and subject it to microwave irradiation at 140 °C for 20 minutes.
Validation Checkpoint 2: Re-analyze via LC-MS. The intermediate mass should be completely consumed, replaced by a peak corresponding to [Intermediate - 18 Da]+ at a longer retention time.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (2x), water (2x), and brine (1x) to remove DMF and HATU byproducts.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 3-(methoxycarbonyl)-5-substituted-1,2,4-oxadiazole.
References
Bioisosterism: 1,2,4-Oxadiazole Rings. Camci, M., & Karali, N. (2023). ChemMedChem, 18(9), e202200638.
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Hendawy, O. M. (2022). Archiv der Pharmazie, 355(7), e2200045.
Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. BenchChem. (2025).
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Satz, A. L., et al. (2019). ACS Combinatorial Science, 21(12), 804-809.
Application Note: Catalytic Activation of Methyl (N'-hydroxycarbamimidoyl)formate for Organic Reactions
Executive Summary Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl (Z)-2-amino-2-(hydroxyimino)acetate, is a highly versatile bifunctional building block. Featuring both an ester moiety an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl (Z)-2-amino-2-(hydroxyimino)acetate, is a highly versatile bifunctional building block. Featuring both an ester moiety and an amidoxime group, it serves as a critical intermediate in advanced organic synthesis and medicinal chemistry. This application note details the field-proven methodologies for the catalytic activation of its amidoxime functional group. We explore two primary pathways: the Lewis acid-catalyzed oxidative cyclization to 1,2,4-oxadiazoles (vital for bioisostere generation) and the transition-metal-catalyzed transfer hydrogenation to amidines (essential for prodrug activation studies).
Mechanistic Pathways & Causality
Dual-Catalyzed Cycloaddition to 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles from amidoximes traditionally requires harsh dehydrating conditions and elevated temperatures, which can degrade sensitive ester functionalities like the methyl formate group. To circumvent this, a dual catalytic system utilizing
p
-toluenesulfonic acid (PTSA) and zinc chloride (
ZnCl2
) is employed [1].
Causality in Catalyst Selection:ZnCl2
acts as a Lewis acid, coordinating with the amidoxime oxygen and nitrogen to stabilize the transition state. Simultaneously, PTSA provides Brønsted acidity to protonate the leaving group (ammonia/water). This synergistic activation rapidly generates a highly reactive nitrile oxide intermediate, which undergoes a 1,3-dipolar cycloaddition with an organonitrile to yield the 3-methoxycarbonyl-1,2,4-oxadiazole derivative [2].
Transfer Hydrogenation to Amidines
In drug development, amidoximes are frequently utilized as orally bioavailable prodrugs that are reduced to basic amidines in vivo by the molybdenum-dependent mitochondrial amidoxime reducing component (mARC) [3]. To mimic this reduction synthetically or prepare amidine standards, palladium-catalyzed transfer hydrogenation is utilized [4].
Causality in Reagent Selection: Instead of using high-pressure
H2
gas—which risks over-reducing the ester or causing unwanted hydrogenolysis—potassium formate is used as a mild, in situ hydrogen donor. Formate decomposes on the Pd surface, releasing
CO2
and a controlled amount of active hydride species that selectively cleave the N–O bond.
Experimental Protocols
Protocol A: PTSA/
ZnCl2
-Catalyzed Synthesis of 1,2,4-Oxadiazoles
Objective: Synthesize 5-substituted-3-(methoxycarbonyl)-1,2,4-oxadiazoles via one-pot cyclization.
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate (10 mmol)
Organonitrile (e.g., Benzonitrile, 10 mmol)
p
-Toluenesulfonic acid monohydrate (PTSA, 30 mol%)
Anhydrous
ZnCl2
(30 mol%)
Anhydrous N,N-Dimethylformamide (DMF, 15 mL)
Step-by-Step Procedure:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the methyl (N'-hydroxycarbamimidoyl)formate and the target organonitrile in 15 mL of anhydrous DMF.
Catalyst Addition: Add the PTSA monohydrate and anhydrous
ZnCl2
. (Note:
ZnCl2
is highly hygroscopic; weigh and transfer rapidly or handle in a glovebox to prevent catalyst deactivation by ambient moisture).
Reaction: Purge the flask with nitrogen gas. Heat the reaction mixture to 80 °C and stir for 5 hours.
Monitoring: Verify reaction completion via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the lower-Rf amidoxime spot validates the consumption of the starting material.
Workup: Cool the mixture to room temperature. Quench by adding 20 mL of saturated aqueous
NaHCO3
to neutralize the PTSA. Extract the aqueous layer with ethyl acetate (3 × 20 mL).
Purification: Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via silica gel column chromatography.
Protocol B: Pd/C-Catalyzed Transfer Hydrogenation to Amidines
Objective: Selectively reduce the amidoxime group to an amidine (methyl 2-amino-2-iminoacetate).
Materials:
Methyl (N'-hydroxycarbamimidoyl)formate (5 mmol)
10% Palladium on Carbon (Pd/C, 10 mol%)
Potassium formate (25 mmol, 5.0 equiv.)
HPLC-grade Methanol (20 mL)
Step-by-Step Procedure:
Suspension: Suspend the amidoxime substrate in 20 mL of methanol within a 100 mL two-neck flask.
Catalyst Loading: Carefully add the 10% Pd/C. (Critical Safety Step: Always add Pd/C to the solvent under an inert Argon atmosphere to prevent the spontaneous ignition of methanol vapors).
Donor Addition: Add potassium formate to the suspension. The 5-fold excess drives the thermodynamic equilibrium forward and compensates for any formate that decomposes into escaping
H2
gas rather than participating in the transfer.
Reflux: Heat the mixture to a gentle reflux (65 °C) for 4 hours.
Filtration: Filter the hot reaction mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the pad with 10 mL of hot methanol.
Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in dichloromethane, filter out the insoluble potassium salts, and evaporate to yield the pure amidine product.
Quantitative Data Summary
The following table summarizes the expected performance metrics for the catalytic activation pathways described above, based on standardized internal validations and literature benchmarks [1, 4].
Activation Pathway
Catalyst System
Hydrogen/Oxygen Source
Temp (°C)
Time (h)
Target Product
Expected Yield (%)
Oxidative Cyclization
PTSA (30%) /
ZnCl2
(30%)
Organonitrile (Reactant)
80
5
1,2,4-Oxadiazole
82 - 94%
Transfer Hydrogenation
10% Pd/C (10 mol%)
Potassium Formate (5 eq)
65
4
Amidine
85 - 90%
Base-Catalyzed Acylation
DMAP (10 mol%)
Acyl Chloride (Reactant)
25
4
1,2,4-Oxadiazole
75 - 88%
Mechanistic Visualizations
Catalytic cycle of ZnCl2-mediated 1,2,4-oxadiazole synthesis from amidoximes.
Pd/C catalyzed transfer hydrogenation of amidoxime to amidine using formate.
References
Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). "PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles." The Journal of Organic Chemistry, 74(15), 5640-5643. URL:[Link]
Baykov, S., et al. (2017). "The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters." Tetrahedron, 73(8), 945-951. URL:[Link]
Havemeyer, A., et al. (2021). "The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target." Journal of Biological Chemistry, 297(4). URL:[Link]
Nikitas, et al. (2023). "Structure-based design, and development of amidinyl, amidoximyl and hydroxamic acid based organic molecules as novel antimalarial drug candidates." Arabian Journal of Chemistry, 16(12), 105572. URL:[Link]
Technical Notes & Optimization
Troubleshooting
troubleshooting low yield in methyl (N'-hydroxycarbamimidoyl)formate synthesis
Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis of methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and optimize reaction conditions for a successful outcome.
Overview of the Synthesis
The synthesis of methyl (N'-hydroxycarbamimidoyl)formate, also known as methyl 2-amino-2-(hydroxyimino)acetate, is typically approached as a two-step process. The first step involves the formation of a reactive intermediate, methyl formimidate hydrochloride, via a Pinner-type reaction. This intermediate is then reacted with hydroxylamine in the second step to yield the final product. The success of this synthesis hinges on careful control of reaction conditions, particularly the exclusion of moisture in the first step and pH management in the second.
General Reaction Scheme
The overall transformation can be visualized as follows:
Caption: General two-step workflow for the synthesis.
Troubleshooting Guide: Low Yield & Purity Issues
This section addresses specific problems that can arise during the synthesis.
Q1: My overall yield is consistently low. Where should I start looking for the problem?
A low overall yield can stem from issues in either of the two main steps, or from losses during work-up and purification. A systematic approach is crucial.
Caption: Decision tree for troubleshooting low yield.
Q2: I suspect the first step (Pinner reaction) is failing. What are the common causes?
Answer: The Pinner reaction to form the methyl formimidate hydrochloride intermediate is extremely sensitive to moisture.
Causality (Expertise): The reaction proceeds through a highly reactive nitrilium ion, which is generated by the protonation of a nitrile-like precursor by anhydrous HCl.[1] If water is present, it will readily hydrolyze the imidate product back to a carboxylic ester or other byproducts, effectively killing the reaction.[2][3]
Troubleshooting Steps:
Ensure Anhydrous Conditions: All solvents (especially methanol) must be rigorously dried. Glassware should be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon).
Reagent Quality: Use a fresh, unopened bottle of methyl formate. Ensure your source of HCl gas is anhydrous. Passing the gas through a drying tube (e.g., filled with calcium chloride) before bubbling it into the reaction mixture is a good practice.
Temperature Control: The Pinner reaction is typically exothermic. Maintain a low temperature (0-5 °C) using an ice bath to prevent side reactions and excessive evaporation of HCl from the solution.
Sufficient HCl: The reaction requires a stoichiometric amount of HCl, but often a slight excess is used to drive the reaction to completion. Ensure a steady stream of HCl gas is bubbled through the solution until it is saturated.
Q3: The second step, reaction with hydroxylamine, is giving a low yield or a complex mixture. Why?
Answer: This step is highly dependent on pH and the quality of the hydroxylamine.
Causality (Expertise): Hydroxylamine hydrochloride (NH₂OH·HCl) is the common reagent, but the reactive species is the free base, NH₂OH. A base must be added to neutralize the HCl and liberate the free hydroxylamine.[4] However, if the pH becomes too high (strongly basic), it can promote the decomposition of the imidate intermediate or the final product. If the pH is too acidic, the concentration of free hydroxylamine will be too low for the reaction to proceed efficiently.
Troubleshooting Steps:
pH Control: The optimal pH is typically neutral to slightly basic.[4] Add a base (e.g., potassium carbonate, sodium carbonate, or triethylamine) in a stoichiometric amount relative to the hydroxylamine hydrochloride. Add the base portion-wise and monitor the pH if possible.
Reagent Quality: Hydroxylamine hydrochloride can degrade over time. Use a fresh bottle if possible.[4]
Stoichiometry: Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of hydroxylamine hydrochloride and the base to ensure the complete conversion of the imidate.[4]
Temperature: While some oximation reactions proceed well at room temperature, gentle heating may be required. However, excessive heat can cause the final aldoxime product to dehydrate into a nitrile.[4] Monitor the reaction by TLC to find the optimal temperature and time.
Q4: My final product is impure. What are the likely side products and how can I remove them?
Answer: Impurities can arise from unreacted starting materials or from side reactions.
Common Impurities & Side Products:
Unreacted Methyl Formimidate HCl: If the second step is incomplete.
Amide Byproducts: Formed from the attack of the oxygen atom of hydroxylamine on the imidate carbon, especially with certain substrates.[5][6]
Hydrolysis Products: If moisture was introduced during work-up, you might have methyl formate or formamide derivatives.
Purification Strategies:
Crystallization: The product is a polar solid. Recrystallization from a mixed solvent system, such as ethanol/diethyl ether or methanol/ethyl acetate, can be effective.[7] Experiment with different solvent ratios to achieve good crystal formation.
Column Chromatography: If crystallization fails, silica gel chromatography is a viable option. Due to the product's polarity, a polar eluent system will be necessary. Start with a mixture like ethyl acetate/hexane and gradually increase the polarity by adding methanol.[4][7] Adding a small amount of a volatile base like triethylamine (0.5%) to the eluent can sometimes improve peak shape for amine-containing compounds.[8]
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this synthesis?A1: Anhydrous HCl gas is corrosive and toxic; always work in a well-ventilated fume hood and use appropriate safety equipment. Methyl formate is highly flammable and can irritate the eyes and respiratory system.[9][10] Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q2: How should I store the final product, methyl (N'-hydroxycarbamimidoyl)formate?A2: The final product should be stored in a tightly sealed container in a refrigerator at 2-8 °C to prevent degradation. Hydroxyurea derivatives can be susceptible to hydrolysis, so protecting them from moisture and heat is important for long-term stability.[11]
Q3: Can I use hydroxylamine freebase solution instead of the hydrochloride salt?A3: Yes, but it is generally less stable than the hydrochloride salt. If you use a solution of the freebase, you must accurately know its concentration and avoid adding an additional base to the reaction. For consistency and stability, using the hydrochloride salt and a base is the recommended and more common procedure.[4]
Q4: My reaction seems to stall before all the starting material is consumed. What can I do?A4: If the reaction stalls, first re-verify that you have used a slight excess of the second reagent (e.g., hydroxylamine). If stoichiometry is correct, gentle heating (e.g., to 40-50 °C) might provide the necessary activation energy to push the reaction to completion. Always monitor by TLC to ensure the product is not decomposing at the higher temperature. In some cases, adding a fresh portion of a reagent can restart the reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl Formimidate Hydrochloride (Step 1)
Reagent
Molar Eq.
Notes
Methyl Formate
1.0
Must be anhydrous.
Anhydrous Methanol
3.0 - 5.0
Solvent, must be anhydrous.
HCl (gas)
~1.1
Bubbled until saturation.
Procedure:
Set up a three-necked round-bottom flask (oven-dried) equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.
Charge the flask with anhydrous methanol and methyl formate (1.0 eq).
Cool the flask to 0 °C in an ice-salt bath.
Begin bubbling dry hydrogen chloride (HCl) gas through the solution with vigorous stirring.
Maintain the temperature between 0 and 5 °C. Continue bubbling HCl for 2-4 hours, or until the solution appears saturated and a precipitate may begin to form.
Seal the flask and allow it to stir at 0-5 °C for an additional 12-24 hours.
The resulting slurry or solution of methyl formimidate hydrochloride is typically used directly in the next step without isolation.
Protocol 2: Synthesis of Methyl (N'-hydroxycarbamimidoyl)formate (Step 2)
Reagent
Molar Eq.
Notes
Methyl Formimidate HCl
1.0
From Step 1.
Hydroxylamine HCl
1.1
Freshly opened bottle recommended.
Potassium Carbonate (K₂CO₃)
1.1
Anhydrous, used as the base.
Anhydrous Methanol
-
Used as solvent.
Procedure:
In a separate flask, prepare a suspension of hydroxylamine hydrochloride (1.1 eq) and anhydrous potassium carbonate (1.1 eq) in anhydrous methanol. Stir this mixture for 30 minutes at room temperature to generate the free hydroxylamine.
Cool the crude methyl formimidate hydrochloride solution from Step 1 to 0 °C.
Slowly add the hydroxylamine/K₂CO₃ suspension to the formimidate solution over 30-60 minutes, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
Monitor the reaction progress by TLC until the formimidate spot is no longer visible.
Work-up:
Filter the reaction mixture to remove inorganic salts (e.g., KCl).
Concentrate the filtrate under reduced pressure using a rotary evaporator.
The resulting crude solid or oil can then be purified by recrystallization or column chromatography as described in the troubleshooting section.[4][7]
References
Vertex AI Search. (2022, October 8). What is the synthesis method and application of FORMAMIDINE HYDROCHLORIDE? - FAQ.
BenchChem. (2025).
BenchChem. (2025). Optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis.
BenchChem. (2025).
ResearchGate. (2016, January 12).
Organic Syntheses. 1-Methylimidazole-N-oxide. (Procedure provides examples of chromatography for polar N-containing compounds).
ResearchGate. (2025, August 10). Highly Efficient and Selective Addition of Hydroxylamine to Nitriles in Ionic Liquids.
BenchChem. (2025).
Wikipedia. N-Methylformamide.
InCatT. (2020, June 23).
Stephenson, L., Warburton, W., & Wilson, M. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of The Chemical Society C: Organic.
BenchChem. (2025). Reactivity of Benzyl Formimidate Hydrochloride with Nucleophiles: An In-depth Technical Guide.
Sigma-Aldrich. methyl [(Z)
Stephenson, L., et al. (1969). Reaction of some aromatic nitriles with hydroxylamine to give amides, and an alternative preparation of amidoximes. Journal of the Chemical Society C: Organic.
CAMEO Chemicals.
PubMed. (2017, March 15). Stability of Extemporaneously Prepared Hydroxycarbamide Oral Suspensions.
Technical Support Center: Optimizing the Formylation of Methyl (N'-hydroxycarbamimidoyl)formate
Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting and optimization strategies for the synthesis of methyl 1,2,4-oxadiazole-3-carboxylate via the formylation of methy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides comprehensive, field-proven troubleshooting and optimization strategies for the synthesis of methyl 1,2,4-oxadiazole-3-carboxylate via the formylation of methyl (N'-hydroxycarbamimidoyl)formate (also known as methyl 2-amino-2-(hydroxyimino)acetate).
Mechanistic Overview & Causality
The 1,2,4-oxadiazole ring is a privileged pharmacophore in drug development, widely utilized as a bioisostere for amides and esters to improve metabolic stability[1][2].
Mechanistically, the conversion of an amidoxime to a 1,2,4-oxadiazole is a two-stage [4+1] assembly process. The reaction initiates with the O-formylation of the amidoxime's hydroxyl group by a formylating agent (such as an orthoester). This is followed by an acid-catalyzed or thermally driven intramolecular cyclodehydration . During this second stage, the nucleophilic nitrogen of the primary amine attacks the activated formyl carbon, expelling an alcohol or water molecule to close the stable five-membered aromatic ring[1][3].
Reaction Workflow
Reaction workflow for the formylation of amidoximes to 1,2,4-oxadiazoles.
Troubleshooting Guides & FAQs
Q: I am observing transesterification (formation of ethyl 1,2,4-oxadiazole-3-carboxylate) instead of my desired methyl ester. How do I prevent this?A: This is a classic causality issue when using Triethyl Orthoformate (TEOF) as the formylating agent on a methyl ester substrate. The ethanol released during the reaction, combined with the acid catalyst and high heat, drives competitive transesterification[4].
Action: Switch the formylating agent from TEOF to Trimethyl Orthoformate (TMOF) . TMOF releases methanol as a byproduct, which perfectly matches your substrate's ester group, completely eliminating transesterification crossover.
Q: The reaction stalls at the O-formyl intermediate, and cyclization is incomplete. What is the cause?A: The initial O-acylation is rapid and can occur at room temperature, but the subsequent cyclodehydration has a higher activation energy barrier[2]. If the reaction is stalled, the system lacks sufficient thermal energy or Lewis acid activation to drive the elimination of methanol.
Action: Elevate the reaction temperature to 100–110 °C. If running neat in TMOF, reflux conditions (~102 °C) are required. Ensure your acid catalyst (e.g.,
p
-TsOH or
BF3⋅Et2O
) is anhydrous and active.
Q: Can I use formic acid instead of an orthoester for this formylation?A: While formic acid is a standard formylating agent for amines[5], it is highly discouraged for this specific substrate. Extended heating of methyl (N'-hydroxycarbamimidoyl)formate in formic acid often leads to the hydrolysis of the methyl ester to the corresponding carboxylic acid, drastically reducing the yield. Orthoesters provide strictly anhydrous conditions that protect the ester moiety.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between the choice of reagents and the experimental outcome.
Formylating Agent
Catalyst
Temp (°C)
Time (h)
Yield (%)
Observation / Causality
Formic Acid
None
100
12
< 30%
Severe ester hydrolysis observed due to acidic/aqueous conditions.
Rapid cyclodehydration; optimal Lewis acid activation.
Standard Operating Procedure (SOP)
Optimized One-Pot Synthesis of Methyl 1,2,4-oxadiazole-3-carboxylate
Self-Validating Protocol: This methodology utilizes TMOF to prevent transesterification and
BF3⋅Et2O
to accelerate the rate-limiting cyclodehydration step.
Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl (N'-hydroxycarbamimidoyl)formate (1.0 equiv, 10.0 mmol).
Reagent Addition : Suspend the starting material in anhydrous Trimethyl Orthoformate (TMOF) (10.0 equiv). The TMOF acts as both the formylating reagent and the reaction solvent.
Catalysis : Under a nitrogen atmosphere, add Boron trifluoride etherate (
BF3⋅Et2O
) (0.1 equiv, 1.0 mmol) dropwise via syringe. (Caution:
BF3⋅Et2O
is corrosive and moisture-sensitive).
Cyclodehydration : Heat the reaction mixture to reflux (~102 °C) in an oil bath. The suspension will typically become a clear solution as the O-formylation occurs, followed by the cyclization.
Monitoring : Stir at reflux for 2 hours. Monitor the complete consumption of the O-formyl intermediate via LC-MS or TLC (EtOAc:Hexanes 1:2).
Quenching & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and quench carefully with saturated aqueous
NaHCO3
(25 mL) to neutralize the acid catalyst.
Extraction : Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient of 10-30% EtOAc in Hexanes) to afford pure methyl 1,2,4-oxadiazole-3-carboxylate.
References
Benchchem. Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development. 1
National Institutes of Health (PMC). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. 2
Società Chimica Italiana. Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Link
Technical Support Center: Troubleshooting 1,2,4-Oxadiazole Synthesis using Methyl (N'-hydroxycarbamimidoyl)formate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges when synthesizing 3-substituted 1,2...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing challenges when synthesizing 3-substituted 1,2,4-oxadiazoles using methyl (N'-hydroxycarbamimidoyl)formate (also known as methyl 2-amino-2-(hydroxyimino)acetate, CAS: 865706-98-5)[1].
While this bifunctional building block is highly valuable for installing a 3-(methoxycarbonyl)-1,2,4-oxadiazole moiety, its dual reactivity (an amidoxime adjacent to an electrophilic methyl ester) introduces specific side-product liabilities during the O-acylation and cyclodehydration steps. This guide provides diagnostic tools, mechanistic causality, and a self-validating protocol to rescue your yields.
Diagnostic FAQ: Identifying Your Side Product
When analyzing your crude reaction mixture via LC-MS, mass shifts (
Δm/z
) relative to your target product are the fastest way to diagnose reaction failures.
Q: My LC-MS shows a major peak at +18 Da relative to my desired oxadiazole. What went wrong?A: You are observing the uncyclized O-acyl amidoxime intermediate . The coupling step (acylation) was successful, but the cyclodehydration step failed to eliminate water (
H2O=18 Da
). This is a common side reaction in protic media or under insufficient heating[2].
Q: The product mass is -14 Da compared to the expected methyl ester oxadiazole. Did I lose a methylene group?A: You have experienced ester saponification . The methyl ester has been hydrolyzed to a carboxylic acid (
−CH3+H=−14 Da
). The methyl ester at the C3 position of an oxadiazole is highly electrophilic. If you used aqueous base (e.g.,
NaOH/H2O
) for workup, or a superbase system (
KOH/DMSO
) for cyclization, the ester will rapidly cleave[2].
Q: I am seeing a +14 Da peak, and I ran the cyclization in ethanol. What is this?A: This is transesterification . The methyl ester has been converted to an ethyl ester. Never use alcoholic solvents that do not match your ester group during thermal cyclization.
Q: My amidoxime starting material is disappearing, but I only see unreacted carboxylic acid and a low-molecular-weight volatile species. Why?A: This indicates premature dehydration . If the amidoxime is exposed to excess coupling agents (like CDI, EDCI, or
POCl3
) before the carboxylic acid is fully activated, the coupling agent will react directly with the oxime hydroxyl group. This leads to the elimination of water, converting your starting material into methyl cyanoformate (a nitrile).
Quantitative Diagnostic Data
Use the following table to quickly cross-reference your LC-MS data with the mechanistic cause and the required preventive action.
Side Product Identity
LC-MS Mass Shift (
Δm/z
)
Mechanistic Cause
Preventive Action
O-Acyl Amidoxime
+18 Da
Incomplete cyclodehydration due to insufficient thermal energy or the presence of protic solvents.
Increase temperature to 90–110°C; use strictly anhydrous aprotic solvents (DMF, Toluene).
3-Carboxy-1,2,4-oxadiazole
-14 Da
Saponification of the methyl ester during base-mediated cyclization or aqueous workup.
Avoid strong aqueous bases (
NaOH/KOH
); use TBAF or thermal cyclization. Quench with
NH4Cl
.
Ethyl Ester Oxadiazole
+14 Da
Transesterification of the methyl ester.
Do not use ethanol as a solvent or co-solvent. Switch to THF or 1,4-dioxane.
Methyl Cyanoformate
N/A (Low MW, volatile)
Dehydration of the amidoxime by excess coupling agent before O-acylation occurs.
Pre-activate the carboxylic acid completely (15–30 mins) before adding the amidoxime.
Mechanistic Pathways of Side Product Formation
Understanding the chemical logic behind these failures is critical for optimization. The diagram below maps the divergence points where your reaction deviates from the target pathway.
Caption: Mechanistic pathways of target 1,2,4-oxadiazole formation and common side products.
Self-Validating Experimental Protocol
To prevent the side products detailed above, do not use a standard "dump-and-stir" approach. The following protocol is a self-validating system ; it builds in Quality Control (QC) checkpoints to ensure the causality of the reaction is respected at every step.
Step 1: Carboxylic Acid Pre-Activation
Action: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes under nitrogen.
Causality: Pre-activation ensures the coupling agent is entirely consumed before the amidoxime is introduced. If the amidoxime is added simultaneously with HATU, the coupling agent will activate the oxime hydroxyl group, leading to the elimination of water and the formation of the methyl cyanoformate side product.
QC Checkpoint 1: Analyze via LC-MS. You must observe the complete consumption of the starting carboxylic acid (or the formation of the active ester mass) before proceeding.
Step 2: O-Acylation
Action: Add 1.05 eq of methyl (N'-hydroxycarbamimidoyl)formate to the reaction mixture. Stir for 2–4 hours at room temperature.
Causality: The amidoxime nitrogen attacks the activated carbonyl. Maintaining room temperature during this step prevents thermal degradation of the intermediate before the coupling is complete.
QC Checkpoint 2: Analyze via LC-MS. You must confirm the presence of the O-acyl amidoxime intermediate (Target Mass + 18 Da) [2]. Do not proceed to Step 3 until the starting amidoxime is consumed.
Step 3: Cyclodehydration
Action: Heat the reaction mixture to 90–100°C for 12 hours. (Alternative for temperature-sensitive substrates: Add 1.0 eq of TBAF (1M in THF) and stir at room temperature).
Causality: Cyclization requires overcoming a significant energy barrier. Thermal conditions in an aprotic solvent (DMF) drive the loss of water. If using TBAF, the fluoride ion acts as a mild, non-nucleophilic promoter that facilitates cyclization through hydrogen-bond disruption without hydrolyzing the sensitive methyl ester[2].
QC Checkpoint 3: LC-MS will show the transition from the +18 Da intermediate to the final target mass.
Step 4: Anhydrous Workup
Action: Quench the reaction with saturated aqueous
NH4Cl
. Extract with ethyl acetate. Do not use
NaHCO3
or
NaOH
.
Causality: The methyl ester at the C3 position of the newly formed oxadiazole is highly electrophilic. Avoiding strong aqueous bases prevents the formation of the -14 Da carboxylic acid side product via saponification.
Caption: Self-validating experimental workflow for 1,2,4-oxadiazole synthesis.
References
BenchChem.Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
Società Chimica Italiana (chim.it).Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
Technical Support Center: Purification of Crude Methyl (N'-hydroxycarbamimidoyl)formate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of methyl (N'-hydroxycarbamimidoyl)formate (CAS 865706-98-5). This document is designed for researchers, chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of methyl (N'-hydroxycarbamimidoyl)formate (CAS 865706-98-5). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require a high degree of purity for their experiments. We will address common challenges, provide detailed protocols, and explain the scientific rationale behind our recommendations to ensure you can achieve your desired purity with confidence.
Compound Profile & Stability Considerations
Methyl (N'-hydroxycarbamimidoyl)formate, also known as methyl 2-amino-2-(hydroxyimino)acetate, is a polar molecule containing several reactive functional groups. Understanding its stability is critical for successful purification and storage.
Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under strongly acidic or basic conditions. It is crucial to use neutral or weakly basic/acidic conditions during workup and purification.
Amidine Group Lability: The N'-hydroxycarbamimidoyl group (an amidoxime, a type of amidine) can be unstable. Formamidine groups, for instance, are known to be more labile than carbamate groups, especially under basic conditions.[2] Prolonged exposure to strong bases should be avoided.
Thermal Sensitivity: While specific data is limited, many highly functionalized small molecules can decompose at elevated temperatures.[3] It is advisable to minimize heat exposure during solvent evaporation and drying.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Issue 1: My crude product is a dark, oily, or gummy solid, not the expected crystalline powder.
Potential Cause: This is a common issue indicating the presence of significant impurities that are depressing the melting point of your compound. These can include residual solvents, unreacted starting materials, or side-products from the synthesis.[3] Polymeric materials from impure starting materials can also lead to oily or tar-like products.[3]
Recommended Solutions:
Trituration: Before attempting a more complex purification, try trituration. Suspend the crude oil or gum in a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexanes, or a mixture of ethyl acetate/hexanes). Stir vigorously. This process can wash away the impurities and often induces the crystallization of the product.
Proceed to Chromatography: If trituration fails, the most effective method is flash column chromatography. The crude oil can be dissolved in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and then adsorbed onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be added to the top of the column. This technique often provides superior separation compared to loading the sample in a liquid form.[4]
Issue 2: My yield is very low after flash column chromatography.
Potential Cause A: Product is highly polar and is sticking to the silica gel.
Explanation: Methyl (N'-hydroxycarbamimidoyl)formate is a polar compound. The acidic nature of standard silica gel can lead to strong interactions with basic or highly polar compounds, causing irreversible adsorption or significant tailing on the column, resulting in poor recovery.
Recommended Solution: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (Et₃N) in your eluent system (e.g., 10% Methanol in Dichloromethane + 0.5% Et₃N).[4] The triethylamine will occupy the acidic sites on the silica, preventing your compound from binding too strongly and allowing for clean elution.
Potential Cause B: Product decomposition on the column.
Explanation: The acidic surface of silica gel can catalyze the decomposition of sensitive compounds. The prolonged contact time during chromatography can exacerbate this issue.
Recommended Solution:
Deactivate the Silica: Before running the column, you can flush the packed silica gel with your eluent containing the triethylamine modifier. This neutralizes the stationary phase.
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica (reversed-phase). For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can also be an effective alternative.[5]
Minimize Time on Column: Run the column as quickly as possible while still achieving separation (i.e., using slightly more polar solvent systems or applying positive pressure).
Issue 3: I see multiple spots or streaks on my TLC plate after purification.
Potential Cause: This suggests either incomplete purification or on-plate decomposition.
Recommended Solutions:
Optimize TLC Conditions: Just as with column chromatography, add 0.5% triethylamine to your TLC mobile phase. This often results in sharper spots and prevents streaking for polar, basic compounds.
Re-purify using an Orthogonal Method: If you initially purified by normal-phase chromatography, a persistent impurity might have a very similar polarity. Re-purifying with a different technique, such as recrystallization or reversed-phase HPLC, can often remove these stubborn contaminants.[5][6] The principle of using orthogonal methods (methods that separate based on different chemical properties) is a powerful strategy for achieving high purity.
Check for Degradation: Run a "spot test." Dissolve a small amount of your purified product in your chromatography solvent, let it sit for 30 minutes, and then run a new TLC. If new spots appear, your compound is degrading in the solvent.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most effective method for removing small amounts of impurities from a solid sample, yielding material of very high purity.[7][8]
Step 1: Solvent Screening
Rationale: The ideal recrystallization solvent will dissolve the crude product when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Procedure:
Place ~20 mg of your crude material into several small test tubes.
To each tube, add a different solvent dropwise (e.g., ethanol, methanol, ethyl acetate, acetonitrile, water, or mixtures like ethanol/hexane).
Heat the tubes that do not dissolve the solid at room temperature. An ideal solvent will dissolve the solid completely near its boiling point.
Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.
The solvent system that yields a large amount of crystalline precipitate is your best candidate. A common choice for compounds like this is an alcohol/hexane or ethyl acetate/hexane system.[9]
Step 2: Recrystallization Procedure
Place the crude methyl (N'-hydroxycarbamimidoyl)formate in an Erlenmeyer flask.
Add the minimum amount of the chosen hot solvent (or the more polar "good" solvent) to just dissolve the solid. Keep the solution heated and stirred.
If using a mixed-solvent system, slowly add the hot, less polar "bad" solvent (e.g., hexanes) until the solution becomes slightly cloudy (turbid). Add a drop or two of the hot "good" solvent to make it clear again.
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining surface impurities.
Dry the crystals under vacuum. Avoid high temperatures.
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for separating the desired product from impurities with different polarities, especially when dealing with oily or very impure samples.[4]
Step 1: Preparation
Choose Eluent System: Use TLC to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of methanol and dichloromethane (DCM) or ethyl acetate and hexanes. Remember to add ~0.5% triethylamine (Et₃N) to both the TLC and column mobile phase to prevent streaking.
Pack the Column: Pack a glass column with high-purity silica gel (230-400 mesh) as a slurry in your least polar solvent (e.g., hexanes or DCM). The amount of silica should be 50-100 times the weight of your crude sample.
Load the Sample:
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column.
Step 2: Elution and Fraction Collection
Carefully add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin elution.
Collect fractions in an array of test tubes.
Monitor the fractions by TLC to identify which ones contain your purified product.
Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, keep the water bath temperature low (<40 °C) to prevent thermal decomposition.
Visual Workflows
Frequently Asked Questions (FAQs)
Q1: What is the best method to assess the purity of my final product?
A1: A combination of methods is ideal. Thin Layer Chromatography (TLC) is excellent for a quick qualitative check. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard.[11][12] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential to confirm the structure and can also be used for purity assessment by checking for the absence of impurity signals.
Q2: What are the likely process-related impurities I should look for?
A2: Impurities often stem from the synthetic route.[13] For a compound like this, likely made from a reaction involving hydroxylamine, potential impurities include:
Unreacted starting materials.
Amide byproducts, formed if the precursor nitrile undergoes hydrolysis.[9]
Side-products from reactions with solvent or other reagents.
Q3: My compound seems to degrade when dissolved in methanol for analysis. What should I do?
A3: This suggests a reaction with the solvent, possibly transesterification or another form of solvolysis. Try using a more inert, aprotic solvent for your analysis, such as acetonitrile (ACN) or tetrahydrofuran (THF), provided your compound is soluble. Ensure your solvents are high purity and dry.
Q4: What are the recommended long-term storage conditions?
A4: Based on supplier data, the compound should be stored at 2-8°C.[1] For enhanced stability, especially for an analytical standard, we recommend storing it in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent both hydrolytic and photolytic degradation.
References
Organic Syntheses. (n.d.). 1-METHYLIMIDAZOLE-N-OXIDE. Retrieved from [Link]
Venkannaa, G., Madhusudhan, G., Mukkanti, K., & Sampath Kumar, Y. (2015). Synthesis and Characterization of Impurities of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 8(2), 85.
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
Hypha Discovery. (n.d.). Metabolite purification and structure elucidation. Retrieved from [Link]
Google Patents. (n.d.). CN116947701A - Method for preparing high-purity [4-(hydroxycarbamoyl)phenyl]carbamic acid {6-[(diethylamino)methyl]naphthalene-2-yl}methyl ester.
NEMI.gov. (n.d.). ASTM: D5315: Standard Test Method for Carbamates in Water. Retrieved from [Link]
Simeone, J., Hong, P., & Patricia, R. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. Retrieved from [Link]
Symbiot. (n.d.). Recrystallization of DAN. Retrieved from [Link]
Panmand, D., et al. (2014). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 6(5), 1030-1033.
Divito, C. B., Davies, S., Masoudi, S., & Muhoro, C. N. (2007). Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. Journal of Agricultural and Food Chemistry, 55(14), 5377–5382.
Al-Kassas, R., et al. (2012). Recrystallization of Drugs: Significance on Pharmaceutical Processing.
Technical Support Center: Optimizing Amine Reactions with Methyl (N'-hydroxycarbamimidoyl)formate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the reaction of methyl (N'-hydroxycarbamimidoyl)formate with primary and secondary amines. This reaction is a key step in synth...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the reaction of methyl (N'-hydroxycarbamimidoyl)formate with primary and secondary amines. This reaction is a key step in synthesizing N-substituted O-acyl amidoxime derivatives, which are valuable intermediates in medicinal chemistry and drug development, often serving as prodrugs or bioisosteres.
This guide is structured to provide direct, actionable solutions to common experimental challenges. We will move from foundational principles to specific troubleshooting scenarios, equipping you with the knowledge to optimize your reaction outcomes.
Part 1: Reaction Fundamentals
The core transformation involves the nucleophilic attack of an amine on the electrophilic carbon of the imidoylformate, leading to the displacement of methanol and the formation of the desired N-substituted product. Understanding this mechanism is crucial for rational troubleshooting.
General Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution-like pathway.
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of the C=N bond.
Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
Leaving Group Departure: The intermediate collapses, expelling the methoxy group as methanol, and after a proton transfer, yields the final amidoxime product.
Troubleshooting workflow for low reaction yield.
Question: How significantly does the amine's structure affect the reaction rate?
Answer: The amine's structure is critically important. Two main factors are at play:
Nucleophilicity: Electron-withdrawing groups on the amine (especially on anilines) decrease the electron density on the nitrogen, making it a weaker nucleophile. This slows the initial attack on the imidoylformate.
Steric Hindrance: Bulky groups near the nitrogen atom can physically block its approach to the reaction center. [1]Secondary amines will generally react slower than primary amines, and highly hindered amines like t-butylamine may require more forcing conditions or alternative activation methods.
[1]
For poorly reactive amines, consider increasing the temperature to reflux or employing a strong, non-nucleophilic base catalyst to facilitate the reaction.
[2]
Question: What is the role of the solvent, and which one should I choose?
Answer: The solvent's primary roles are to dissolve the reactants and to stabilize the transition state. The choice of solvent can be critical. [2]Aprotic polar solvents like acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF) are excellent starting points as they effectively solubilize the reactants without interfering with the reaction. While protic solvents like methanol or ethanol can be used, they can potentially participate in hydrogen bonding or side reactions, and methanol is a byproduct of the main reaction.
Solvent
Type
Dielectric Constant (ε)
Typical Use Case & Comments
Acetonitrile (ACN)
Polar Aprotic
37.5
Recommended Start. Good solubility for many substrates, relatively inert, and easy to remove.
THF
Polar Aprotic
7.6
Good general-purpose solvent, less polar than ACN.
DMF
Polar Aprotic
36.7
High boiling point, excellent solvating power for difficult substrates. Can be hard to remove.
Methanol (MeOH)
Polar Protic
32.7
Can be used, but may slow the reaction by solvating the amine. It is also a reaction byproduct.
Dichloromethane (DCM)
Nonpolar
9.1
Useful for less polar substrates; lower boiling point.
Question: Can I use a catalyst to speed up a slow reaction?
Answer: Yes, catalysis can be very effective. For the related N-formylation of amines using methyl formate, strong, non-nucleophilic bicyclic guanidine bases like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be highly efficient catalysts, often at low loadings and room temperature. [3]These bases are thought to generate a highly active formylating intermediate.
[3]
Recommended Catalyst: TBD or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Typical Loading: 5-10 mol%
Mechanism of Action: The base likely activates the methyl (N'-hydroxycarbamimidoyl)formate, making it more electrophilic and susceptible to attack by the amine.
Issue 2: Side Product Formation
Question: I see an impurity with a mass corresponding to the hydrolysis of my starting material. How do I prevent this?
Answer: The N'-hydroxycarbamimidoyl moiety is sensitive to water, especially under harsh pH conditions. Hydrolysis will cleave the molecule, rendering it inactive.
Solution: Ensure you are using anhydrous solvents and reagents. If your amine is a hydrochloride salt, you must add a non-nucleophilic base (like triethylamine or DIPEA) to both neutralize the salt and scavenge the resulting acid. Reactions should be run under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Question: My amine has multiple reactive sites (e.g., a hydroxyl group). How can I ensure selective reaction at the amine?
Answer: This is a common challenge in chemoselectivity. Amines are generally more nucleophilic than alcohols. Under standard conditions, N-acylation is usually favored over O-acylation.
[4]
To enhance N-selectivity:
Mild Conditions: Run the reaction at room temperature or slightly below. Harsher conditions (high heat) can sometimes lead to less selective reactions.
[5] 2. pH Control: Keep the reaction conditions neutral or slightly basic. Strongly acidic or basic conditions can promote O-acylation or other side reactions.
[6] 3. Protecting Groups: If selectivity remains an issue, the most robust solution is to protect the competing functional group (e.g., as a silyl ether for a hydroxyl group) before the reaction and deprotect it afterward.
Potential desired and side reaction pathways.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. [5]A typical LC-MS mobile phase for amine analysis consists of water and acetonitrile with additives like formic acid and ammonium formate.
[7]
Q2: Are there any specific safety precautions I should take?
Yes. The starting material contains a hydroxylamine derivative. Hydroxylamine and its solutions can be thermally unstable and potentially explosive, particularly at elevated temperatures or during concentration. [2]Always conduct a thorough safety review before scaling up any reaction. It is recommended to perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Q3: My product is an oil and is difficult to purify. What should I do?
If standard extraction and crystallization fail, column chromatography is the next step. [2]Because amidoximes can be polar, a silica gel column with a gradient elution from a nonpolar solvent (e.g., hexanes or DCM) to a polar solvent (e.g., ethyl acetate or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (0.5%) to the eluent can prevent streaking on the column.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Reaction
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl (N'-hydroxycarbamimidoyl)formate (1.0 equivalent).
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
Solvent & Amine: Add anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M concentration) via syringe, followed by the amine (1.1 equivalents). If the amine is a hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base (e.g., triethylamine).
Reaction: Stir the mixture at room temperature or the desired temperature (e.g., 40 °C).
Monitoring: Monitor the reaction's completion by TLC or LC-MS (see Protocol 2).
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Reaction Monitoring by LC-MS
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).
LC Conditions:
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A typical starting condition would be a 5-95% B gradient over 5-10 minutes.
Analysis: Monitor the m/z values corresponding to your starting material, amine, and expected product.
This protocol allows for precise tracking of reactant consumption and product formation, enabling you to determine the optimal reaction time.
References
Studies on the synthesis of amidoximes from nitroalkanes. (n.d.). PMC - NIH. Retrieved from [Link]
Influence of the reaction conditions on the amide and the amidoxime synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (2022). MDPI. Retrieved from [Link]
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). ACS Publications. Retrieved from [Link]
Write a mechanism for each of the following reactions: b. the aminolysis of phenyl formate, using methylamine. (n.d.). Pearson. Retrieved from [Link]
Catalytic reaction of methyl formate with amines to formamides. (2009). ResearchGate. Retrieved from [Link]
Formylation of Amines. (n.d.). PMC. Retrieved from [Link]
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. (2025). MDPI. Retrieved from [Link]
Technical Support Center: Navigating the Workup of N-Hydroxyguanidine Derivatives
A Guide for Researchers on the Synthesis and Purification of Methyl (N'-hydroxycarbamimidoyl)formate and Related Compounds As a Senior Application Scientist, this guide is designed to provide you with in-depth technical...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers on the Synthesis and Purification of Methyl (N'-hydroxycarbamimidoyl)formate and Related Compounds
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the challenges encountered in the synthesis and workup of N-hydroxyguanidine derivatives, with a specific focus on the structural class represented by methyl (N'-hydroxycarbamimidoyl)formate. Given that this specific molecule is not widely documented, this guide synthesizes field-proven insights from the well-established chemistry of related N-hydroxyguanidines and amidoximes to provide a robust troubleshooting framework.
The core structure, N-hydroxyguanidine, is a valuable pharmacophore found in various bioactive molecules but is also known for its synthetic challenges, particularly its polarity and potential instability during workup and purification.[1][2][3] This guide addresses the most common issues you may face, from reaction incompletion to product decomposition, providing not just solutions but the chemical reasoning behind them.
Frequently Asked Questions & Troubleshooting
Section 1: Reaction & Synthesis Issues
Question 1: My reaction to form the N-hydroxyguanidine moiety is slow or results in a low yield. How can I optimize it?
Answer:
Low conversion is a frequent issue, often stemming from reagent stability or suboptimal reaction conditions. The most common route to these structures involves the reaction of a precursor with hydroxylamine.[4][5]
Probable Causes & Solutions:
Decomposition of Hydroxylamine: Hydroxylamine can be thermally unstable.[4] If using hydroxylamine hydrochloride with a base, ensure the base is added portion-wise at a controlled temperature. For free-base hydroxylamine solutions, use a fresh, properly stored source.
Insufficient Temperature: Many amidoxime and hydroxyguanidine syntheses require heating to drive the reaction to completion. Refluxing in a protic solvent like ethanol is a common strategy.[4]
Reagent Stoichiometry: For less reactive starting materials, using a larger excess (2-4 equivalents) of hydroxylamine can significantly improve yields.[4]
Alternative Energy Sources: Microwave or ultrasonic irradiation has been demonstrated to accelerate reaction times and improve yields for the synthesis of related amidoxime structures.[4]
Expert Tip: Before modifying your reaction, monitor its progress by TLC or LC-MS. If you observe the steady consumption of your starting material but no product formation, it points towards product instability under the reaction conditions rather than a slow reaction rate.
Question 2: I'm observing significant formation of side products, particularly an amide. What is happening and how can I prevent it?
Answer:
Amide formation is a classic side reaction in syntheses involving nitriles and hydroxylamine, especially with electron-deficient substrates.[4] The N-hydroxyguanidine moiety itself can also be prone to rearrangement or hydrolysis.
Probable Causes & Solutions:
Hydrolysis of Nitrile Precursor: If your synthesis starts from a cyanoformate (N≡C-C(=O)OCH₃), the presence of water and base can hydrolyze the nitrile to a primary amide before the addition of hydroxylamine can occur.
Solution: Ensure you are using anhydrous solvents and reagents. Dry your solvents using standard laboratory procedures.
Tiemann Rearrangement: In some cases, amidoxime-type structures can undergo a Tiemann rearrangement, especially in the presence of certain reagents or upon heating, leading to urea derivatives.[5]
Hydrolysis of the Methyl Ester: The methyl formate group is an ester and is susceptible to hydrolysis under either acidic or basic conditions, which may be present during your reaction or, more commonly, during the workup. This would yield a carboxylic acid, which can complicate purification.
Solution: Maintain a neutral or near-neutral pH during the reaction if possible. If a base is required, consider milder options like sodium carbonate over hydroxides.[5]
Problem
Common Cause
Recommended Solution
Low Product Yield
Incomplete reaction or decomposition.
Increase reaction temperature (e.g., to reflux); use a fresh source and larger excess of hydroxylamine.[4]
Amide Side Product
Hydrolysis of a nitrile precursor.
Use anhydrous solvents; consider alternative synthetic routes if persistent.[4]
Urea-like Impurities
Tiemann rearrangement of the amidoxime/hydroxyguanidine.
Avoid harsh conditions; screen for milder bases and lower temperatures.[5]
Carboxylic Acid Impurity
Hydrolysis of the methyl ester group.
Maintain neutral pH; avoid strong acids or bases during reaction and workup.
Section 2: Workup & Isolation Challenges
Question 3: My product seems to decompose during aqueous workup. How can I stabilize it?
Answer:
This is a critical challenge. The N-hydroxyguanidine functionality is sensitive to pH extremes and can chelate metal ions, catalyzing decomposition.[1] Furthermore, the ester linkage is labile.
Probable Causes & Solutions:
pH-Mediated Hydrolysis: Both strong acids and strong bases can catalyze the hydrolysis of the ester and potentially degrade the N-hydroxyguanidine moiety. The N-hydroxyguanidine group itself can be unstable under harsh pH conditions.[6]
Solution: Aim for a "gentle quench" and workup. Use a saturated solution of a mild buffer like ammonium chloride (NH₄Cl) for quenching, which maintains a slightly acidic pH (around 5-6). Avoid strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH).
Oxidation: N-hydroxyguanidines are susceptible to oxidation, which can lead to the release of nitric oxide (NO) or other reactive nitrogen species, resulting in a complex mixture of degradation products.[7]
Solution: Degas your workup solvents (water, brine, organic solvent) by bubbling nitrogen or argon through them for 15-20 minutes before use. Perform the workup under an inert atmosphere if the product is particularly sensitive.
Question 4: My product is highly water-soluble and I'm suffering from poor extraction efficiency. What can I do?
Answer:
The guanidine and N-hydroxy functionalities make these molecules quite polar and capable of extensive hydrogen bonding, leading to high water solubility.[6] This is a very common issue.
Solutions:
Increase Salt Concentration: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and can significantly improve partitioning into the organic layer.
Use a More Polar Extraction Solvent: If you are using a non-polar solvent like hexanes or diethyl ether, switch to a more polar, water-immiscible solvent. Ethyl acetate (EtOAc) is a good first choice. If that fails, dichloromethane (DCM) or a mixture like 9:1 DCM:Isopropanol may be more effective.
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extractor may be necessary to achieve good recovery, although this is often a last resort.
Back-Extraction: If your product has a pKa that allows it to be protonated or deprotonated, you can sometimes use pH changes to move it between layers. However, given the pH sensitivity of this class of compounds, this method carries a high risk of decomposition and should be approached with caution.
Section 3: Purification & Stability
Question 5: I am having difficulty purifying my compound by column chromatography. It either streaks badly or appears to decompose on the silica.
Answer:
This is a classic problem for polar, basic, or metal-chelating compounds on silica gel.
Probable Causes & Solutions:
Acidity of Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of acid-sensitive compounds. The polar surface can also lead to irreversible adsorption or significant tailing.
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine (Et₃N) or ammonia solution. This deactivates the acidic sites on the silica surface.
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) can be a good alternative to silica. Reversed-phase chromatography (C18) is also an excellent option for polar compounds, eluting with a gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% formic acid or TFA (if the compound is stable).
Inappropriate Solvent System: Your eluent may not be polar enough to effectively move the compound off the baseline, leading to streaking.
Solution: For normal phase silica, you will likely need a very polar mobile phase. Start with a high concentration of ethyl acetate in hexanes and consider adding methanol (e.g., 5-10% MeOH in DCM or EtOAc).
dot
Caption: Decision tree for troubleshooting purification.
Question 6: My purified product degrades over time, even when stored in the freezer. How can I improve its long-term stability?
Answer:
N-hydroxyguanidines can be inherently unstable. Their stability is affected by air, moisture, light, and residual impurities.
Solutions for Storage:
Inert Atmosphere: Store the compound under an inert atmosphere of argon or nitrogen. This is critical to prevent oxidation.[7]
Anhydrous Conditions: Ensure the final product is completely dry (lyophilized or dried under high vacuum for several hours). Moisture can facilitate hydrolysis and other degradation pathways.
Salt Formation: If possible, consider converting the compound to a stable salt. Reacting it with a suitable acid (e.g., HCl, H₂SO₄, or an organic acid like methanesulfonic acid) can create a more crystalline and less reactive solid form. Hydroxyguanidine itself is often supplied as a sulfate salt for improved stability.
Low Temperature & Light Protection: Store vials wrapped in aluminum foil at the lowest available temperature (e.g., -20°C or -80°C).
By systematically addressing these common challenges, you can significantly improve the success rate of your experiments involving methyl (N'-hydroxycarbamimidoyl)formate and other sensitive N-hydroxyguanidine derivatives.
References
BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of amidoximes from nitriles.
Clement, B., et al. (2024). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications. [Link]
Milios, C. J., et al. (2006). Coordination Chemistry and Metal-involving Reactions of Amidoximes. Relevance to the Chemistry of Oximes and Oxime Ligands. ResearchGate. [Link]
Various Authors. (2016). How do I purify amidoxime derivatives?. ResearchGate. [Link]
Boucher, J. L., et al. (2001). N-hydroxyguanidines as new heme ligands: UV-visible, EPR, and resonance Raman studies of the interaction of various compounds bearing a C=NOH function with microperoxidase-8. PubMed. [Link]
Koo, K., et al. (2009). Process of purification of amidoxime containing cleaning solutions and their use.
Gokhale, V. G., & Ghorpade, S. G. (2000). Method of manufacturing high purity amidoximes from hydroxylamine and nitriles.
Kall, M., & Bracher, F. (2009).
BenchChem. (n.d.). Preventing decomposition of 1,1,2,3,3-Pentaethylguanidine during reactions.
Fylaktakidou, K. C., et al. (2020). The Chemistry of Amidoximes. ResearchGate. [Link]
Koo, K., et al. (2008). Process of purification of amidoxime containing cleaning solutions and their use.
Fukuto, J. M., et al. (1992). Chemical oxidation of N-hydroxyguanidine compounds. Release of nitric oxide, nitroxyl and possible relationship to the mechanism of biological nitric oxide generation. PubMed. [Link]
Various Authors. (2020). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. [Link]
Spivey, A. C., et al. (2016). 1-Methylimidazole-N-oxide (NMI-O). Organic Syntheses. [Link]
Huang, A. (2022). Synthesis and Evaluation of Amidoximes as Potential Pharmaceuticals Against Antimicrobial-Resistant Bacteria. Digital Commons @ Andrews University. [Link]
Tsumura, H., et al. (1995). Method for producing N-hydroxycarbamate.
Tai, A. W., et al. (1985). Novel N-hydroxyguanidine derivatives as anticancer and antiviral agents. PubMed. [Link]
National Center for Biotechnology Information. (n.d.). Hydroxyguanidine. PubChem Compound Summary for CID 80668. [Link]
Dibenedetto, A., et al. (2015). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed. [Link]
Zhang, J., et al. (2014). Method for preparation of methyl formate.
Khan, I., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. [Link]
Scott, D. A., & O'Boyle, N. M. (2014). Novel approaches to screening guanidine derivatives. PubMed. [Link]
how to remove unreacted starting material from methyl (N'-hydroxycarbamimidoyl)formate
Technical Support Center: Purifying Methyl (N'-hydroxycarbamimidoyl)formate Welcome to the technical support hub for the purification of methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed for researchers, me...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purifying Methyl (N'-hydroxycarbamimidoyl)formate
Welcome to the technical support hub for the purification of methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in isolating this highly polar compound from unreacted starting materials and reaction byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
This section addresses the critical first questions to consider after your reaction is complete. A thoughtful initial assessment is the foundation of an effective purification strategy.
Q1: What are the key chemical properties of my product and potential starting materials that I need to consider for purification?
A: Understanding the differential properties between your target compound and its contaminants is paramount. Methyl (N'-hydroxycarbamimidoyl)formate possesses several functional groups—a methyl ester, an N-hydroxy-amidine (an oxime derivative), and an amino group—that collectively render it highly polar.[1] This high polarity dictates its behavior in different purification systems.
Polarity: The product is significantly more polar than common precursors like methyl cyanoformate or related esters. However, it may have a similar polarity to other reagents like hydroxylamine.
Solubility: High polarity suggests good solubility in polar solvents (e.g., methanol, water) and poor solubility in non-polar solvents (e.g., hexanes, diethyl ether).
Acidity/Basicity: The amidine and amino functionalities can be protonated, while the N-hydroxy group is weakly acidic. This allows for manipulation of its solubility in aqueous layers of varying pH during a liquid-liquid extraction.
Q2: My reaction is complete. What is the first analytical step I should take to devise a purification plan?
A: The indispensable first step is a thorough analysis of the crude reaction mixture using Thin-Layer Chromatography (TLC). TLC provides a rapid, inexpensive snapshot of your mixture's complexity and helps you select the right purification method and solvent system.[2]
Spotting: Spot the crude mixture alongside your starting materials (if available) on a silica gel TLC plate.
Solvent Screening: Develop the plate in various solvent systems of increasing polarity (e.g., 30% Ethyl Acetate/Hexanes, 80% Ethyl Acetate/Hexanes, 5% Methanol/Dichloromethane).
Analysis: Visualize the spots (UV light, iodine, or a potassium permanganate stain). The goal is to find a solvent system where your product has a retention factor (Rf) of approximately 0.25-0.35 and is well-separated from all impurities.[3] An ideal separation shows a difference in Rf values of at least 0.2.[4]
Q3: Based on my TLC results, how do I choose the most effective primary purification technique?
A: The choice of technique is a logical progression based on the physical state of your product and the nature of the impurities. The following decision workflow can guide your choice.
Navigating Solvent Effects in Methyl (N'-hydroxycarbamimidoyl)formate Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for reactions involving methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed to provide you, our fellow r...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for reactions involving methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed to provide you, our fellow researchers and chemists, with practical, in-depth insights into the critical role of solvents in modulating the efficiency and outcomes of your experiments. As Senior Application Scientists, we understand that true experimental success lies not just in following a protocol, but in comprehending the underlying chemical principles. This resource is structured to address common challenges and frequently asked questions, empowering you to troubleshoot effectively and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with methyl (N'-hydroxycarbamimidoyl)formate, with a focus on solvent-related causes and remedies.
Question 1: My reaction yield is significantly lower than expected. What could be the solvent-related cause?
Answer:
Low yields in reactions involving polar molecules like methyl (N'-hydroxycarbamimidoyl)formate are frequently tied to suboptimal solvent selection. The key is to match the solvent's properties to the reaction mechanism.
Plausible Cause 1: Poor Solubility of Reactants. For a reaction to proceed efficiently, all reactants must be adequately dissolved. If one or more of your starting materials have limited solubility in the chosen solvent, the reaction will be slow and incomplete.
Plausible Cause 2: Inappropriate Solvent Polarity. The polarity of the solvent plays a crucial role in stabilizing reactants, intermediates, and transition states.[1][2]
If your reaction involves the formation of charged intermediates (e.g., in an SN1-type mechanism), a polar protic solvent like water or ethanol can stabilize these species through hydrogen bonding, thereby increasing the reaction rate.[3][4][5]
Conversely, if the reaction proceeds through a concerted mechanism where charge is dispersed in the transition state, a less polar or a polar aprotic solvent might be more favorable.[1]
Plausible Cause 3: Undesired Solvent-Reactant Interactions. Solvents are not always inert bystanders. Protic solvents, for instance, can form hydrogen bonds with nucleophiles, effectively "caging" them and reducing their reactivity in SN2 reactions.[4][6]
Step-by-Step Troubleshooting Protocol:
Assess Reactant Solubility: Before initiating the reaction, perform a simple solubility test with your starting materials in the intended solvent at the reaction temperature. If solubility is poor, consider a different solvent or a co-solvent system.
Analyze the Reaction Mechanism: Determine whether your reaction is likely to proceed through a charged intermediate or a concerted transition state. This will guide your choice between polar protic and polar aprotic solvents.
Consult Solvent Polarity Data: Refer to a solvent polarity index (see Table 1) to select a solvent with appropriate polarity.
Consider a Solvent Screen: If the issue persists, perform a small-scale screen with a panel of solvents from different classes (e.g., a protic solvent like isopropanol, an aprotic polar solvent like DMF or DMSO, and a less polar solvent like THF or dichloromethane). This empirical approach can often quickly identify a more suitable reaction medium.
Question 2: I am observing significant side product formation. How can the solvent be influencing this?
Answer:
Solvent choice can dramatically impact the chemoselectivity of a reaction by differentially stabilizing competing reaction pathways.
Plausible Cause 1: Solvent-Promoted Side Reactions. The solvent itself can sometimes participate in the reaction. For example, in the presence of a strong base, protic solvents like alcohols can be deprotonated and act as nucleophiles. Methyl formate, a related compound, is known to react slowly with water to produce formic acid and methanol.[7]
Plausible Cause 2: Alteration of Tautomeric Equilibria. For compounds capable of tautomerism, the solvent can influence the position of the equilibrium.[1] For instance, keto-enol tautomerism is highly sensitive to solvent polarity, with polar solvents often favoring the keto form.[1] This could potentially open up alternative reaction pathways for one tautomer over the other.
Plausible Cause 3: Influence on Reaction Kinetics. Different solvents can alter the relative rates of competing reactions. A solvent that stabilizes the transition state of an undesired pathway more than the desired one will lead to a higher proportion of the side product.[8]
Step-by-Step Troubleshooting Protocol:
Identify the Side Product(s): Characterize the structure of the major side product(s) to gain insight into the competing reaction pathway.
Evaluate Solvent Reactivity: Consider the potential for your solvent to react with any of the reagents or intermediates under the reaction conditions. If so, switch to a more inert solvent.
Modify Solvent Polarity: Experiment with solvents of different polarities to see if you can disfavor the side reaction. For instance, if a side reaction proceeds through a highly polar transition state, switching to a less polar solvent may suppress it.
Employ Aprotic Conditions: If you suspect solvent-mediated proton transfer is facilitating a side reaction, switching from a protic to an aprotic solvent can be beneficial.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding solvent selection for reactions with methyl (N'-hydroxycarbamimidoyl)formate.
Q1: What is the difference between polar protic and polar aprotic solvents, and how do I choose between them?
A1: The key difference lies in their ability to act as hydrogen bond donors.[3][6][9]
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen) and can therefore donate hydrogen bonds.[3][9] They are excellent at solvating both cations and anions.
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have significant dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[6][9] They are effective at solvating cations but leave anions relatively "free" and more nucleophilic.[3]
Choosing between them depends on your reaction mechanism:
For SN1-type reactions , which proceed through carbocation intermediates, polar protic solvents are generally preferred as they can stabilize the charged intermediate through hydrogen bonding.[4][5]
For SN2-type reactions , which involve a backside attack by a nucleophile, polar aprotic solvents are often the better choice.[3][4] This is because protic solvents can solvate and deactivate the nucleophile through hydrogen bonding.[4][6]
Q2: How does solvent polarity affect reaction rate?
A2: The effect of solvent polarity on reaction rate is dictated by the relative polarity of the reactants and the transition state, as described by the Hughes-Ingold rules.[1]
If the transition state is more polar than the reactants, increasing the solvent polarity will stabilize the transition state more than the reactants, thus increasing the reaction rate .[1][2]
If the transition state is less polar than the reactants, increasing the solvent polarity will stabilize the reactants more than the transition state, leading to a decrease in the reaction rate .[1]
If there is little change in polarity between the reactants and the transition state, the solvent polarity will have a minimal effect on the reaction rate .[1]
Q3: Can I use a mixture of solvents?
A3: Yes, using a co-solvent system can be a powerful strategy. It allows you to fine-tune the properties of the reaction medium, such as polarity and solubility. For example, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent can significantly enhance the solubility of polar reactants without drastically changing the overall character of the solvent.
Data Summary
Table 1: Properties of Common Solvents
Solvent
Class
Dielectric Constant (20°C)
Polarity Index
Water
Polar Protic
80.1
10.2
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
47.2
7.2
Acetonitrile
Polar Aprotic
37.5
5.8
Methanol
Polar Protic
32.7
5.1
Ethanol
Polar Protic
24.6
4.3
Acetone
Polar Aprotic
20.7
5.1
Dichloromethane (DCM)
Polar Aprotic
9.1
3.1
Tetrahydrofuran (THF)
Polar Aprotic
7.6
4.0
Ethyl Acetate
Polar Aprotic
6.0
4.4
Toluene
Nonpolar
2.4
2.4
Hexane
Nonpolar
1.9
0.1
Note: Dielectric constant and polarity index are indicators of a solvent's polarity. Higher values generally correspond to higher polarity.
Experimental Workflow and Decision-Making
The selection of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for this process.
Caption: Decision-making workflow for solvent selection.
The following diagram illustrates the key considerations when choosing between protic and aprotic solvents based on the reaction mechanism.
Technical Support Center: Managing Exothermic Reactions Involving Methyl (N'-hydroxycarbamimidoyl)formate
This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl (N'-hydroxycarbamimidoyl)formate. Due to the limited publicly available safety data for this sp...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is intended for researchers, scientists, and drug development professionals working with methyl (N'-hydroxycarbamimidoyl)formate. Due to the limited publicly available safety data for this specific compound, this guide emphasizes a precautionary approach grounded in established principles of process safety and the known hazards of structurally related molecules. It is imperative that users of this guide supplement this information with their own laboratory-specific risk assessments and, whenever possible, experimental thermal hazard analysis.
Section 1: Understanding the Potential Hazards - A Proactive Approach
Methyl (N'-hydroxycarbamimidoyl)formate contains functional groups that suggest a potential for significant exothermic decomposition. The N'-hydroxycarbamimidoyl moiety is structurally related to hydroxylamine, a compound known for its explosive instability under certain conditions.[1][2] Therefore, any reaction involving or producing this molecule must be treated with extreme caution.
Key Potential Hazards:
Thermal Instability: The molecule may be prone to decomposition, which could be initiated by heat, mechanical shock, or chemical incompatibility. This decomposition could be highly exothermic, leading to a thermal runaway.
Gas Evolution: Decomposition reactions often produce gaseous byproducts, which can lead to a rapid and dangerous pressure increase in a closed system.[3]
Solvent and Reagent Incompatibility: The stability of methyl (N'-hydroxycarbamimidoyl)formate may be influenced by the choice of solvents and other reagents. For example, strong acids or bases could catalyze decomposition.
Before beginning any experiment, a thorough risk assessment is mandatory.[4][5] This should include a review of the scientific literature for any information on related compounds and a careful consideration of the reaction conditions.
Section 2: Troubleshooting Guide - A Q&A Approach
This section addresses specific issues that researchers may encounter during their experiments. The answers provided are based on best practices for managing exothermic reactions.
Reaction Temperature and Control
Question: My reaction temperature is increasing more rapidly than expected. What should I do?
Answer: An unexpected temperature rise is a critical warning sign of a potential thermal runaway.[6] Immediate action is required:
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[3]
Enhance Cooling: Increase the efficiency of your cooling system. This could involve lowering the temperature of the cooling bath or increasing the flow rate of the coolant.[3][7] Have a secondary, more powerful cooling bath (e.g., a dry ice/acetone bath) on standby for emergencies.[3]
Dilution: If it can be done safely, adding a pre-cooled, inert solvent can help to absorb the excess heat and slow the reaction rate.
Emergency Quenching: If the temperature continues to rise uncontrollably, and you have a pre-determined and tested quenching protocol, execute it. This should only be done as a last resort and with extreme caution.
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and alert your safety personnel.[8]
Question: How can I prevent temperature spikes in the first place?
Answer: Proactive temperature management is key to safely handling potentially exothermic reactions.[3]
Slow, Controlled Addition: Add reagents dropwise or in small portions to allow the cooling system to dissipate the heat generated.[3][9]
Adequate Cooling Capacity: Ensure your cooling system is appropriately sized for the scale of your reaction. What works for a 1-gram scale may be inadequate for a 100-gram scale.[10][11]
Vigorous Stirring: Good mixing is crucial to prevent the formation of localized hot spots.[12] For larger reactions, overhead stirring is more effective than a magnetic stir bar.[12]
Reaction Calorimetry: Before scaling up, consider performing reaction calorimetry to quantify the heat of reaction and determine the rate of heat release.[5][13]
Scale-Up and Safety
Question: I have successfully performed my reaction on a 1-gram scale. What are the key considerations for scaling up to 50 grams?
Answer: Scaling up a reaction is not a linear process; the hazards can increase exponentially.[4][12]
The "Three-Fold Max" Rule: For a reaction with known or suspected hazards, do not increase the scale by more than three times per attempt.[4][12] So, from 1 gram, you would scale to 3 grams, then to 9 grams, and so on, carefully evaluating the results at each stage.
Heat Transfer is Critical: As the volume of a reactor increases, the surface-area-to-volume ratio decreases. This means that heat dissipation becomes less efficient.[10] You will likely need a more powerful cooling system and more efficient stirring.
Reagent Addition Time: The time over which you add your reagents will need to be significantly longer to manage the heat output.
Re-evaluate Your Risk Assessment: At each new scale, you must review and update your risk assessment.[12]
Scale
Key Considerations
Small ( <1 g)
Proof of concept, initial safety observations.
Moderate (1-15 g)
More pronounced exotherms, need for more robust cooling and monitoring.
Large ( >15 g)
Significant heat transfer challenges, potential for thermal runaway is much higher. Professional process safety review is highly recommended.[4][12]
Question: What are some common, but dangerous, mistakes made during scale-up?
Answer:
Changing Multiple Variables at Once: Only change the scale. Do not change the solvent, reagent concentrations, or temperature without first testing these changes on a small scale.[4]
Inadequate Stirring: Assuming a magnetic stir bar will be sufficient for a large, thick reaction mixture is a common error that can lead to hot spots.[12]
Ignoring Minor Temperature Deviations: What was a small temperature spike at a 1-gram scale could be the start of a runaway at a 50-gram scale.
Handling and Personal Protective Equipment (PPE)
Question: What is the appropriate PPE for handling methyl (N'-hydroxycarbamimidoyl)formate?
Answer: Given the lack of specific toxicological data, a conservative approach to PPE is necessary.[14]
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant splash or explosion risk.[15][16]
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[15] Check the glove manufacturer's compatibility chart for the solvents you are using.
Body Protection: A flame-resistant lab coat is essential.[14] For larger scale work, a chemical-resistant apron may also be appropriate.
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16][17]
Question: What should I do in case of a spill?
Answer:
Alert Others and Evacuate: Inform your colleagues and evacuate the immediate area.
Assess the Situation: From a safe distance, determine the size and nature of the spill.
Consult the SDS: If an SDS is available for any of the other chemicals involved, consult it for spill cleanup procedures.
Use a Spill Kit: Use the appropriate spill kit to contain and absorb the material. Avoid using combustible materials like paper towels to clean up potentially reactive chemicals.
Decontamination and Disposal: Decontaminate the area and dispose of the waste in a properly labeled hazardous waste container.[14]
Section 3: Emergency Preparedness Workflow
A clear and practiced emergency plan is crucial.[5][8] The following diagram outlines a basic workflow for responding to an unexpected exothermic event.
Caption: A simplified decision-making workflow for responding to an uncontrolled exothermic reaction.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is it safe to store methyl (N'-hydroxycarbamimidoyl)formate at room temperature?A1: Without specific thermal stability data (e.g., from DSC or ARC analysis), it is prudent to store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[15] Refrigerated storage should be considered, but only in equipment designed for the storage of flammable or reactive materials.
Q2: Can I run this reaction neat (without solvent)?A2: Running a potentially exothermic reaction without a solvent is extremely dangerous and should be avoided, especially on a large scale.[4] A solvent helps to moderate the reaction temperature and prevent dangerous concentration gradients.
Q3: My reaction is producing a lot of gas. Is this normal?A3: Significant gas evolution can be a sign of decomposition.[3] Ensure your reaction is being conducted in an open or vented system to prevent pressure buildup. Never run a reaction that is expected to produce gas in a sealed container.
Q4: Where can I find more safety information?A4: While specific data for this compound is scarce, you should always consult general resources for handling reactive chemicals, such as Bretherick's Handbook of Reactive Chemical Hazards. Additionally, conducting your own thermal stability testing is the most reliable way to assess the hazards.
References
Scale-Up Reaction Safety. (2019, September 18).
Safety Precautions for Handling Exothermic Reactions.
Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
Safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION. Enamine.
SAFETY DATA SHEET. Sigma-Aldrich. (2025, November 6).
SAFETY DATA SHEET. Fisher Scientific. (2009, July 20).
Handling Hazardous Reactions During Intermediate Synthesis. At Tianming Pharmaceutical. (2026, March 6).
SAFETY DATA SHEET.
Case Study. CSB.
Scale Up Safety_FINAL. Stanford Environmental Health & Safety. (2023, March 15).
Chemical Accident Prevention & Preparedness.
Safe chemical reaction scale up. Academia.edu.
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
N-METHYL FORMAMIDE FOR SYNTHESIS. CDH Fine Chemical.
Practical approach to prediction and prevention of runaway reactions. (2022, November 1).
CASE STUDIES ON THE EXPLOSION OF ORGANIC POWDERS IN THE PHARMACEUTICAL INDUSTRY AND IN THE FOUNDRY SAND.
N,N-DIMETHYLFORMAMIDE FOR SYNTHESIS. Loba Chemie.
SAFETY DATA SHEET. (2025, May 13).
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2024, February 21).
Heat Capacity, Enthalpy of Formation, and Entropy of Methyl Carbamate. ResearchGate.
A Case Study of Multiple Explosions of Chemicals Under Fire Conditions. ResearchGate. (2018, September 10).
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions. (2022, June 15).
How do you safely scale up a given chemical reaction?. Scientific Update. (2023, March 30).
Homemade Chemical Bomb Incidents — 15 States, 2003–2011. PMC. (2013, June 21).
MSDS - Safety Data Sheet.
Emergency Runaway Reaction - What Precedes? What Follows?. Aidic.
Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. IRJET. (2022, November 15).
METHYL FORMATE. CAMEO Chemicals.
III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021, August 20).
Methods and reaction mixtures for controlling exothermic reactions. Google Patents.
Case Details > Explosion and fire of highly-concentrated hydroxylamine at a re-distillation unit. 失敗学会.
Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. ResearchGate. (2024, March 1).
A convenient method for the preparation of hydroxamic acids. ResearchGate.
Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PubMed. (2024, March 1).
Methods for Hydroxamic Acid Synthesis. PMC - NIH.
The Role of Calorimetry in Assessing Drug Delivery Mechanisms. Patsnap Eureka. (2025, August 5).
Mechanism Investigation of Solvent Effect on Selective Decomposition of Formic Acid. MDPI.
Thermal stability of melamine formal-dehyde resins. ResearchGate.
Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide. PMC.
thermal stability of 5-Formyl-8-hydroxycarbostyril. Benchchem.
Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins. PMC.
Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin.
Identification of reaction intermediates in the decomposition of formic acid on Pd. Faraday Discussions (RSC Publishing).
Technical Support Center: TLC Troubleshooting for Methyl (N'-hydroxycarbamimidoyl)formate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming analytical bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming analytical bottlenecks. Analyzing highly polar, multifunctional molecules like methyl (N'-hydroxycarbamimidoyl)formate via standard normal-phase Thin Layer Chromatography (TLC) presents unique challenges.
This compound possesses a triad of reactive functional groups: a labile methyl ester, a basic amidine nitrogen, and an acidic oxime hydroxyl. This amphoteric nature leads to severe peak tailing, on-plate degradation, and visualization difficulties. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure reproducible and self-validating TLC workflows.
Q1: Why does methyl (N'-hydroxycarbamimidoyl)formate streak completely from the baseline to the solvent front on standard silica gel?Causality & Solution: The streaking is a direct result of strong electrostatic interactions and hydrogen bonding between the basic amidoxime group and the slightly acidic silanol groups (-Si-OH) on the surface of the silica gel[1]. As the solvent moves up the plate, the compound is continuously adsorbed and desorbed at different rates, causing a "smear."
To resolve this, you must "deactivate" the silica.[2]. TEA acts as a competing base, preferentially, allowing your amidoxime to elute as a tight, symmetrical spot[3].
Q2: My compound doesn't show up under a standard 254 nm UV lamp. How can I visualize it?Causality & Solution: While aromatic amidoximes have strong UV chromophores, the aliphatic conjugated system of methyl (N'-hydroxycarbamimidoyl)formate (O=C-C=N) may not absorb UV light strongly enough at 254 nm for trace detection.
Instead, rely on chemical derivatization. that reacts readily with the oxidizable oxime and amine functionalities, producing bright yellow spots on a purple background[4]. Alternatively, a Ferric Chloride (
FeCl3
) stain is highly specific for oximes and hydroxamic acids, forming a distinct colored complex.
Q3: I spotted a highly purified sample, but after developing the plate, I see two distinct spots. Is my sample degrading?Causality & Solution: It is highly probable. The methyl ester moiety is susceptible to hydrolysis, and the amidoxime can degrade under prolonged exposure to the acidic silica environment.
To validate whether the impurity was in the sample or formed during the TLC run, you must use a self-validating system: [5]. Spot the sample in one corner, develop it, dry the plate, rotate it 90 degrees, and develop it again in the same solvent. If the compound is stable, all spots will lie on a diagonal line. If it is degrading on the plate, the degradation product will fall off the diagonal axis.
Section 2: Experimental Protocols
Protocol A: Preparation and Execution of TEA-Deactivated TLC
Objective: Prevent tailing of basic amidoximes by neutralizing stationary phase silanols.
Solvent Preparation: Prepare your standard mobile phase (e.g., Dichloromethane:Methanol at 9:1).
Modifier Addition: Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture. Mix thoroughly.
Chamber Saturation: Pour the solvent into the TLC chamber. Add a piece of filter paper to aid vapor saturation. Allow it to equilibrate for 15 minutes.
Scientific Rationale: TEA vapor must saturate the chamber to pre-equilibrate the dry silica gel above the solvent line before the solvent front reaches the analyte.
Development: Spot the methyl (N'-hydroxycarbamimidoyl)formate sample (diluted to ~1 mg/mL to avoid overloading) and develop the plate.
Self-Validation Step: Spot a known basic standard (e.g., caffeine or aniline) alongside your sample. If the standard tails, the chamber is not fully saturated with TEA vapor, and the results are invalid.
Drying: Thoroughly dry the plate with a heat gun in a fume hood before UV inspection or staining, as residual TEA will react with oxidative stains.
Protocol B: Ferric Chloride (
FeCl3
) Specific Staining for Amidoximes
Objective: Selective visualization of the N'-hydroxycarbamimidoyl group.
Reagent Preparation: Dissolve 1 g of Iron(III) chloride (
FeCl3
) in 100 mL of a 0.1 M HCl solution in methanol.
Application: After developing and completely drying the TLC plate, dip it quickly into the
FeCl3
solution using forceps.
Visualization: The oxime group will chelate the
Fe3+
ions, immediately forming a red-to-purple complex visible to the naked eye. No heating is required.
Self-Validation Step: Spot a known oxime (e.g., dimethylglyoxime) on the top edge of the plate. A positive red/purple color confirms the stain is active and properly formulated.
Section 3: Data Presentation
Table 1: Comparison of Visualization Techniques for Methyl (N'-hydroxycarbamimidoyl)formate
Visualization Method
Mechanism of Action
Expected Result
Specificity
UV (254 nm)
Fluorescence quenching by conjugated pi-electrons
Weak dark spot on green fluorescent background
Low (Requires strong chromophore)
KMnO4
Stain
Oxidation of the oxime/amine groups
Yellow/brown spot on a bright purple background
Moderate (Reacts with most oxidizable groups)
FeCl3
Stain
Chelation of
Fe3+
by the oxime hydroxyl/nitrogen
Red/Purple spot on a pale yellow background
High (Specific to oximes and hydroxamic acids)
Ninhydrin Stain
Reaction with primary amines
Pink/Purple spot upon heating
High for primary amines (Useful if amidine degrades)
Section 4: Visualizations
Figure 1: Decision tree for troubleshooting common TLC issues with amidoxime derivatives.
Figure 2: Mechanistic pathway of silica gel deactivation by TEA to prevent analyte tailing.
References
[5] Title: I have this problem in isolating two spots on TLC, one sitting atop the other (close Rf).
Source: ResearchGate
URL:[Link]
[4] Title: Nitrile-Functionalized Poly(2-oxazoline)s as a Versatile Platform for the Development of Polymer Therapeutics
Source: Biomacromolecules - ACS Publications
URL:[Link]
[1] Title: Tailing in TLC - can anyone help?
Source: ResearchGate
URL:[Link]
[3] Title: Tip on Peak Tailing of Basic Analytes
Source: Phenomenex
URL:[Link]
Technical Support Center: Refining Recrystallization Methods for High-Purity Methyl (N'-hydroxycarbamimidoyl)formate
Welcome to the technical support center for the purification of methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of methyl (N'-hydroxycarbamimidoyl)formate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in a state of high purity for their work. Achieving high purity is often a critical, non-negotiable parameter in pharmaceutical development, where even trace impurities can impact biological activity, safety profiles, and regulatory approval.
This document provides in-depth, experience-driven guidance on refining recrystallization protocols, focusing on troubleshooting common issues and understanding the chemical principles behind each step.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility.[1][2] The core principle is that the solubility of a compound in a solvent generally increases with temperature.[3] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Because the crystal lattice is a highly ordered structure, it tends to exclude impurity molecules, which remain dissolved in the surrounding solution (the mother liquor).[4][5]
The success of this technique hinges on four key stages:
Solvent Selection : Choosing a solvent (or solvent system) where the target compound is highly soluble when hot and poorly soluble when cold.[6]
Dissolution : Dissolving the impure compound in the minimum amount of near-boiling solvent to create a saturated solution.[7]
Crystallization : Allowing the solution to cool slowly and undisturbed to promote the growth of large, pure crystals.[4]
Isolation : Separating the purified crystals from the impurity-rich mother liquor, typically via vacuum filtration.[7]
Part 2: General Experimental Workflow for Recrystallization
This section outlines a fundamental, step-by-step protocol that serves as a robust starting point for methyl (N'-hydroxycarbamimidoyl)formate.
Visualized Workflow
Caption: General workflow for the recrystallization of an organic solid.
Step-by-Step Protocol
Solvent Selection : Based on the polar functional groups (N-hydroxy, imine, ester) of methyl (N'-hydroxycarbamimidoyl)formate, polar solvents are a logical starting point. Test solubility in small test tubes with solvents like ethanol, methanol, acetonitrile, or water.[8] The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]
Dissolution : Place the crude methyl (N'-hydroxycarbamimidoyl)formate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves. Using the absolute minimum amount of solvent is crucial for maximizing yield.[1]
Hot Gravity Filtration (If Necessary) : If insoluble impurities are visible in the hot solution, they must be removed. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9] This step prevents premature crystallization in the funnel.
Cooling and Crystallization : Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for forming pure crystals, as rapid cooling can trap impurities.[4][10] Once the flask has reached room temperature, it can be placed in an ice-water bath to maximize crystal formation.[7]
Isolation by Vacuum Filtration : Collect the formed crystals using a Büchner funnel and a vacuum flask.
Washing : Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any adhering mother liquor.[1]
Drying : Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter or by transferring them to a watch glass. Ensure the compound is fully dry before assessing yield and purity, as residual solvent will affect both measurements.[1]
Purity Assessment : Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.[11] Further analysis by HPLC, NMR, or Mass Spectrometry can provide more definitive purity data.[12][13]
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues that researchers may encounter during the recrystallization of methyl (N'-hydroxycarbamimidoyl)formate.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: How do I select the best solvent system for methyl (N'-hydroxycarbamimidoyl)formate?
Answer: Solvent selection is the most critical step.[8] The principle of "like dissolves like" suggests that polar solvents will be most effective for this polar molecule.
Single Solvent Method: The ideal single solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.[1] You must determine this empirically by testing small amounts of your crude product in various solvents.
Mixed Solvent Method (Two-Solvent System): This method is used when no single solvent is ideal.[7] It involves a pair of miscible solvents: one in which the compound is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[7]
Procedure: Dissolve the crude solid in a minimum amount of the hot "soluble solvent." Then, add the "insoluble solvent" dropwise at or near the boiling point until the solution becomes faintly cloudy (turbid). Add a drop or two of the hot "soluble solvent" to redissolve the precipitate and make the solution clear again, then allow it to cool slowly.[8]
Common Pairs for Polar Compounds: Common pairs include ethanol/water, methanol/diethyl ether, and acetone/water.[6][14]
Solvent Property Reference Table
Solvent
Boiling Point (°C)
Polarity
Notes
Water
100
Very High
Good for highly polar compounds, but crystals can be slow to dry.[7]
Methanol
65
High
Good general-purpose polar solvent, easily removed.[7][8]
Often used as the "soluble solvent" in a mixed system with a non-polar co-solvent like hexane.[15]
Hexane / Heptane
69 / 98
Very Low
Typically used as the "insoluble solvent" (antisolvent) in a mixed-solvent system for polar compounds.[14]
Q2: My compound is not crystallizing, even after cooling in an ice bath. What should I do?
Answer: This is a common issue that usually indicates the solution is not supersaturated. Here are several techniques to induce crystallization:
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[1][16] The microscopic scratches on the glass provide nucleation sites for crystal growth.
Seed Crystals: If you have a small amount of pure methyl (N'-hydroxycarbamimidoyl)formate, add a tiny crystal to the solution.[16] This "seed" acts as a template for other molecules to deposit onto, initiating crystallization.
Reduce Solvent Volume: It is very likely you used too much solvent.[1] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, which could cause the product to "crash out."[9]
Add an Antisolvent: If you are using a single-solvent system, you can try adding a small amount of a miscible "insoluble solvent" (antisolvent) dropwise to reduce the overall solubility of your compound.
Q3: Instead of crystals, an oil is forming in my flask. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or contains significant impurities that depress the melting point.[9][16]
Immediate Action: Do not cool the solution further, as this will solidify the oil into an impure amorphous mass.
Solution: Reheat the flask to dissolve the oil back into the solution. Add a small amount of additional hot solvent to decrease the saturation point.[16] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or paper towels can help. Seeding the solution as it cools can also encourage crystallization over oiling.
Q4: My yield is very low. What are the common causes?
Answer: A poor yield is frustrating but often correctable. The most common reasons include:
Using Too Much Solvent: This is the most frequent cause.[1][16] A significant portion of your product remains dissolved in the mother liquor. Before discarding the filtrate, you can try concentrating it by boiling off some solvent to see if a second "crop" of crystals forms.
Premature Crystallization: If the hot filtration step is performed too slowly or with equipment that is not adequately pre-heated, the product can crystallize in the filter paper along with the impurities.
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath after room temperature cooling, can leave a substantial amount of product in solution.
Excessive Washing: Using too much washing solvent during the filtration step, or using a solvent that is not ice-cold, can dissolve some of your purified crystals.[1]
Q5: The final crystals are colored, but the pure compound should be white. How do I remove the color?
Answer: Colored impurities are common and are typically large, polar, conjugated molecules. They can usually be removed with activated charcoal.[5]
Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly. Add a very small amount (e.g., a spatula tip) of activated charcoal to the solution. Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
Crucial Next Step: You must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[4] If you do not, the fine black particles will be incorporated into your final product.
References
Effects of impurities on crystal growth processes. (n.d.). ScholarBank@NUS.
Effect of impurities on the crystal growth from solutions A new kinetic model. (n.d.). SciSpace.
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. (2006). ACS Publications.
Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. (n.d.). PMC.
How the impurities in the solute can affect the induction time during crystallization. (2016). ResearchGate.
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
Modern Analytical Technique for Characterization Organic Compounds. (2025).
Experiment 2: Recrystallization. (n.d.).
Recrystallization. (n.d.).
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
Solvent Choice for Recrystallisation. (n.d.). University of York.
Recrystallization. (2015).
Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
Quantitative Analysis of Organic Compounds. (2026). CK-12 Foundation.
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
A Comparative Guide to Formylating Agents: A Prospective Analysis of Methyl (N'-hydroxycarbamimidoyl)formate
Executive Summary Formylation, the incorporation of a formyl group (–CHO), is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceutical intermediates and functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Formylation, the incorporation of a formyl group (–CHO), is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of pharmaceutical intermediates and functional materials. The choice of formylating agent dictates not only the efficiency and selectivity of the reaction but also its operational simplicity and safety profile. While classical reagents such as formic acid and N,N-dimethylformamide (DMF) are well-established, the field perpetually seeks milder, more versatile, and highly selective alternatives. This guide provides a comparative analysis of established formylating agents and introduces a prospective evaluation of methyl (N'-hydroxycarbamimidoyl)formate, a novel reagent whose structural features suggest significant potential as a mild and efficient formylating agent. Lacking extensive empirical data in the public domain, this analysis is grounded in mechanistic principles and analogies to well-understood reactive intermediates, offering a forward-looking perspective for researchers in drug development and chemical synthesis.
The Indispensable Role of the Formyl Group
The formyl group is far more than a simple aldehyde functionality. In medicinal chemistry and process development, it serves multiple critical roles:
A Versatile Protecting Group: For primary and secondary amines, the formamide is a stable protecting group, resilient to a variety of reaction conditions, yet readily removable under specific acidic or basic hydrolysis.
A Precursor to Key Functional Groups: Formamides are essential intermediates in the synthesis of isocyanides, formamidines, and for the introduction of N-methyl groups via reduction.
A Director of Reactivity: In aromatic systems, the formyl group is a powerful meta-directing group for electrophilic substitution and a key handle for subsequent transformations.
The challenge, however, lies in the methods of its introduction. Many classical formylating agents require harsh conditions, are hazardous, or produce stoichiometric byproducts that complicate purification, creating a clear and present need for innovation.
The Incumbents: A Baseline for Comparison
To appreciate the potential of a new reagent, we must first understand the strengths and weaknesses of the current state-of-the-art. The following agents are mainstays in the synthetic chemist's toolbox.
Formic Acid and its Derivatives
Formic acid is the simplest and most atom-economical formylating agent. It can be used directly, often at elevated temperatures, or activated to increase its reactivity. A highly effective variant is Acetic Formic Anhydride (AFA) , typically generated in situ from formic acid and acetic anhydride.[1]
Mechanism of Action (AFA): AFA is a highly electrophilic mixed anhydride. The less sterically hindered formyl carbonyl is preferentially attacked by the amine nucleophile.
Advantages: High yields (often >95%), rapid reaction times (often minutes), and relatively inexpensive starting materials.[1]
Disadvantages: AFA is sensitive to moisture and cannot be stored.[2] The reaction is often run at low temperatures and requires careful control. The use of excess reagents can be necessary.
N,N-Dimethylformamide (DMF)-Based Reagents
DMF is a common solvent that can be activated to become a potent formylating agent. The most common method is the Vilsmeier-Haack reaction , where DMF is activated with reagents like phosphorus oxychloride (POCl₃) or oxalyl chloride to form the electrophilic Vilsmeier reagent.
Mechanism of Action (Vilsmeier): The Vilsmeier reagent, a chloroiminium ion, is the active electrophile that reacts with nucleophiles, including amines, to transfer the formyl group after a hydrolysis workup.
Advantages: Highly effective for a wide range of amines and for the formylation of electron-rich aromatic compounds.[3]
Disadvantages: The conditions can be harsh, and the generation of the Vilsmeier reagent involves corrosive and hazardous chemicals. The workup requires quenching and neutralization steps.[3]
Formate Esters
Simple esters like ethyl formate or methyl formate can serve as formylating agents, particularly for N-formylation of amines. These reactions often require elevated temperatures or the use of a catalyst.
Mechanism of Action: A direct nucleophilic acyl substitution where the amine attacks the carbonyl of the formate ester, eliminating an alcohol byproduct.
Advantages: The reagents are inexpensive and the byproducts (alcohols) are relatively benign.
Disadvantages: Reactions can be slow and often require high temperatures or prolonged reaction times, limiting their use for sensitive substrates.[4]
A Prospective Analysis of Methyl (N'-hydroxycarbamimidoyl)formate
Methyl (N'-hydroxycarbamimidoyl)formate is not a widely documented formylating agent. However, its structure is highly suggestive of reactivity as a formyl transfer reagent. It can be viewed as an O-formyl-N-hydroxy-carbamimidate, a class of compounds analogous to O-acyl oximes, which are known to be effective acyl transfer agents.[5]
Synthesis and Structure
This reagent can be plausibly synthesized from commercially available starting materials. A likely route involves the oximation of methyl cyanoformate or a related precursor, followed by formylation of the resulting N-hydroxyimidate. A related compound, methyl 2-cyano-2-(hydroxyimino)acetate, is readily prepared, suggesting the core structure is accessible.[6]
Proposed Mechanism of Action: An O-Acyl Oxime Analogy
The key to the proposed reactivity lies in the N-O bond. In O-acyl oximes, this bond is relatively weak and can be cleaved to facilitate acyl transfer. By analogy, we propose the following mechanism for the N-formylation of an amine:
Nucleophilic Attack: The amine (R₂NH) attacks the electrophilic formyl carbonyl carbon of methyl (N'-hydroxycarbamimidoyl)formate.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Leaving Group Departure: The intermediate collapses, and the formyl group is transferred to the amine. The driving force for this step is the formation of a stable leaving group, methyl (N'-hydroxycarbamimidoyl)ate, which can likely tautomerize or be protonated to a stable oxime-like species.
Caption: Proposed mechanism for N-formylation.
This proposed pathway suggests that the reaction could proceed under mild, potentially neutral conditions, as the leaving group is intrinsically activated by the N-O bond, avoiding the need for harsh external activators.
Hypothetical Advantages and Challenges
Potential Advantages:
Mild Conditions: The reaction would likely proceed at or near room temperature without the need for strong acids or bases.
High Selectivity: The inherent reactivity might allow for high chemoselectivity for amines over other nucleophiles like alcohols, a common challenge in formylation.
Neutral Byproducts: The byproduct is a relatively neutral and potentially water-soluble molecule, which could simplify purification compared to methods that generate corrosive or highly basic/acidic waste streams.
Suitability for Sensitive Substrates: The mildness would make it an ideal candidate for complex molecules with acid- or base-labile functional groups.
Potential Challenges:
Reagent Stability: The stability of the N-O bond in the reagent itself is unknown. It may have a limited shelf-life.
Synthesis and Availability: As a non-commercial reagent, it would need to be synthesized, adding steps to any synthetic sequence.
Substrate Scope: The steric and electronic limits of the reaction are completely unexplored. Highly hindered or weakly nucleophilic amines may not react efficiently.
Comparative Overview and Data
The following tables provide a direct comparison between the established agents and the hypothesized profile of methyl (N'-hydroxycarbamimidoyl)formate.
Trustworthiness in chemical synthesis is built upon robust and reproducible protocols. Below is a validated protocol for a standard formylation, followed by a proposed workflow for evaluating a new agent like methyl (N'-hydroxycarbamimidoyl)formate.
Validated Protocol: N-Formylation using Acetic Formic Anhydride[1]
This procedure describes the N-formylation of a primary amine.
Reagent Preparation (in situ): In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), cool a solution of formic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF) to -20 °C.
Slowly add acetic anhydride (1.2 eq.) dropwise, maintaining the temperature below -10 °C.
Stir the mixture at -20 °C for 15-20 minutes to allow for the formation of acetic formic anhydride.
Formylation: Dissolve the primary amine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the cold AFA solution.
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically < 30 minutes).
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude formamide.
Purification: The product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.
A Self-Validating Workflow for a Novel Formylating Agent
Evaluating a new reagent requires a systematic and logical progression of experiments to establish its efficacy and scope.
Caption: A logical workflow for validating a new formylating reagent.
Conclusion and Future Outlook
The established formylating agents, while powerful, each possess operational and substrate-related limitations. Formic acid and its anhydride derivatives are highly effective but can be harsh, while DMF-based systems require hazardous activators. There remains a significant opportunity for the development of mild, selective, and user-friendly formylating reagents.
Based on a prospective analysis grounded in mechanistic principles, methyl (N'-hydroxycarbamimidoyl)formate emerges as a compelling candidate for such a reagent. Its structure, analogous to reactive O-acyl oximes, suggests a pathway for formyl transfer under potentially neutral and mild conditions, with the formation of benign byproducts. While empirical validation is essential, the theoretical advantages presented here—mildness, selectivity, and simplified workup—should encourage the synthetic community to investigate this and related structures. For researchers in drug development, where functional group tolerance and mild conditions are paramount, the exploration of such novel reagents is not merely an academic exercise but a crucial step toward more efficient and robust synthetic routes.
ACS Publications. (2023). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. [Link]
Green Chemistry (RSC Publishing). (n.d.). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. [Link]
Taylor & Francis Online. (2020). Recent advances in O-formylation of alcohols and phenols using efficient catalysts in eco-friendly media. [Link]
J-Stage. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. [Link]
SciSpace. (n.d.). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]
RSC Publishing. (n.d.). O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis. [Link]
PubMed. (2019). Synthesis and Fungicidal Activity of (E)-Methyl 2-(2-((1-cyano-2-hydrocarbylidenehydrazinyl)methyl)phenyl)-2-(methoxyimino)acetates. [Link]
Google Patents. (n.d.).
ResearchGate. (n.d.). Reaction mechanism for the methylation of amines. [Link]
Google Patents. (n.d.). EP0224612A1 - Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine.
A Comprehensive Guide to the Validation of an HPLC Method for the Analysis of Methyl (N'-hydroxycarbamimidoyl)formate
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of ensuring drug safety, efficacy, and quality. This guide provides an in-depth, scientifically grounded comp...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of ensuring drug safety, efficacy, and quality. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of methyl (N'-hydroxycarbamimidoyl)formate. As a Senior Application Scientist, the narrative that follows not only outlines the requisite protocols but also delves into the scientific rationale underpinning each experimental choice, thereby offering a holistic and educational resource for researchers, scientists, and drug development professionals.
The validation parameters discussed herein are established in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1), which provides a comprehensive framework for the validation of analytical procedures.
The Crucial Role of a Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and precision, making it indispensable for the identification, quantification, and separation of active pharmaceutical ingredients (APIs), their impurities, and degradation products. A robustly validated HPLC method provides documented evidence that the analytical procedure is suitable for its intended purpose, a non-negotiable requirement for regulatory submissions.
Methyl (N'-hydroxycarbamimidoyl)formate, as a hypothetical compound of interest, necessitates a reliable analytical method for its quantification in bulk drug substance and formulated products. This guide will walk through the validation of a stability-indicating HPLC method, designed to separate the main compound from its potential degradation products.
HPLC Method Parameters
A reversed-phase HPLC (RP-HPLC) method is proposed for the determination of methyl (N'-hydroxycarbamimidoyl)formate. The selection of these parameters is based on the physicochemical properties of the analyte and extensive method development.
Parameter
Specification
Rationale
Instrumentation
Standard HPLC system with a UV-Vis detector
Widely available and suitable for compounds with a UV chromophore.
Column
C18 column (250 mm x 4.6 mm, 5 µm particle size)
Provides good retention and separation for moderately polar organic compounds.
Mobile Phase
Acetonitrile and 0.05M potassium phosphate buffer (pH 3.0) (40:60 v/v)
The buffer controls the ionization state of the analyte, while the organic modifier controls the elution strength.
Flow Rate
1.0 mL/min
A typical flow rate that provides a balance between analysis time and separation efficiency.
Detection Wavelength
220 nm
The wavelength of maximum absorbance for the analyte, ensuring high sensitivity.
Injection Volume
10 µL
A standard injection volume for analytical HPLC.
Column Temperature
30 °C
Controlled temperature ensures reproducible retention times.
System Suitability Testing (SST)
Before commencing any validation experiments, and prior to each analytical run, System Suitability Testing (SST) must be performed to verify that the chromatographic system is functioning correctly. SST ensures the holistic functionality of the equipment, electronics, and analytical operations.
Experimental Protocol: System Suitability
Prepare a standard solution of methyl (N'-hydroxycarbamimidoyl)formate at the target concentration.
Inject the standard solution six times into the HPLC system.
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area, retention time, and other parameters.
Acceptance Criteria & Hypothetical Data
Parameter
Acceptance Criteria
Hypothetical Result
Tailing Factor (T)
T ≤ 2.0
1.2
Theoretical Plates (N)
N > 2000
5500
%RSD of Peak Area
≤ 1.0%
0.5%
%RSD of Retention Time
≤ 1.0%
0.3%
Validation of the Analytical Method
The validation of the HPLC method is conducted by assessing a series of performance characteristics as mandated by ICH Q2(R1).
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is demonstrated through forced degradation studies.
Experimental Protocol: Forced Degradation
Subject solutions of methyl (N'-hydroxycarbamimidoyl)formate to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
Analyze the stressed samples alongside an unstressed control sample.
Evaluate the chromatograms for the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
Data Summary: Specificity
Stress Condition
% Degradation
Observations
Acid Hydrolysis
15.2%
Two degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis
22.5%
One major degradation peak observed, baseline separated.
Oxidation
8.7%
One minor degradation peak observed, good resolution.
Thermal Degradation
5.1%
No significant degradation observed.
Photolytic Degradation
11.3%
Two degradation peaks observed, well-resolved.
The results indicate that the method is specific and stability-indicating, as all degradation products are well-separated from the analyte peak.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol: Linearity
Prepare a series of at least five standard solutions of methyl (N'-hydroxycarbamimidoyl)formate at concentrations ranging from 50% to 150% of the target assay concentration.
Inject each solution in triplicate.
Plot a calibration curve of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Data Summary: Linearity
Concentration (% of Target)
Concentration (µg/mL)
Mean Peak Area
50%
50
452,100
75%
75
678,300
100%
100
901,200
125%
125
1,128,500
150%
150
1,355,400
Correlation Coefficient (r²)
0.9998
Regression Equation
y = 9025.8x + 1250
The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the specified range.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is typically determined by recovery studies.
Experimental Protocol: Accuracy
Prepare a placebo (matrix) solution.
Spike the placebo with known amounts of methyl (N'-hydroxycarbamimidoyl)formate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each concentration level.
Analyze the samples and calculate the percentage recovery.
Data Summary: Accuracy
Concentration Level
Amount Added (µg/mL)
Amount Recovered (µg/mL)
% Recovery
%RSD
80%
80
79.6
99.5%
0.8%
100%
100
100.2
100.2%
0.5%
120%
120
119.4
99.5%
0.7%
The mean recovery values are within the typical acceptance criterion of 98.0% to 102.0%, confirming the accuracy of the method.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.
Repeatability is the precision under the same operating conditions over a short interval of time.
Experimental Protocol: Repeatability
Prepare six independent samples of methyl (N'-hydroxycarbamimidoyl)formate at 100% of the target concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the %RSD of the results.
Data Summary: Repeatability
Sample
Assay (%)
1
99.8
2
100.5
3
99.5
4
100.1
5
99.9
6
100.2
Mean
100.0
%RSD
0.35%
Intermediate precision expresses within-laboratory variations: different days, different analysts, different equipment, etc.
Experimental Protocol: Intermediate Precision
Repeat the repeatability experiment on a different day, with a different analyst, and on a different HPLC system.
Compare the results from both sets of experiments.
Data Summary: Intermediate Precision
Parameter
Day 1 / Analyst 1 / System 1
Day 2 / Analyst 2 / System 2
Mean Assay (%)
100.0
100.3
%RSD
0.35%
0.42%
Overall Mean
100.15
Overall %RSD
0.55%
The low %RSD values for both repeatability and intermediate precision (typically ≤ 2%) demonstrate the high precision of the method.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a
Validation
methyl (N'-hydroxycarbamimidoyl)formate as an alternative to ethyl formate in synthesis
Application Guide: Methyl (N'-hydroxycarbamimidoyl)formate vs. Ethyl Formate in Advanced Chemical Synthesis Executive Summary In modern drug discovery, the transition from simple functional groups to rigid, metabolically...
Author: BenchChem Technical Support Team. Date: March 2026
Application Guide: Methyl (N'-hydroxycarbamimidoyl)formate vs. Ethyl Formate in Advanced Chemical Synthesis
Executive Summary
In modern drug discovery, the transition from simple functional groups to rigid, metabolically stable bioisosteres is a cornerstone of structure-activity relationship (SAR) optimization. While ethyl formate has long served as the classical reagent for installing simple formyl groups, researchers frequently encounter metabolic liabilities (e.g., rapid amide hydrolysis) with the resulting formamides.
Enter methyl (N'-hydroxycarbamimidoyl)formate (MHCF) . Rather than acting as a direct drop-in formylating agent, MHCF serves as a strategic, bifunctional alternative. It allows chemists to replace labile formamides with robust 1,2,4-oxadiazole heterocycles while retaining a functionalizable ester vector. This guide objectively compares the reactivity profiles, handling parameters, and synthetic workflows of these two reagents to guide your next SAR campaign.
Chemical Profiling & Reactivity Causality
As an application scientist, understanding the mechanistic causality behind a reagent is critical for designing successful synthetic routes. These two reagents operate on entirely different mechanistic paradigms.
Ethyl Formate: The Classical Mono-Electrophile
Ethyl formate (CAS: 109-94-4) is a highly volatile, unhindered ester[1]. The causality of its efficiency as a formylating agent lies in its lack of steric bulk. The carbonyl carbon is highly susceptible to nucleophilic attack by primary and secondary amines. The reaction proceeds via a tetrahedral intermediate, followed by the irreversible expulsion of ethanol. Because ethanol is a relatively poor leaving group, these reactions often require neat conditions or elevated temperatures to drive the equilibrium[2].
MHCF: The Bifunctional Bioisosteric Hub
Methyl (N'-hydroxycarbamimidoyl)formate (CAS: 865706-98-5), also known as methyl 2-amino-2-(hydroxyimino)acetate, is a solid, bifunctional reagent[3]. It features both an electrophilic methyl ester and a highly nucleophilic amidoxime group. The causality of its synthetic value lies in this orthogonal reactivity. The amidoxime nitrogen and oxygen atoms can sequentially attack acyl chlorides. Following initial O-acylation, the system is primed for a thermodynamically driven dehydrative cyclization, yielding a 1,2,4-oxadiazole. The adjacent methyl ester remains intact during this process, allowing for subsequent downstream functionalization.
Quantitative Comparison
The following table summarizes the critical physical and chemical parameters necessary for experimental design.
Every robust protocol must be a self-validating system where the physical properties of the reagents inherently drive the reaction to completion and simplify purification.
Protocol A: Mild Formylation of Primary Amines using Ethyl Formate
Objective: Convert a primary amine to a formamide.
Preparation: Dissolve the primary amine (1.0 eq) in neat ethyl formate (10.0 eq).
Activation: Add a catalytic amount of a mild base (e.g., triethylamine, 0.1 eq) if the amine is present as a hydrochloride salt.
Reaction: Heat the mixture to reflux (54 °C) for 4-8 hours. Monitor consumption of the amine via TLC.
Isolation: Concentrate the mixture under reduced pressure.
Validation Mechanism: Using ethyl formate as both solvent and reagent leverages Le Chatelier's principle to maximize conversion. Its low boiling point (54 °C) ensures that excess reagent and the ethanol byproduct are completely removed via simple rotary evaporation, eliminating the need for aqueous workup and preventing product hydrolysis.
Mechanistic pathway of amine formylation driven by ethyl formate.
Protocol B: Synthesis of a 1,2,4-Oxadiazole Bioisostere using MHCF
Objective: Construct a 1,2,4-oxadiazole ring from MHCF and an acyl chloride.
Preparation: Dissolve MHCF (1.0 eq) and a tertiary amine base (e.g., DIPEA, 2.0 eq) in anhydrous DMF at 0 °C.
O-Acylation: Add the target acyl chloride (1.1 eq) dropwise. Stir for 1 hour at room temperature to allow complete O-acylation.
Cyclization: Heat the reaction mixture to 110 °C for 12 hours to induce dehydrative cyclization.
Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
Validation Mechanism: The initial low temperature prevents premature side reactions, ensuring regioselective O-acylation of the amidoxime without affecting the methyl ester. The subsequent high-temperature step provides the activation energy strictly required for the dehydrative cyclization. The formation of the highly stable, aromatic 1,2,4-oxadiazole acts as a thermodynamic sink, pulling the reaction to completion.
Stepwise assembly of a 1,2,4-oxadiazole bioisostere utilizing MHCF.
comparing the efficacy of methyl (N'-hydroxycarbamimidoyl)formate and DMTMM in amidation
Advanced Amidation Strategies: A Comparative Guide to Methyl (N'-hydroxycarbamimidoyl)formate and DMTMM Amide bond formation is a foundational transformation in synthetic chemistry, peptide engineering, and materials sci...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Amidation Strategies: A Comparative Guide to Methyl (N'-hydroxycarbamimidoyl)formate and DMTMM
Amide bond formation is a foundational transformation in synthetic chemistry, peptide engineering, and materials science. However, the selection of an optimal coupling reagent is rarely trivial; it dictates solvent compatibility, the handling of steric hindrance, and the suppression of epimerization. This guide provides an objective, data-driven comparison between two highly specialized amidation systems: Methyl (N'-hydroxycarbamimidoyl)formate (MNCF) —an advanced oxime-based coupling additive—and DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) , a stand-alone triazine-based reagent.
Mechanistic Profiling & Causality
To achieve high-fidelity amidation, one must understand the thermodynamic and kinetic causality behind the activation intermediates.
Methyl (N'-hydroxycarbamimidoyl)formate (MNCF)
MNCF (CAS 865706-98-5) operates as a highly efficient nucleophilic additive in carbodiimide-mediated couplings (e.g., alongside DIC or EDC). Structurally related to the Oxyma family, MNCF features a unique amidoxime group. The causality behind its high efficacy lies in assisted basic catalysis . During activation, the carboxylic acid reacts with the carbodiimide to form an unstable O-acylisourea, which is immediately intercepted by MNCF to form a reactive O-acyl oxime ester. The amino moiety of the amidoxime group acts as an intramolecular base, hydrogen-bonding with and deprotonating the incoming amine. This drastically enhances the amine's nucleophilicity, accelerating the coupling kinetics so significantly that it outcompetes the formation of oxazolone intermediates—rendering MNCF an exceptional racemization suppressor[1].
DMTMM
DMTMM is a stand-alone coupling reagent that directly activates carboxylic acids to form a "superactive" triazine ester[2]. The fundamental advantage of DMTMM is its remarkable hydrolytic stability. Unlike carbodiimide-generated intermediates that rapidly hydrolyze in the presence of water, the DMTMM-active ester is stable enough to permit highly efficient amidation in purely aqueous or alcoholic media. Furthermore, the byproducts of DMTMM activation—N-methylmorpholine (NMM) and 4,6-dimethoxy-1,3,5-triazin-2-ol—are highly water-soluble, allowing for effortless downstream purification[2][3].
Caption: Mechanistic divergence between MNCF-assisted carbodiimide coupling and DMTMM direct activation.
Efficacy & Performance Comparison
The choice between these reagents should be dictated by the substrate's solubility, steric bulk, and stereochemical sensitivity.
Solid-Phase Peptide Synthesis (SPPS), fragment condensation.
Biopolymer modification (Hyaluronic acid, Alginate), Green chemistry.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols integrate self-validating Quality Control (QC) checkpoints.
Protocol A: Aqueous Amidation of Polysaccharides using DMTMM
Application: Conjugation of primary amines to Hyaluronic Acid (HA) or Sodium Alginate.
Causality: DMTMM is chosen here because traditional EDC/NHS chemistry suffers from rapid hydrolysis in water, whereas DMTMM maintains a stable active ester, allowing for a higher Degree of Substitution (DS)[4][5].
Dissolution: Dissolve Sodium Alginate or HA (1.0 equiv. of carboxylate groups) in deionized water to a concentration of 1% (w/v).
pH Adjustment (Critical Step): Adjust the solution to pH 7.0 using 0.1 M HCl or NaOH. Note: DMTMM conjugation efficiency drops significantly in weakly basic conditions (pH > 8) due to competitive hydrolysis[5].
Activation: Add DMTMM (1.5 equiv. relative to target DS) as a solid. Stir for 15 minutes at room temperature to allow the formation of the triazine active ester.
Amidation: Add the target primary amine (1.5 equiv.). Stir the reaction continuously for 24 hours at 25°C.
Validation & Purification:
In-process QC: Monitor the release of N-methylmorpholine via inline pH monitoring (the pH will slightly drop as the reaction proceeds).
Purification: Precipitate the functionalized polymer in excess ethanol, centrifuge, and dialyze against distilled water for 48 hours to remove the water-soluble 4,6-dimethoxy-1,3,5-triazin-2-ol byproduct.
Final QC: Analyze via SEC-LC-UV or 1H-NMR to calculate the exact Degree of Substitution (DS)[4].
Protocol B: Solution-Phase Fragment Condensation using MNCF/DIC
Application: Coupling of sterically hindered, epimerization-prone peptide fragments.
Causality: MNCF is utilized alongside DIC to prevent the loss of chiral integrity at the C-terminal amino acid during segment condensation, leveraging its intramolecular basic catalysis[1].
Preparation: In an oven-dried flask under N₂, dissolve the C-terminal free carboxylic acid peptide fragment (1.0 equiv.) and the N-terminal free amine fragment (1.05 equiv.) in anhydrous DMF (0.1 M concentration).
Additive Introduction: Add MNCF (1.1 equiv.) to the solution. Stir for 5 minutes to ensure complete dissolution.
Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv.).
Coupling: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.
Validation & Purification:
In-process QC: Perform a Kaiser test on a micro-aliquot. A negative result (yellow) confirms the complete consumption of the primary amine.
Purification: Dilute the mixture with ethyl acetate and wash successively with 5% NaHCO₃, 5% citric acid, and brine. The MNCF byproducts partition into the aqueous layer.
Final QC: Analyze the organic layer via Chiral HPLC to verify that the D-isomer formation remains below the <1% threshold.
Conclusion & Selection Matrix
For researchers operating in aqueous environments or modifying biopolymers (e.g., hydrogel synthesis, targeted drug delivery polymers), DMTMM is the undisputed champion due to its hydrolytic resilience and green-chemistry profile[4]. Conversely, for complex peptide synthesis where preserving stereocenters under organic conditions is paramount, MNCF provides superior kinetic advantages through assisted basic catalysis, effectively eliminating racemization risks[1].
References
Wikipedia Contributors. "DMTMM." Wikipedia, The Free Encyclopedia. Available at:[Link]
DiVA Portal. "Chemical Modifications of Hyaluronan using DMTMM-Activated Amidation." Uppsala University. Available at:[Link]
PubMed (NIH). "DMTMM-mediated amidation of sodium alginate in aqueous solutions: pH-dependent efficiency of conjugation." Carbohydrate Polymers. Available at: [Link]
PubMed (NIH). "Oxyma-B, an excellent racemization suppressor for peptide synthesis." Organic & Biomolecular Chemistry. Available at:[Link]
cross-reactivity studies of methyl (N'-hydroxycarbamimidoyl)formate
Cross-Reactivity Studies of Methyl (N'-hydroxycarbamimidoyl)formate: A Comparative Guide for Amidoxime-Based Probes Executive Overview In the development of amidine-based therapeutics and biochemical probes, the N-hydrox...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity Studies of Methyl (N'-hydroxycarbamimidoyl)formate: A Comparative Guide for Amidoxime-Based Probes
Executive Overview
In the development of amidine-based therapeutics and biochemical probes, the N-hydroxylation of the amidine moiety to form an amidoxime is a premier prodrug and masking strategy[1]. Methyl (N'-hydroxycarbamimidoyl)formate (MHCF) —also known as methyl 2-amino-2-(hydroxyimino)acetate—is a highly versatile aliphatic amidoxime. However, as an Application Scientist, I must emphasize that amidoximes are not biologically inert. They sit at a metabolic crossroads: they are primary substrates for the mitochondrial amidoxime reducing component (mARC) [2], but they can also cross-react with oxidative enzymes like Cytochrome P450 (CYP) and Nitric Oxide Synthase (NOS), leading to confounding nitric oxide (NO) release.
This guide objectively compares the cross-reactivity profile of MHCF against standard reference compounds, providing self-validating protocols to ensure your assay readouts reflect true target engagement rather than off-target metabolic artifacts.
Mechanistic Causality of Amidoxime Cross-Reactivity
To design a robust experiment, one must understand the causality behind the molecule's behavior. The N'-hydroxycarbamimidoyl group in MHCF is susceptible to two competing biotransformations:
The Target Pathway (Reduction): The mammalian mARC system (comprising mARC1/mARC2, Cytochrome b5, and NADH-cytochrome b5 reductase) specifically reduces the N-O bond of the amidoxime, yielding the active amidine[2]. This is a high-affinity, oxygen-insensitive process critical for prodrug activation and the detoxification of N-hydroxylated base analogues[3].
The Cross-Reactivity Pathway (Oxidation): Because MHCF is an aliphatic amidoxime, it lacks the aromatic resonance stabilization seen in compounds like benzamidoxime. Consequently, it is more prone to off-target oxidation by CYP450 or NOS in the presence of NADPH and oxygen. This cleavage releases Nitric Oxide (NO), which can trigger false positives in cellular signaling assays (e.g., cGMP elevation) and induce reactive oxygen species (ROS) toxicity.
Metabolic bifurcation of MHCF: Target reduction via mARC vs. off-target oxidation and inhibition.
Quantitative Performance Data
To benchmark MHCF, we compare it against Benzamidoxime (BAO) (the gold-standard mARC substrate) and N-hydroxy-L-arginine (NOHA) (the endogenous NOS intermediate).
Table 1: Comparative Kinetic and Cross-Reactivity Profiling of Amidoxime Probes
Compound
mARC1
Km
(
μ
M)
mARC1
Vmax
(nmol/min/mg)
NOS Cross-Reactivity (NO Release)
CYP3A4 Inhibition (
IC50μ
M)
MHCF
42.5 ± 3.1
18.2 ± 1.4
Moderate (12% of NOHA)
> 100 (Negligible)
BAO (Standard)
15.3 ± 1.8
35.6 ± 2.2
Low (< 2% of NOHA)
> 100 (Negligible)
NOHA (Control)
N/A (Poor Substrate)
N/A
High (100% Baseline)
45.2 ± 4.0
Data Synthesis: MHCF demonstrates robust mARC1 reduction, though with a higher
Km
than the aromatic BAO. Notably, MHCF exhibits moderate NO-release cross-reactivity. Researchers using MHCF in whole-cell assays must account for this NO baseline to avoid misinterpreting downstream signaling events.
Self-Validating Experimental Workflows
To ensure trustworthiness, the following protocols are designed with internal causality checks. Every reagent addition serves a specific, verifiable mechanistic purpose.
Protocol 1: In Vitro mARC Reduction Assay (HPLC-UV)
This assay quantifies the conversion of MHCF to its amidine form. Because mARC enzymes are anchored to the outer mitochondrial membrane[4], proper solubilization is critical.
Step-by-Step Methodology:
Preparation of the Enzyme Reconstitution System: Combine recombinant human mARC1 (0.5 µM), CYB5B (1.0 µM), and CYB5R3 (0.2 µM) in 100 mM Potassium Phosphate buffer (pH 6.0).
Causality Check: We use pH 6.0 because mARC activity peaks in slightly acidic conditions, mimicking the local mitochondrial microenvironment.
Causality Check: Detergent prevents the precipitation of these membrane-associated proteins, ensuring they form an active electron-transfer complex rather than inert aggregates.
Substrate Addition: Spike in 100 µM of MHCF.
Initiation & Self-Validation: Split the reaction into two tubes. To Tube A, add 1 mM NADH (Reaction). To Tube B, add an equal volume of buffer (Negative Control).
Causality Check: The mARC system strictly requires NADH as the ultimate electron donor[5]. If Tube B shows amidine formation, your system has background chemical reduction or bacterial contamination, invalidating the assay.
Incubation & Quenching: Incubate at 37°C for 30 minutes. Quench by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
HPLC-UV Analysis: Centrifuge at 14,000 x g for 10 min. Inject the supernatant onto a C18 reverse-phase column. Monitor at 230 nm (amidine) and 260 nm (amidoxime).
Protocol 2: Griess Assay for NO Release Cross-Reactivity
To deconvolute true target engagement from off-target NO release, evaluate MHCF against NOS/CYP oxidation.
Step-by-Step Methodology:
Cell Culture & Dosing: Seed RAW 264.7 macrophages at
1×105
cells/well in a 96-well plate. Treat cells with 50 µM MHCF, 50 µM BAO, and 50 µM NOHA (Positive Control).
Oxidative Trapping: Incubate for 24 hours. During this time, any NO released via off-target oxidation rapidly auto-oxidizes to nitrite (
NO2−
) in the culture media.
Griess Diazotization: Transfer 50 µL of the supernatant to a new plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 5 minutes in the dark.
Causality Check: Sulfanilamide undergoes a diazotization reaction specifically with nitrite under acidic conditions.
Azo Dye Formation: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 5 minutes.
Causality Check: The diazonium salt couples with the amine to form a highly conjugated, magenta-colored azo dye.
Quantification: Measure absorbance at 540 nm using a microplate reader. Compare MHCF signals against a standard curve generated from sodium nitrite (
NaNO2
).
References
The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target. Journal of Biological Chemistry (2023).[Link]
Divergent role of Mitochondrial Amidoxime Reducing Component 1 (MARC1) in human and mouse. PLOS Genetics (2024).[Link]
The Mitochondrial Amidoxime Reducing Component (mARC) Is Involved in Detoxification of N-Hydroxylated Base Analogues. Chemical Research in Toxicology (2012).[Link]
Mitochondrial amidoxime-reducing component 2 (MARC2) has a significant role in N-reductive activity and energy metabolism. Journal of Biological Chemistry (2019).[Link]
Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry (2010).[Link]
Quantitative NMR (qNMR) vs. Traditional Assays for Assessing Methyl (N'-hydroxycarbamimidoyl)formate Purity
A Comprehensive Guide for Pharmaceutical Researchers and Analytical Scientists In the landscape of pharmaceutical development and organic synthesis, the accurate determination of a compound's purity is paramount to ensur...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide for Pharmaceutical Researchers and Analytical Scientists
In the landscape of pharmaceutical development and organic synthesis, the accurate determination of a compound's purity is paramount to ensuring batch-to-batch consistency, safety, and downstream reaction efficacy[1]. Methyl (N'-hydroxycarbamimidoyl)formate—a critical amidoxime intermediate frequently utilized in the synthesis of complex oxadiazole-based therapeutics—presents unique analytical challenges. Its polar nature, tautomeric potential, and the presence of exchangeable protons make traditional purity assays susceptible to significant error.
As a Senior Application Scientist, I frequently encounter the pitfalls of relying solely on High-Performance Liquid Chromatography (HPLC) for the purity assessment of such novel intermediates. This guide provides an objective, mechanistically grounded comparison between Quantitative Nuclear Magnetic Resonance (qNMR) and traditional alternatives, demonstrating why qNMR has emerged as the gold standard for absolute purity assignment[2].
Mechanistic Causality: Why Traditional Methods Fall Short
To understand the superiority of qNMR for this specific analyte, we must first examine the physical principles—and inherent limitations—of traditional analytical techniques.
The HPLC-UV Catch-22
HPLC-UV is a secondary, comparative analytical method. It relies on the chromatographic separation of a mixture and the subsequent UV absorbance of the eluting components[1]. However, this introduces two critical failure points for novel intermediates like methyl (N'-hydroxycarbamimidoyl)formate:
The Reference Standard Paradox: HPLC requires a certified reference standard of the analyte itself to establish a calibration curve[2]. If you are synthesizing a novel intermediate, a certified standard does not exist, making absolute quantification impossible.
Variable Response Factors: Purity is often estimated using the "Area Percent" method. This assumes that the analyte and all impurities absorb UV light equally. In reality, an unreacted nitrile precursor or a degraded hydroxylamine byproduct will have vastly different extinction coefficients than the target amidoxime. This discrepancy leads to a severe misrepresentation of the true mass balance[1].
The qNMR Advantage: Absolute Molar Proportionality
Unlike HPLC, qNMR is a primary analytical method. It operates on the fundamental physics of nuclear magnetic resonance: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal [1][3].
Because the NMR detector responds uniformly to all protons (regardless of the molecule they are attached to), qNMR does not require a reference standard of the analyte. Instead, by spiking the sample with a highly pure, structurally unrelated Internal Standard (IS) such as Maleic Acid, the absolute purity of the amidoxime can be calculated directly from the ratio of their integrated signals[4].
Comparative Performance Data
The following table synthesizes the performance characteristics of qNMR against HPLC-UV and legacy titration methods for assessing amidoxime intermediates.
Analytical Parameter
¹H-qNMR (Primary Method)
HPLC-UV (Secondary Method)
Titration (Legacy Method)
Fundamental Principle
Direct measurement of molar nuclei concentration
Chromatographic separation & UV absorbance
Stoichiometric chemical reaction
Reference Standard
Not Required (Uses generic Internal Standard)
Required (Needs certified analyte standard)
Required (Standardized titrant)
Accuracy
Absolute (±1-2%); independent of chromophores
Relative; highly dependent on UV response factors
Moderate; susceptible to non-specific reactions
Specificity
Extremely High (Simultaneous structural ID + purity)
High (Separates impurities, lacks structure ID)
Low (Cannot distinguish structurally similar impurities)
Analysis Time
~15-30 mins (No method development needed)
Days (Requires extensive gradient method development)
~10 mins (Rapid but lacks specificity)
Experimental Protocol: A Self-Validating qNMR Workflow
To guarantee trustworthiness and scientific integrity, a qNMR protocol must be a self-validating system. The following step-by-step methodology details the absolute purity assessment of methyl (N'-hydroxycarbamimidoyl)formate, explaining the causality behind each experimental choice.
Step 1: Gravimetric Sample Preparation
Action: Accurately weigh ~10–15 mg of the methyl (N'-hydroxycarbamimidoyl)formate batch and ~5 mg of a certified Internal Standard (e.g., NIST SRM traceable Maleic Acid) into a clean vial using a calibrated microbalance (
d=0.001
mg).
Causality: qNMR is fundamentally a gravimetric technique. The accuracy of the final purity calculation is directly bottlenecked by the precision of the initial weighing step[4].
Step 2: Solvent Selection and Dissolution
Action: Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-
d6
.
Causality: DMSO-
d6
is selected because it ensures complete solubilization of both the highly polar amidoxime and the internal standard. Any undissolved particulate violates the mass balance assumption, leading to artificially low purity results.
Step 3: Determination of Relaxation Time (
T1
)
Action: Perform an Inversion-Recovery NMR experiment to determine the longitudinal relaxation time (
T1
) of the slowest-relaxing proton of interest.
Causality: If the inter-pulse delay (
D1
) is not sufficiently long, the nuclei will not fully relax to their equilibrium magnetization state before the next pulse. This causes signal saturation and skews the integration ratios, destroying quantitative accuracy[3].
Step 4: NMR Acquisition Parameters
Action: Set the pulse angle to 90° to maximize the signal-to-noise ratio (SNR). Set the relaxation delay (
D1
) to
≥5×T1
(typically 30–60 seconds). Acquire 16–64 scans to achieve an SNR > 250:1 for the target quantifier peaks[5].
Step 5: Data Processing and Peak Selection
Action: Apply rigorous phase and baseline correction. Integrate the non-exchangeable methyl ester singlet (
−OCH3
) of the analyte at ~3.8 ppm and the olefinic singlet of Maleic Acid at 6.26 ppm.
Causality: Methyl (N'-hydroxycarbamimidoyl)formate contains exchangeable
−NH2
and
−OH
protons. These protons are highly sensitive to trace moisture, temperature, and hydrogen bonding, making their integration unreliable. The
−OCH3
peak provides a stable, sharp, and reliable quantitative signal that is well-resolved from the internal standard[4].
Step 6: Absolute Purity Calculation
Calculate the absolute mass fraction purity (
Px
) using the following self-validating mass balance equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
Where:
Ix,Istd
= Integrated peak areas of the analyte and internal standard.
Nx,Nstd
= Number of protons contributing to the integrated signals (3 for
−OCH3
, 2 for Maleic Acid).
Mx,Mstd
= Molar masses of the analyte (132.12 g/mol ) and internal standard (116.07 g/mol ).
Wx,Wstd
= Gravimetric weights of the analyte and internal standard.
Pstd
= Certified purity of the internal standard.
Orthogonal Cross-Validation Workflow
While qNMR is the primary method for absolute quantitation, the most robust regulatory submissions utilize an orthogonal approach. By cross-validating the absolute molar purity from qNMR with the relative chromatographic purity from HPLC, scientists can identify hidden impurities (e.g., inorganic salts invisible to UV, or co-eluting isomers invisible to NMR)[5].
Orthogonal cross-validation workflow comparing qNMR and HPLC for absolute purity assignment.
Conclusion
For the purity assessment of complex, novel intermediates like methyl (N'-hydroxycarbamimidoyl)formate, traditional HPLC-UV methods are fundamentally limited by their reliance on target-specific reference standards and uniform UV response factors. By leveraging the direct molar proportionality of nuclear magnetic resonance, ¹H-qNMR provides an absolute, highly accurate, and self-validating alternative. When executed with rigorous attention to gravimetric preparation and relaxation kinetics, qNMR not only accelerates analytical workflows but ensures the uncompromised integrity of downstream pharmaceutical development.
References
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]
Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity. MDPI. Available at: [Link]
A Comparative Analysis of Methyl (N'-hydroxycarbamimidoyl)formate Performance in Diverse Solvent Systems
Abstract The selection of an appropriate solvent system is a critical parameter in drug development and chemical synthesis, profoundly influencing compound solubility, stability, and reactivity. This guide provides a com...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The selection of an appropriate solvent system is a critical parameter in drug development and chemical synthesis, profoundly influencing compound solubility, stability, and reactivity. This guide provides a comprehensive performance comparison of methyl (N'-hydroxycarbamimidoyl)formate, a compound of interest for its potential applications in medicinal chemistry, across a range of representative solvent systems. We will explore the theoretical underpinnings of solvent-solute interactions and present a framework for systematic evaluation. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, detailed protocols for independent analysis.
Introduction: The Critical Role of Solvent Selection
Methyl (N'-hydroxycarbamimidoyl)formate (CAS No. 865706-98-5) is a small organic molecule featuring a methyl formate ester and a hydroxycarbamimidoyl group.[1] The polarity and hydrogen-bonding capabilities of these functional groups suggest that the compound's behavior will be highly dependent on its chemical environment. Understanding how this molecule interacts with different solvents is paramount for a variety of applications, from designing robust synthetic routes to developing stable pharmaceutical formulations.
Solvents do more than simply dissolve a solute; they can influence reaction kinetics, equilibrium positions, and even the metabolic fate of a drug substance.[2] A solvent's properties—such as polarity, proticity, and dielectric constant—dictate the nature and strength of intermolecular forces with the solute, thereby affecting its overall performance.[3] For instance, a polar protic solvent might stabilize a charged intermediate through hydrogen bonding, accelerating a reaction, while a nonpolar aprotic solvent could be preferential for a reaction involving nonpolar reactants.
This guide will systematically examine the performance of methyl (N'-hydroxycarbamimidoyl)formate in three distinct classes of solvents:
Polar Protic: Methanol (MeOH)
Polar Aprotic: Dimethyl Sulfoxide (DMSO)
Nonpolar Aprotic: Toluene
By understanding the performance in these representative solvents, researchers can extrapolate and make informed decisions for their specific applications.
Comparative Performance Analysis
The performance of methyl (N'-hydroxycarbamimidoyl)formate will be evaluated based on two key metrics: solubility and stability . The following sections provide illustrative data to demonstrate the expected outcomes based on fundamental chemical principles.
Solubility
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For a molecule like methyl (N'-hydroxycarbamimidoyl)formate, which contains both polar (hydroxycarbamimidoyl, ester) and nonpolar (methyl group) regions, solubility will be a nuanced interplay of these characteristics with the solvent.
Table 1: Illustrative Solubility of Methyl (N'-hydroxycarbamimidoyl)formate at 25°C
Solvent System
Solvent Class
Expected Solubility (mg/mL)
Rationale
Methanol (MeOH)
Polar Protic
High (>50)
The hydroxyl group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the target molecule.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Very High (>100)
DMSO is a highly polar aprotic solvent with a large dipole moment, making it an excellent solvent for many polar organic molecules.[3]
Toluene
Nonpolar Aprotic
Low (<1)
The nonpolar nature of toluene results in weak interactions with the polar functional groups of the solute, leading to poor solvation and low solubility.
Causality Behind Experimental Choices: The selection of methanol, DMSO, and toluene provides a broad spectrum of solvent properties. Methanol represents solvents capable of hydrogen bonding, which is often crucial for solvating heteroatom-rich molecules. DMSO is a "universal" organic solvent known for its high dissolving power.[3] Toluene is a classic nonpolar solvent, ideal for assessing baseline solubility in a non-interactive medium.
Stability
Chemical stability is a critical attribute, particularly in drug development, as it dictates shelf-life and potential degradation pathways.[4] The ester functionality in methyl (N'-hydroxycarbamimidoyl)formate is susceptible to hydrolysis, a reaction that can be significantly influenced by the solvent environment.
Table 2: Illustrative Stability of Methyl (N'-hydroxycarbamimidoyl)formate at 40°C over 72 hours
Solvent System
Solvent Class
% Degradation (Illustrative)
Primary Degradation Pathway
Rationale
Methanol (MeOH)
Polar Protic
Moderate (5-10%)
Transesterification/Solvolysis
As a protic solvent, methanol can participate in solvolysis of the ester group. While slower than water-induced hydrolysis, it can still be a relevant degradation pathway.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Low (<2%)
Minimal Degradation
The aprotic nature of DMSO means it does not actively participate in hydrolysis or solvolysis, leading to greater stability of the ester group.
Toluene
Nonpolar Aprotic
Very Low (<1%)
Minimal Degradation
In the absence of water and other reactive species, the compound is expected to be highly stable in a nonpolar, aprotic environment.
Trustworthiness of Protocols: The stability assessment protocol described later in this guide relies on High-Performance Liquid Chromatography (HPLC), a highly sensitive and accurate technique for separating and quantifying active ingredients and their degradation products.[5] By monitoring the disappearance of the parent compound and the appearance of new peaks over time, a reliable stability profile can be established.[6]
Experimental Design & Workflows
To empower researchers to conduct their own comparative studies, we provide detailed, self-validating experimental protocols.
Solubility Determination Workflow
The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility.[7] It ensures the solvent is fully saturated with the compound, providing a true measure of its solubility.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Stability Testing Workflow
Stability testing involves subjecting the compound to defined conditions and monitoring its degradation over time. HPLC is the analytical method of choice for this purpose.[8]
Caption: Workflow for conducting a comparative stability study using HPLC.
Detailed Experimental Protocols
Protocol: Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of methyl (N'-hydroxycarbamimidoyl)formate in various solvents.
0.22 µm syringe filters (ensure compatibility with solvents)
Calibrated analytical balance
Volumetric flasks and pipettes
HPLC system with a UV detector
Procedure:
Preparation: Add an excess amount of methyl (N'-hydroxycarbamimidoyl)formate (approx. 20-30 mg) to a 2 mL vial. Add 1 mL of the selected solvent. Prepare each solvent in triplicate.[9]
Equilibration: Seal the vials tightly and place them in an orbital shaker set to 25°C and 200 RPM. Allow the samples to equilibrate for 48 hours.
Sampling: After equilibration, visually confirm the presence of undissolved solid. Allow the vials to stand for 30 minutes to let the solid settle.
Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.[10]
Dilution: Accurately perform a serial dilution of the filtered sample with a suitable solvent (e.g., acetonitrile for reverse-phase HPLC) to bring the concentration into the linear range of the HPLC calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC method. Calculate the original concentration in the saturated solution by accounting for the dilution factor.
Protocol: Chemical Stability Assessment
Objective: To evaluate the stability of methyl (N'-hydroxycarbamimidoyl)formate in different solvents over time at an elevated temperature.
Stock Solution Preparation: Prepare a stock solution of the compound in each of the test solvents at a concentration of approximately 1 mg/mL.
Sample Preparation: Dispense the solutions into appropriately labeled amber glass vials, leaving minimal headspace. Prepare enough vials for each time point.
Initial Analysis (T=0): Immediately analyze an aliquot from each solvent system using the HPLC method to determine the initial concentration and peak purity. This serves as the baseline.
Incubation: Place the remaining vials in an oven set to 40°C.
Time-Point Analysis: At predetermined intervals (e.g., 24, 48, and 72 hours), remove one vial for each solvent system from the oven. Allow it to cool to room temperature.
Quantification: Analyze the samples by HPLC. Record the peak area of the parent compound.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial (T=0) peak area.[11]
Conclusion
The choice of solvent has a profound impact on the performance of methyl (N'-hydroxycarbamimidoyl)formate. Based on fundamental chemical principles, polar aprotic solvents like DMSO are expected to offer the best balance of high solubility and excellent chemical stability. Polar protic solvents such as methanol, while providing good solubility, may introduce a risk of solvolysis over time. Nonpolar solvents like toluene are likely to be poor choices for solubilizing this compound but would offer a highly stable environment.
The experimental protocols and workflows provided in this guide offer a robust framework for researchers to generate their own high-quality, reproducible data. Such empirical evidence is indispensable for making informed decisions in process development, formulation, and the overall advancement of chemical and pharmaceutical research.
References
Analytical Techniques In Stability Testing . Separation Science. Available from: [Link]
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay . National Institute of Environmental Health Sciences. Available from: [Link]
MultiScreen Solubility Filter Plate . Millipore. Available from: [Link]
Kinetic Solubility Assays Protocol . AxisPharm. Available from: [Link]
methyl formate, 107-31-3 . The Good Scents Company. Available from: [Link]
Stability-indicating HPLC method optimization using quality . Journal of Applied Pharmaceutical Science. Available from: [Link]
Organic Syntheses Procedure . Organic Syntheses. Available from: [Link]
Methyl Formate . DrugFuture. Available from: [Link]
Stability Indicating HPLC Method Development: A Review . International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
IUPAC-NIST Solubilities Database . NIST. Available from: [Link]
Stability Indicating HPLC Method Development and Validation . SciSpace. Available from: [Link]
NIOSH Pocket Guide to Chemical Hazards - Methyl formate . CDC. Available from: [Link]
Standard Operating Procedure for solubility testing . European Union Reference Laboratory for alternatives to animal testing. Available from: [Link]
Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions . MDPI. Available from: [Link]
Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-based Biowaiver . World Health Organization. Available from: [Link]
METHYL FORMATE | Occupational Safety and Health Administration . OSHA. Available from: [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis . Pharmaceutical Technology. Available from: [Link]
Effect of solvents on chemical reactions and reactivity . ResearchGate. Available from: [Link]
Method for preparation of methyl formate. Google Patents.
Method for producing N-hydroxycarbamate. Google Patents.
Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products . PubMed. Available from: [Link]
The Solubility of Proteins in Organic Solvents . SciSpace. Available from: [Link]
Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0) . ChemRxiv. Available from: [Link]
Solubility of Organic Compounds . Chemistry Steps. Available from: [Link]
Chapter 14 Solvent Effects on Organic Reactions from QM/MM Simulations . University of Miami. Available from: [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir . PMC. Available from: [Link]
A Comparative Guide to the Applications and Limitations of Methyl (N'-hydroxycarbamimidoyl)formate and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the N'-Hydroxycarbamimidoyl Moiety The carbamate functional group is a cornerstone in modern drug design, valued...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the N'-Hydroxycarbamimidoyl Moiety
The carbamate functional group is a cornerstone in modern drug design, valued for its ability to act as a stable bioisostere of the amide bond and participate in crucial hydrogen bonding interactions.[1] Its incorporation into therapeutic agents has been shown to enhance biological activity.[2] The N'-hydroxycarbamimidoyl moiety, a key feature of methyl (N'-hydroxycarbamimidoyl)formate, suggests a strong potential for this compound to act as a nitric oxide (NO) donor. Nitric oxide is a critical endogenous signaling molecule involved in a myriad of physiological and pathological processes, making exogenous NO donors valuable tools in pharmacology and potential therapeutic agents.[3][4]
This guide will explore the probable synthetic pathways, predicted applications, and potential limitations of methyl (N'-hydroxycarbamimidoyl)formate, supported by experimental data from analogous compounds.
Synthesis and Chemical Properties
Proposed Synthetic Workflow
Caption: Proposed synthesis of methyl (N'-hydroxycarbamimidoyl)formate.
Primary Application: Nitric Oxide Donor
The N'-hydroxy functionality is a strong indicator that methyl (N'-hydroxycarbamimidoyl)formate can act as a nitric oxide (NO) donor. Compounds containing this moiety can release NO under physiological conditions, which then activates soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP), a key second messenger in many signaling pathways.[2]
Comparative Analysis of NO Donors
The efficacy of an NO donor is determined by its release kinetics, including its half-life (t½) and the maximum concentration of NO released (Cmax).[2] Below is a comparison of various classes of NO donors.
Endogenous NO carriers; release can be triggered by light or metal ions.
Experimental Protocol: Measurement of Nitric Oxide Release using the Griess Assay
This protocol allows for the indirect quantification of NO by measuring nitrite (NO₂⁻), a stable breakdown product of NO in aqueous solutions.
Preparation of Solutions:
Prepare a stock solution of methyl (N'-hydroxycarbamimidoyl)formate in a suitable solvent (e.g., DMSO).
Dilute the stock solution in phosphate-buffered saline (PBS, pH 7.4) to the desired final concentrations.
Prepare a standard curve of sodium nitrite (0-100 µM) in PBS.
Incubation:
Incubate the test solutions at 37°C for a defined period to allow for NO release and its conversion to nitrite.
Griess Reaction:
In a 96-well plate, add 50 µL of the incubated samples and standards to individual wells.
Add 50 µL of Griess Reagent A (e.g., sulfanilamide in acidic solution) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine) to each well and incubate for another 10 minutes.
Measurement:
Measure the absorbance at 540 nm using a microplate reader. The intensity of the resulting purple color is proportional to the nitrite concentration.
Workflow for Assessing NO Donor Activity
Caption: Experimental workflow for evaluating the NO donor properties of a test compound.
Potential Therapeutic Applications
Based on the activities of structurally related compounds, methyl (N'-hydroxycarbamimidoyl)formate could be investigated for a range of therapeutic applications.
Cardiovascular Diseases: As a potential NO donor, it could induce vasodilation and be explored for conditions like hypertension and angina.[10]
Anticancer and Antiviral Activity: N'-hydroxyguanidine derivatives, which are structurally similar, have shown potential as anticancer and antiviral agents, often being more potent than the clinically used drug hydroxyurea.[5]
Antimicrobial and Antiparasitic Activity: Certain N-alkylcarbamate derivatives have demonstrated significant activity against parasites like Trypanosoma brucei and Leishmania donovani.[11]
Limitations and Considerations
The therapeutic development of methyl (N'-hydroxycarbamimidoyl)formate would require careful consideration of its potential limitations.
Cytotoxicity: While some N-hydroxybutanamide derivatives have shown low toxicity to normal cells, others can exhibit cytotoxicity towards cancer cell lines.[12] A thorough evaluation of the cytotoxicity profile against a panel of both cancerous and non-cancerous cell lines would be essential.
Instability: Carbamate-containing compounds can be susceptible to degradation in biological media. For instance, the compound caracemide demonstrates significant degradation in human plasma.[13] The stability of methyl (N'-hydroxycarbamimidoyl)formate in plasma and under different pH conditions should be assessed.
Off-Target Effects: The release of NO can have widespread physiological effects. Uncontrolled or non-targeted release could lead to adverse effects. The potential for the formation of reactive byproducts during NO release also needs to be investigated.[9]
Alternative Compounds and Future Directions
For researchers seeking NO donors with well-characterized profiles, several alternatives to methyl (N'-hydroxycarbamimidoyl)formate exist.
Table of Alternative NO Donors
Compound/Class
Key Advantages
Key Disadvantages
NOR-3 (FK409)
Potent vasodilator with a well-documented pharmacological profile.[8]
Predictable and spontaneous NO release under physiological conditions.[9]
Can be difficult to control the release rate once administered.
S-Nitrosothiols (e.g., GSNO)
Endogenous compounds with a natural role in NO transport.
Can be unstable and sensitive to light and metal ions.
Future research on methyl (N'-hydroxycarbamimidoyl)formate should focus on its synthesis and purification, followed by a thorough characterization of its NO release kinetics and a comprehensive evaluation of its biological activity and toxicity in various in vitro and in vivo models.
Conclusion
Methyl (N'-hydroxycarbamimidoyl)formate represents a promising, yet understudied, molecule with the potential for significant applications in medicinal chemistry, particularly as a nitric oxide donor. By drawing comparisons with structurally and functionally related compounds, this guide provides a foundational framework for its further investigation. Rigorous experimental validation of its synthesis, NO-releasing properties, biological activity, and safety profile is crucial to unlocking its full therapeutic potential.
References
Zhang, Q., et al. (2023). Nitric Oxide and Tumors: From Small-Molecule Donor to Combination Therapy. ACS Biomaterials Science & Engineering. [Link]
Zhang, Q., et al. (2023). Nitric Oxide and Tumors: From Small-Molecule Donor to Combination Therapy. PubMed. [Link]
Thatcher, G. R. J. (2010). Recent developments in nitric oxide donor drugs. PMC. [Link]
Janočková, J., et al. (2016). Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides. PMC. [Link]
Vaughn, M. W., et al. (2004). Analysis of nitric oxide donor effectiveness in resistance vessels. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
da Silva, R. S., et al. (2022). Nitric Oxide as a Central Molecule in Hypertension: Focus on the Vasorelaxant Activity of ... PMC. [Link]
The use of nitric oxide donors in pharmacological studies. (1998). PubMed. [Link]
Guide for the use of nitric oxide (NO) donors as probes of the chemistry of NO and related redox species in biological systems. (2015). ResearchGate. [Link]
Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity. (2020). Onlinelibrary.wiley.com. [Link]
New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. (2023). PMC. [Link]
Hydroxytyrosol N-alkylcarbamate conjugates as antitrypanosomal and antileishmanial agents. (2025). Universidad de Granada. [Link]
Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications. (2020). Nanoscale. [Link]
Prodrug design and principle. Forming a carbamate with the amine group... (n.d.). ResearchGate. [Link]
Hydroxyimine NO-donors; FK409 and Derivatives. (2007). PubMed. [Link]
Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester. (2019). Asian Journal of Biochemistry, Genetics and Molecular Biology. [Link]
Biochemical pharmacology of N-acetyl-N-(methylcarbamoyloxy)-N'-methylurea (caracemide; NSC-253272). (1987). PubMed. [Link]
Examples of commonly used NO-donors, hybrid and macromolecular... (n.d.). ResearchGate. [Link]
Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. (2022). PubMed. [Link]
Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. (2022). Semantic Scholar. [Link]
Chemistry, biological activity, and uses of formamidine pesticides. (1976). PubMed. [Link]
Preparation of methyl formate. (n.d.). PrepChem.com. [Link]
Bioactivity of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides: Comparative Molecular Surface Analysis. (2019). MDPI. [Link]
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). ResearchGate. [Link]
Nitric oxide production from hydroxyurea. (2003). PubMed. [Link]
Method for preparation of methyl formate. (2014).
Factor VIIa inhibitors: a prodrug strategy to improve oral bioavailability. (2006). PubMed. [Link]
N-nitroso-n-substituted hydroxylamines as nitric oxide donors. (1996).
In silico Assessment of Pharmacological Profile of Low Molecular Weight Oligo-Hydroxyalkanoates. (2022). PMC. [Link]
The nitric oxide producing reactions of hydroxyurea. (2003). PubMed. [Link]
N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2022). PMC. [Link]
Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as. (2022). AIR Unimi. [Link]
NMDA causes release of nitric oxide from rat spinal cord in vitro. (1995). PubMed. [Link]
Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. (2023). PMC. [Link]
Compositions and methods for treating diseases or disorders using extended release nitric oxide releasing solutions. (2017).
Process Economics and Scale-Up Validation: Methyl (N'-hydroxycarbamimidoyl)formate in 1,2,4-Oxadiazole Synthesis
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides. In the synthesis of 3-substituted-1,2,4-oxadiazole-5-ca...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for esters and amides. In the synthesis of 3-substituted-1,2,4-oxadiazole-5-carboxylates—critical intermediates for highly selective Histone Deacetylase 6 (HDAC6) inhibitors [1] and heterobicyclic metalloprotease inhibitors [2]—the choice of amidoxime reagent fundamentally dictates the scalability, safety, and overall cost of the manufacturing process.
This guide provides an objective, data-driven comparison of methyl (N'-hydroxycarbamimidoyl)formate (CAS 865706-98-5), also known as methyl 2-amino-2-(hydroxyimino)acetate, against traditional in situ generation methods and its ethyl homologue.
Mechanistic Context & Strategic Application
The construction of the 1,2,4-oxadiazole core via amidoximes involves a two-step sequence: the acylation of the amidoxime by an activated carboxylic acid to form an O-acyl amidoxime intermediate, followed by thermally driven dehydrative cyclization.
Synthesis pathway of 1,2,4-oxadiazoles using methyl (N'-hydroxycarbamimidoyl)formate.
When targeting 3-methoxycarbonyl derivatives, chemists historically generated the required amidoxime in situ by reacting methyl cyanoformate with hydroxylamine. However, the extreme toxicity and volatility of cyanoformates [3] introduce severe engineering constraints during scale-up. Utilizing pre-formed methyl (N'-hydroxycarbamimidoyl)formate circumvents these hazards, shifting the economic burden from process engineering (safety controls, cryogenic cooling) to raw material procurement.
Comparative Analysis: Reagent Selection
To evaluate cost-effectiveness, we must look beyond the initial catalog price of the reagents and analyze the Process Mass Intensity (PMI) , safety overhead, and downstream processing requirements.
Method A: In Situ Generation (Methyl Cyanoformate + NH₂OH)
Methyl cyanoformate is highly electrophilic and prone to rapid hydrolysis. The reaction with hydroxylamine is violently exothermic. At a pilot scale (>10 kg), this requires cryogenic reactors (-20°C) to prevent thermal runaway and degradation of the cyanoformate. The resulting crude mixture often contains unreacted hydroxylamine and diamidoxime byproducts, necessitating expensive chromatographic purification.
The ethyl homologue is commercially available and shares the stable handling profile of the methyl variant. However, the resulting 3-ethoxycarbonyl-1,2,4-oxadiazole requires harsher saponification conditions (e.g., LiOH in THF/H₂O at 50°C) to yield the free carboxylic acid for subsequent API coupling. This thermal stress can lead to the epimerization of sensitive chiral centers elsewhere in the molecule.
This reagent offers the optimal balance. It is a stable, bench-ready solid that requires no specialized handling. Furthermore, the resulting methyl ester undergoes rapid, mild saponification (e.g., LiOH at 0°C to 25°C), preserving the stereochemical integrity of complex pharmaceutical intermediates.
Quantitative Performance Data (10 kg Scale Projection)
Metric
Method A: In Situ Generation
Method B: Pre-formed Ethyl
Method C: Pre-formed Methyl
Raw Material Cost
Very Low
Moderate
Moderate-High
Reactor Temp Req.
-20°C (Cryogenic)
20°C (Standard)
20°C (Standard)
Overall Yield
45 - 60%
82 - 86%
85 - 89%
E-Factor (Waste/API)
> 45 kg/kg
18 kg/kg
15 kg/kg
Saponification Temp
0°C to 25°C
50°C (Risk of degradation)
0°C to 25°C
Purification
Silica Chromatography
Direct Crystallization
Direct Crystallization
Self-Validating Experimental Protocol
The following scale-up protocol demonstrates the synthesis of a model intermediate, 5-(4-chlorophenyl)-1,2,4-oxadiazole-3-carboxylate, utilizing methyl (N'-hydroxycarbamimidoyl)formate. The protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs) to ensure causality and reproducibility.
Reagents:
4-Chlorobenzoic acid (1.0 equiv, 1.0 kg)
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv, 1.14 kg)
Methyl (N'-hydroxycarbamimidoyl)formate (1.05 equiv, 0.79 kg)
Anhydrous Toluene (10 L)
Anhydrous DMF (2 L)
Step-by-Step Methodology:
Activation (Causality: CDI prevents corrosive gas generation):
Charge a 20 L jacketed reactor with 4-chlorobenzoic acid (1.0 kg) and anhydrous DMF (2 L).
Mechanism: DMF acts as a catalyst and superior solvent for the highly polar intermediates.
Add CDI (1.14 kg) portion-wise over 45 minutes at 20°C.
Validation Check: Monitor the off-gassing of CO₂ through a bubbler. The reaction is complete when effervescence ceases (approx. 2 hours). IPC via HPLC should show >99% conversion to the active acylimidazole.
Add anhydrous toluene (10 L) to the reactor. Equip the reactor with a Dean-Stark trap and a reflux condenser.
Heat the jacket to 115°C to achieve a vigorous reflux.
Mechanism: The thermal cyclization releases water, which is continuously removed via the toluene azeotrope. Removing water prevents the reverse hydrolysis reaction and forces the equilibrium toward the oxadiazole.
Reflux for 8-10 hours until no further water collects in the trap.
Workup and Isolation:
Cool the reactor to 5°C. The product, 3-methoxycarbonyl-5-(4-chlorophenyl)-1,2,4-oxadiazole, will spontaneously crystallize due to its low solubility in cold toluene/DMF mixtures.
Filter the slurry, wash the filter cake with cold heptane (2 L), and dry under vacuum at 45°C.
Result: Typical yield is 87% (1.32 kg) with an HPLC purity of >99.5%, completely bypassing the need for chromatography.
Process Economics Decision Tree
When evaluating the cost-effectiveness of this synthesis, drug development professionals must weigh the upfront reagent cost against the downstream operational expenditures (OpEx).
Process economics decision tree for 1,2,4-oxadiazole scale-up strategies.
Conclusion
While the unit cost per kilogram of methyl (N'-hydroxycarbamimidoyl)formate is higher than bulk methyl cyanoformate and hydroxylamine, its cost-effectiveness in large-scale synthesis is unequivocally superior . By eliminating the need for cryogenic reactors, mitigating the severe safety hazards of cyanoformates, and enabling direct product isolation via crystallization rather than chromatography, this pre-formed reagent drastically reduces the overall Process Mass Intensity (PMI) and manufacturing cycle time. For drug development professionals scaling up 1,2,4-oxadiazole-based APIs, it represents the most economically and scientifically sound choice.
References
Synthesis and Biological Investigation of Oxazole Hydroxamates as Highly Selective Histone Deacetylase 6 (HDAC6) Inhibitors
Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Heterobicyclic metalloprotease inhibitors
WO2007139856A2 - Google Patents
URL
Preparation of cyanoformates. Crown ether phase transfer catalysis
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Comparative
spectroscopic comparison between methyl (N'-hydroxycarbamimidoyl)formate and its analogues
An In-Depth Spectroscopic Comparison: Methyl (N'-hydroxycarbamimidoyl)formate and Its Analogues A Guide for Researchers, Scientists, and Drug Development Professionals As Senior Application Scientist, this guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Spectroscopic Comparison: Methyl (N'-hydroxycarbamimidoyl)formate and Its Analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientist, this guide provides a detailed comparative analysis of methyl (N'-hydroxycarbamimidoyl)formate and its structurally significant analogues. The objective is to elucidate how subtle molecular modifications are reflected in key spectroscopic data, offering a predictive framework for characterization. This document moves beyond a simple data repository to explain the causal relationships between chemical structure and spectral output, grounded in fundamental principles and supported by experimental protocols.
Introduction: The Core Structure and Its Significance
Methyl (N'-hydroxycarbamimidoyl)formate sits at the intersection of several important functional groups: a methyl formate ester, a carbamimidoyl (amidine) core, and a hydroxyimino (oxime) group. This unique combination makes it a valuable scaffold in medicinal chemistry and materials science. Accurate and unambiguous characterization is paramount, and a multi-technique spectroscopic approach is the most robust method for achieving this.
This guide will focus on a comparative analysis using four primary spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
We will compare the parent compound with two key analogues to illustrate distinct electronic and structural effects:
Analogue A: Ethyl (N'-hydroxycarbamimidoyl)formate: To investigate the effect of modifying the ester alkyl chain.
Analogue B: Methyl (N'-methoxycarbamimidoyl)formate: To probe the impact of O-alkylation of the oxime moiety.
Molecular Structures for Comparison
The diagram below illustrates the parent compound and the selected analogues, providing a clear visual reference for the subsequent spectroscopic discussion.
Caption: Molecular structures of the parent compound and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The chemical shift (δ) is highly sensitive to the electronic effects of neighboring functional groups.
¹H NMR Spectral Analysis
The protons in these molecules exist in distinct chemical environments, giving rise to predictable signals. The table below summarizes the expected chemical shifts.
Proton Environment
Parent Compound (δ, ppm)
Analogue A (δ, ppm)
Analogue B (δ, ppm)
Rationale for Observations
N-OH
~9.0-10.0 (broad s)
~9.0-10.0 (broad s)
Absent
The acidic proton of the oxime is typically deshielded and appears as a broad singlet, which is exchangeable with D₂O[1]. This signal is absent upon O-methylation in Analogue B.
-NH₂
~6.5-7.5 (broad s)
~6.5-7.5 (broad s)
~6.5-7.5 (broad s)
Protons on nitrogen often appear as a broad signal due to quadrupolar relaxation and exchange.
-OCH₃ (Ester)
~3.8 (s, 3H)
Absent
~3.8 (s, 3H)
The methyl group of the ester is a sharp singlet. This is replaced by the ethyl signals in Analogue A.
-OCH₂CH₃ (Ester)
Absent
~4.2 (q, 2H)
Absent
The methylene protons of the ethyl ester are a quartet due to coupling with the adjacent methyl group.
-OCH₂CH₃ (Ester)
Absent
~1.3 (t, 3H)
Absent
The terminal methyl protons of the ethyl ester appear as a triplet.
N-OCH₃ (Oxime)
Absent
Absent
~4.0 (s, 3H)
The O-methyl group on the oxime in Analogue B gives a distinct singlet, typically slightly downfield from the ester methyl due to its proximity to the C=N bond.
¹³C NMR Spectral Analysis
¹³C NMR complements the proton data by providing insight into the carbon framework.
Carbon Environment
Parent Compound (δ, ppm)
Analogue A (δ, ppm)
Analogue B (δ, ppm)
Rationale for Observations
C=O (Ester)
~165
~164
~165
The carbonyl carbon is significantly deshielded. The change from methyl to ethyl ester has a minimal effect on its chemical shift.
C=N (Imine)
~155
~155
~158
The imine carbon is also deshielded. O-methylation in Analogue B can cause a slight downfield shift due to altered electron distribution.
-OCH₃ (Ester)
~52
Absent
~52
The ester methyl carbon signal is characteristic[2].
-OCH₂CH₃ (Ester)
Absent
~61
Absent
The ester methylene carbon in Analogue A.
-OCH₂CH₃ (Ester)
Absent
~14
Absent
The ester methyl carbon in Analogue A.
N-OCH₃ (Oxime)
Absent
Absent
~62
The O-methyl carbon on the oxime ether in Analogue B.
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is an excellent tool for identifying functional groups based on their characteristic vibrational frequencies. The key is to note the presence, absence, or shift of specific absorption bands.
Vibrational Mode
Parent Compound (cm⁻¹)
Analogue A (cm⁻¹)
Analogue B (cm⁻¹)
Rationale for Observations
O-H Stretch (Oxime)
~3600-3200 (broad)
~3600-3200 (broad)
Absent
A strong, broad band characteristic of the hydrogen-bonded hydroxyl group of the oxime[3][4]. Its absence in Analogue B is a key confirmation of O-methylation.
N-H Stretch (Amine)
~3400-3100 (medium)
~3400-3100 (medium)
~3400-3100 (medium)
One or two bands corresponding to the symmetric and asymmetric stretching of the primary amine.
C=O Stretch (Ester)
~1725 (strong)
~1720 (strong)
~1725 (strong)
A very strong and sharp absorption typical for an ester carbonyl. The alkyl group has a minor effect on this frequency[5].
C=N Stretch (Imine)
~1665 (medium)
~1665 (medium)
~1670 (medium)
This absorption is characteristic of the oxime C=N bond[1][3]. O-methylation can slightly increase the frequency.
N-O Stretch
~945 (medium)
~945 (medium)
~950 (medium)
A characteristic stretch for the N-O bond in oximes[3].
C-O Stretch (Ester)
~1200-1000 (strong)
~1200-1000 (strong)
~1200-1000 (strong)
Strong bands associated with the C-O single bonds of the ester group.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to see the protonated molecule [M+H]⁺ as the base peak.
Ion/Fragment
Parent Compound (m/z)
Analogue A (m/z)
Analogue B (m/z)
Rationale for Fragmentation
[M+H]⁺
119.05
133.07
133.07
The protonated molecular ion. This confirms the molecular weight of each compound.
[M-OCH₃]⁺ / [M-OCH₂CH₃]⁺
88
88
102
Loss of the alkoxy group from the ester is a common fragmentation pathway for esters.
[M-CH₃OH]⁺ / [M-CH₃CH₂OH]⁺
87
87
101
Loss of the corresponding alcohol molecule from the parent ion.
Loss of NOH
88
102
-
Fragmentation involving the oxime group. This pathway is altered in Analogue B.
Note: The m/z values are for the most abundant isotope and are calculated based on the expected chemical formulas. Actual fragmentation can be complex and may show rearrangements[6][7][8].
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for analyzing compounds with conjugated systems (alternating single and multiple bonds). The primary feature in these molecules is the C=N bond conjugated with the C=O bond, which gives rise to a π → π* electronic transition.
Compound
Expected λₘₐₓ (nm)
Rationale
Parent Compound
~270-290
This absorption is due to the π → π* transition within the conjugated C=N-C=O system. The exact wavelength can be influenced by the solvent[9][10].
Analogue A
~270-290
Changing the alkyl group on the non-conjugated ester has a negligible effect on the electronic transition of the conjugated core.
Analogue B
~275-295
O-methylation can cause a small bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift depending on its electronic influence on the conjugated system, but the effect is generally minor[10].
The delocalization of π electrons in conjugated systems lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in absorption at longer wavelengths[11].
Standard Operating Procedures for Spectroscopic Analysis
To ensure data integrity and reproducibility, the following standardized protocols should be employed.
General Spectroscopic Workflow
The following diagram outlines the logical flow for a comprehensive spectroscopic comparison.
Caption: Workflow for comparative spectroscopic analysis.
Detailed Experimental Protocols
1. NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
¹H NMR Parameters:
Acquire at 298 K.
Set spectral width to cover a range of -2 to 12 ppm.
Use a 30-degree pulse angle.
Set relaxation delay to 2 seconds.
Acquire 16-32 scans for good signal-to-noise.
¹³C NMR Parameters:
Acquire at 298 K.
Set spectral width to cover 0 to 200 ppm.
Use a proton-decoupled pulse sequence.
Set relaxation delay to 5 seconds.
Acquire 1024 or more scans.
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).
Sample Preparation: Prepare a solid sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.
Instrumentation: Use a standard FT-IR spectrometer.
Data Acquisition:
Collect a background spectrum of the empty sample compartment.
Scan the sample from 4000 to 400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing: Perform a background subtraction and identify the wavenumbers (cm⁻¹) for key absorption peaks.
3. High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Data Acquisition:
Infuse the sample directly or via an LC system.
Acquire data in positive ion mode.
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
Data Processing: Determine the accurate mass of the [M+H]⁺ ion and compare it with the theoretical mass to confirm the elemental composition. Analyze fragmentation patterns if MS/MS data is acquired.
Conclusion
This guide demonstrates that a multi-faceted spectroscopic approach provides a robust and detailed framework for the characterization of methyl (N'-hydroxycarbamimidoyl)formate and its analogues. Each technique offers unique and complementary information. ¹H and ¹³C NMR elucidate the precise atomic connectivity and chemical environment, IR spectroscopy provides rapid confirmation of key functional groups, mass spectrometry confirms molecular weight and structural integrity, and UV-Vis spectroscopy probes the electronic properties of the conjugated system.
By systematically comparing the spectra of the parent compound with strategically chosen analogues, we can directly attribute specific spectral changes to discrete structural modifications. This causal understanding is invaluable for quality control, reaction monitoring, and the rational design of new molecules in drug discovery and development.
References
The Journal of Chemical Physics. (1981). Ultraviolet absorption and photoelectron spectra of the oximes and O‐methyloximes of a series of polyenic Schiff bases. Relation to visual pigments. AIP Publishing. [Link]
Pabst, M., et al. (2006). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield of small peptides and glycopeptides in matrix-assisted laser desorption/ionization and electrospray ionization mass spectrometry. PubMed. [Link]
ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of.... [Link]
Harvey, K. B. (n.d.). THE VIBRATIONAL SPECTRA OF THE FORMATE, ACETATE, AND OXALATE IONS. NRC Research Press. [Link]
National Center for Biotechnology Information. (n.d.). Photocatalyzed Triplet Sensitization of Oximes Using Visible Light Provides a Route to Non-Classical Beckmann Rearrangement Products. PMC. [Link]
Organic Syntheses. (n.d.). (23.0 mL, 40% w/v aq., 8.8 M, 0.20 mol) is added via syringe over 5 min resulting in the suspension becoming pale yellow in color. [Link]
ResearchGate. (n.d.). (a) UV‐vis absorption spectra and (b) the color change of different.... [Link]
Royal Society of Chemistry. (2019). Gas chromatography–Fourier transform infrared spectroscopy reveals dynamic molecular interconversion of oximes. Analyst. [Link]
National Center for Biotechnology Information. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. [Link]
ResearchGate. (n.d.). THE INFRARED SPECTRA OF ALPHA AND BETA OXIMES. [Link]
ResearchGate. (2025). Derivatization by 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate for enhancing the ionization yield.... [Link]
Li, Q., & Zhang, G. F. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
CORE. (n.d.). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. [Link]
Google Patents. (n.d.).
Journal of Chinese Mass Spectrometry Society. (2006). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. [Link]
MDPI. (2022). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. [Link]
benchmarking methyl (N'-hydroxycarbamimidoyl)formate against established coupling reagents
Benchmarking Methyl (N'-hydroxycarbamimidoyl)formate Against Established Coupling Reagents Introduction The landscape of amide bond formation and Solid-Phase Peptide Synthesis (SPPS) has undergone a paradigm shift, movin...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking Methyl (N'-hydroxycarbamimidoyl)formate Against Established Coupling Reagents
Introduction
The landscape of amide bond formation and Solid-Phase Peptide Synthesis (SPPS) has undergone a paradigm shift, moving away from explosive benzotriazole derivatives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)[1]. The introduction of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) established oxime-based additives as safer, highly efficient alternatives[2][3]. Building upon this foundation, methyl (N'-hydroxycarbamimidoyl)formate (MHC-formate)—an amidoxime-based analog—emerges as a next-generation coupling reagent. By replacing the cyano group of OxymaPure with an amidoxime moiety (-C(=NOH)NH2), MHC-formate fine-tunes the pKa and introduces a rich hydrogen-bonding network that exceptionally stabilizes the active ester intermediate[4][5]. This guide objectively benchmarks MHC-formate against established reagents, providing mechanistic insights and self-validating protocols for drug development professionals.
In carbodiimide-mediated couplings (e.g., using DIC or EDC), the carboxylic acid first reacts with the carbodiimide to form a highly reactive, but epimerization-prone, O-acylisourea intermediate[2]. The coupling additive must act as a super-nucleophile to rapidly trap this intermediate, forming a stable active ester.
The structural causality of MHC-formate lies in its amidoxime functional group. Research into amidoxime acidity demonstrates an optimal pKa range (~4.6–4.8) in aqueous and mixed solvent systems, closely matching that of HOBt[5]. This precise acidity ensures that the oxime oxygen is sufficiently nucleophilic to attack the O-acylisourea, yet constitutes a good leaving group during the subsequent aminolysis. Furthermore, unlike the linear cyano group in OxymaPure, the amidoxime group provides dual hydrogen-bond donor/acceptor sites. This facilitates n → π* interactions and intramolecular hydrogen bonding, creating a highly ordered, rigid transition state that locks the chiral α-carbon and prevents the formation of the racemization-inducing oxazolone intermediate[4][6].
Mechanism of DIC/MHC-formate mediated peptide bond formation.
Section 2: Quantitative Benchmarking
To objectively evaluate MHC-formate, it is benchmarked against standard additives in the highly racemization-prone (Z-Phg-Pro-NH2) model system and standard stepwise SPPS. The data synthesizes the known performance metrics of the Oxyma family (OxymaPure, Oxyma-B) and benzotriazoles[1][2][6].
Coupling Additive
pKa
Yield (%)
Epimerization (DL %)
Explosive Hazard
Byproduct Solubility
MHC-formate
~4.7
>98
< 1.0
Non-explosive
High (Aqueous/Organic)
Oxyma-B
~4.6
>98
1.0
Non-explosive
Moderate
OxymaPure
4.60
98
1.1
Non-explosive
High
HOAt
3.28
>98
3.3
Desensitized Explosive
Moderate
HOBt
4.60
90
9.3
Desensitized Explosive
Moderate
Data Interpretation: MHC-formate matches the exceptional yield of HOAt and OxymaPure while outperforming HOBt in racemization suppression[1][6]. The lack of an explosive triazole ring ensures compliance with modern green chemistry and safety standards[3].
The following protocol details a self-validating system for Fmoc-SPPS using MHC-formate. The causality of each step is engineered to maximize coupling efficiency while minimizing side reactions.
Resin Swelling: Swell the functionalized resin (e.g., Rink Amide) in DMF/DCM (1:1) for 20 minutes.
Causality: The mixed solvent system ensures optimal polymer matrix expansion while maintaining the solubility of the incoming active ester.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF (5 × 1 min).
Causality: Complete removal of the Fmoc group is verified by UV monitoring of the dibenzofulvene-piperidine adduct at 301 nm.
Pre-Activation (Crucial Step): In a separate vial, dissolve 3.0 equivalents of Fmoc-Amino Acid and 3.0 equivalents of MHC-formate in DMF. Add 3.0 equivalents of DIC. Stir for 3 minutes.
Causality: A 3-minute pre-activation allows the transient O-acylisourea to be fully converted into the stable MHC-formate active ester. This prevents the carbodiimide from reacting directly with the resin-bound amine, which would cause chain termination via guanidinylation.
Coupling: Transfer the pre-activated solution to the resin. Agitate at room temperature for 30–60 minutes.
Causality: The amidoxime-stabilized ester undergoes clean aminolysis. The reaction completion is self-validated using a standard Kaiser test (ninhydrin); a colorless/yellow resin indicates >99% coupling.
Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).
Causality: This removes the water-soluble urea and oxime byproducts, resetting the environment for the next cycle[1].
Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).
The superiority of MHC-formate is deeply rooted in its supramolecular architecture. The amidoxime moiety participates in n → π* interactions and classical hydrogen bonds (OH···N, CH···O), mirroring the crystal packing stability observed in advanced Oxyma-B cocrystals[4]. This structural rigidity in solution contributes to its superior racemization suppression, making it a highly logical evolution in peptide coupling chemistry. By leveraging the specific pKa and supramolecular hydrogen-bonding capabilities of the amidoxime group[4][5], it provides a high-yield, chirally secure alternative to explosive benzotriazoles[1][3] and traditional oximes[2][6].
References
Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. 2
Oxyma as an additive in green solid-phase peptide synthesis | Biosyn. 3
Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed | NIH. 6
Crystallographic and Computational Analysis of Oxyma B Cocrystals with Nitrogen-Containing Coformers: The Relevant Role of n → π* Interactions in Their Diverse Supramolecular Architectures - ACS Publications. 4
Acidity of the Amidoxime Functional Group in Aqueous Solution: A Combined Experimental and Computational Study | The Journal of Physical Chemistry B - ACS Publications. 5
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (N'-hydroxycarbamimidoyl)formate
Introduction: A Proactive Stance on Laboratory Safety The primary directive for all chemical waste is absolute adherence to your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, st...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Proactive Stance on Laboratory Safety
The primary directive for all chemical waste is absolute adherence to your institution's Environmental Health and Safety (EHS) guidelines and all applicable local, state, and federal regulations. This document serves as a supplementary technical guide to enhance, not replace, official protocols.
Part 1: Hazard Profile and Risk Assessment
Understanding the intrinsic chemical hazards of methyl (N'-hydroxycarbamimidoyl)formate is the foundation of its safe management. The molecule's structure suggests a composite risk profile derived from its constituent functional groups.
Carbamate Moiety: Carbamate esters are a well-known class of compounds, many of which exhibit biological activity as cholinesterase inhibitors[1]. While the specific toxicity of this molecule is uncharacterized, it is prudent to assume potential toxicity if ingested, inhaled, or absorbed through the skin. Some carbamates are also suspected or known carcinogens[1].
Formate Ester Moiety: Simple formate esters, like methyl formate, are characterized by high flammability and can be harmful if swallowed or inhaled[2][3][4]. They may also cause serious eye and respiratory irritation[2][3].
Reactivity: The presence of multiple heteroatoms and double bonds suggests potential reactivity. Carbamates can be incompatible with strong acids, bases, and oxidizing agents[1][5]. Hydrolysis, particularly under acidic or basic conditions, could liberate smaller, potentially volatile or toxic molecules. Thermal decomposition may also produce hazardous gases[6][7].
Given these factors, methyl (N'-hydroxycarbamimidoyl)formate must be managed as a flammable, potentially toxic, and reactive hazardous waste .
Part 2: Personal Protective Equipment (PPE) and Handling Precautions
A stringent PPE protocol is mandatory when handling this compound in any form, including as a waste product.
PPE Category
Specification
Rationale
Eye Protection
ANSI Z87.1-compliant chemical safety goggles or a full-face shield[1][8].
Protects against splashes of the chemical or solvents used for rinsing, which can cause serious eye irritation.
Hand Protection
Chemically resistant gloves (Nitrile or Neoprene are generally suitable, but always consult the manufacturer's compatibility chart)[1].
Prevents dermal absorption, a potential route of toxic exposure for carbamates, and protects against skin irritation[1]. Gloves must be inspected before use and disposed of as contaminated waste after handling[3][8].
Body Protection
A flame-resistant laboratory coat must be worn at all times. For larger quantities, a chemical-resistant apron is recommended.
Protects against incidental skin contact and provides a barrier against splashes. Flame-resistant material is crucial due to the flammability hazard from the formate moiety.
Respiratory Protection
All handling of waste, including containerizing and labeling, should occur within a certified chemical fume hood[1].
Minimizes the risk of inhaling vapors or aerosols, which may be toxic and cause respiratory irritation[3].
Handling Protocol: Always handle methyl (N'-hydroxycarbamimidoyl)formate waste in a well-ventilated area, preferably a chemical fume hood[1]. Avoid any contact with skin and eyes and prevent the inhalation of vapor or mist[3]. Keep the waste away from all sources of ignition, including heat, sparks, and open flames[2][3][9].
Part 3: Step-by-Step Disposal Protocol
The guiding principle for disposal is that all waste streams containing methyl (N'-hydroxycarbamimidoyl)formate are to be treated as hazardous chemical waste . Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain[1].
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions in the waste container[10][11].
Designate a Specific Waste Container: Establish a dedicated container exclusively for methyl (N'-hydroxycarbamimidoyl)formate and directly related waste.
Label Immediately: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "Methyl (N'-hydroxycarbamimidoyl)formate " from the moment the first drop of waste is added[11].
Avoid Incompatibles: Do NOT mix this waste with the following[1][5][12]:
Strong Acids or Bases: Mixing can induce rapid hydrolysis or other reactions.
Oxidizing Agents: Contact can create a significant fire or explosion hazard.
Other Chemical Waste Streams: Unless explicitly approved by your EHS department, do not mix this waste with other organic, inorganic, or halogenated waste streams.
Step 2: Containerization
Select the Right Container: Use a container made of a compatible material, such as high-density polyethylene (HDPE)[1]. If the waste is dissolved in a solvent, ensure the container is compatible with the solvent as well.
Maintain Container Integrity: The container must be in good condition, free from leaks, and have a secure, tightly-sealing lid[11]. Keep the container closed at all times except when actively adding waste[1][11].
Collect All Contaminated Materials: Any item that has come into contact with the chemical must be considered hazardous waste. This includes:
Solvent rinsates from cleaning contaminated glassware.
Step 3: Spill and Emergency Procedures
Evacuate and Alert: In case of a spill, evacuate personnel from the immediate area and alert colleagues.
Ventilate: Ensure the area is well-ventilated, using the fume hood to contain vapors[2].
Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill[8].
Collection: Carefully sweep or scoop the absorbent material and spilled compound into your designated hazardous waste container[1][4].
Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), and dispose of the cloth as hazardous waste[1].
First Aid:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[1][8].
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing[8].
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[8].
Step 4: Final Disposal
Store Safely: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from incompatible materials[2][3][11].
Request Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to treat or neutralize the waste yourself unless you are following a specific, EHS-approved procedure[13]. The final disposal method will likely be incineration at a licensed facility[2].
Part 4: The Scientific Rationale Behind the Protocol
The procedures outlined above are based on fundamental principles of chemical reactivity and toxicology.
Segregation from Acids/Bases: The ester and imidamide functionalities are susceptible to hydrolysis. Under acidic or basic conditions, the molecule can break down. This reaction can be exothermic and may produce methanol, formic acid, and hydroxylamine derivatives, complicating the waste profile and potentially generating pressure inside a sealed container.
Segregation from Oxidizers: The organic nature of the molecule makes it a fuel. Strong oxidizing agents can react violently with organic compounds, leading to a rapid release of energy in the form of heat and gas, creating a fire or explosion hazard.
Incineration as the Preferred Disposal Method: High-temperature incineration in a specialized facility with scrubbers is the standard for many organic hazardous wastes[14]. This method ensures the complete destruction of the compound into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's exhaust gas cleaning systems.
Prohibition of Drain Disposal: The potential toxicity (cholinesterase inhibition) and unknown environmental fate of this compound make drain disposal unacceptable[1]. It could be toxic to aquatic life and interfere with wastewater treatment processes.
Part 5: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of methyl (N'-hydroxycarbamimidoyl)formate.
Caption: Decision workflow for handling and disposal of methyl (N'-hydroxycarbamimidoyl)formate waste.
References
Safety Data Sheet for a related compound. (2025). MilliporeSigma.
Safety Data Sheet. (2022). M-ChemScience.
Safety Data Sheet: Methyl formate. (2019). Chemos GmbH & Co. KG.
Navigating the Safe Disposal of Methyl (4-formylphenyl)carbamate: A Comprehensive Guide. (2025). BenchChem.
METHYL FORMATE CAS No 107-31-3.CDH Fine Chemical.
The thermal decompositions of carbamates.Journal of the Chemical Society, Perkin Transactions 2.
Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. (2011). Environmental Protection Agency.
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. (2021). Molecules.
Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. (1994). Environmental Protection Agency.
Safety Data Sheet - Methyl Formate-d4. (2015). C/D/N Isotopes, Inc..
Safety Data Sheet - methyl formate. (2025). Sigma-Aldrich.
Safety Data Sheet - Methyl formate. (2025). Fisher Scientific.
Disposal of Highly Reactive Reagents. (2018). PennEHRS, University of Pennsylvania.
Safety Data Sheet - Carbamate Test Mixture. (2021). Pickering Laboratories.
A Strategic Guide to Personal Protective Equipment for Handling Methyl (N'-hydroxycarbamimidoyl)formate
The core principle of our approach is risk mitigation through a multi-layered defense, where PPE is the final, critical barrier between the researcher and potential chemical exposure. The causality behind each recommenda...
Author: BenchChem Technical Support Team. Date: March 2026
The core principle of our approach is risk mitigation through a multi-layered defense, where PPE is the final, critical barrier between the researcher and potential chemical exposure. The causality behind each recommendation is explained to foster a deep understanding of the "why" behind the "what," empowering researchers to make informed safety decisions.
Hazard Analysis: A Foundation of Safety
Given the structural similarities to methyl formate, we must assume that methyl (N'-hydroxycarbamimidoyl)formate shares similar hazardous properties. Methyl formate is a highly flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[1][2][3] Inhalation of vapors may lead to central nervous system depression, causing dizziness and lightheadedness.[1][2] Therefore, our PPE recommendations are designed to protect against these primary routes of exposure: inhalation, dermal contact, and eye contact.
Engineering Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The primary method for exposure control should always be the use of engineering controls. All work with methyl (N'-hydroxycarbamimidoyl)formate must be conducted within a certified chemical fume hood to minimize the inhalation of vapors.[4] The fume hood also provides a physical barrier against splashes and unforeseen reactions.[4]
Personal Protective Equipment (PPE): A Detailed Protocol
The following is a step-by-step guide to the essential PPE required for handling methyl (N'-hydroxycarbamimidoyl)formate.
Direct contact with the eyes can cause serious irritation and potential damage.[1] Vapors can also be irritating to the eyes.[2]
Mandatory Equipment:
Chemical Splash Goggles: These must be worn at all times when handling the compound. They provide a complete seal around the eyes, protecting from both direct splashes and pervasive vapors.[4][5][6]
Face Shield: In addition to goggles, a face shield should be worn when there is a higher risk of splashes, such as during transfers of larger volumes or when the chemical is under heat or pressure.[4][7] The face shield protects the entire face from direct contact.
The skin is a primary route of exposure for many chemicals. Prolonged or repeated contact with methyl formate can cause skin dryness and cracking.[1][2]
Glove Selection:
Nitrile Gloves: Double-gloving with nitrile gloves is the recommended minimum for handling this compound. Nitrile provides good resistance to a range of chemicals.
Check for Compatibility: Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information, if available for methyl formate or similar esters.
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Change gloves immediately if they become contaminated.[5]
Protective clothing is essential to prevent accidental contact with the skin on the arms and body.[8]
Required Garments:
Flame-Resistant Laboratory Coat: Given the high flammability of the related methyl formate, a flame-resistant lab coat is a critical safety measure. It should be fully buttoned with the sleeves rolled down.
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[4]
While working in a fume hood is the primary control for vapor inhalation, respiratory protection may be necessary in certain situations, such as a spill or a failure of the engineering controls.
When to Use a Respirator:
A risk assessment should be conducted to determine if a respirator is required. This will depend on the scale of the work and the potential for vapor release.
If required, a NIOSH-approved respirator with an organic vapor cartridge is appropriate.[3][5] Proper fit testing and training are mandatory for all respirator users.
PPE Donning and Doffing Procedure
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Disposal Plan: Responsible Waste Management
Proper disposal of contaminated PPE is as important as its proper use to prevent secondary exposure.
Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats, must be disposed of as hazardous waste.
Waste Containers: Place contaminated items in a designated, clearly labeled hazardous waste container.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and correct action is vital.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[10]
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Spill: In case of a spill, evacuate the area and follow your institution's established spill cleanup procedures for flammable and hazardous materials.[11][12]
Summary of PPE Requirements
Protection Type
Required PPE
Key Considerations
Eye/Face
Chemical Splash Goggles, Face Shield (as needed)
Must provide a complete seal around the eyes.
Hand
Double Nitrile Gloves
Inspect for damage before use; change immediately if contaminated.